1-(1-(2-Thienyl)cyclohexyl)pyrrolidine
Description
Properties
CAS No. |
22912-13-6 |
|---|---|
Molecular Formula |
C14H21NS |
Molecular Weight |
235.39 g/mol |
IUPAC Name |
1-(1-thiophen-2-ylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C14H21NS/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15/h6-7,12H,1-5,8-11H2 |
InChI Key |
XLQOCWQLDNWQDM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCCC3 |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCCC3 |
Appearance |
Solid powder |
Other CAS No. |
22912-13-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(1-(2-thienyl)cyclohexyl)pyrrolidine 1-(1-(2-thienyl)cyclohexyl)pyrrolidine hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCPy)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-(2-Thienyl)cyclohexyl)pyrrolidine, also known as TCPy, is a synthetic compound belonging to the arylcyclohexylamine class. Structurally analogous to phencyclidine (PCP), it is recognized for its potential psychoactive properties. This technical guide provides a comprehensive overview of the known chemical properties of TCPy, probable synthesis routes based on related compounds, and its anticipated pharmacological profile. Due to the limited availability of specific experimental data for TCPy, this guide also draws upon information from its close structural analog, Tenocyclidine (TCP), to infer its potential biological activities and mechanisms of action. It is important to note that the abbreviation TCPy is also used for 3,5,6-Trichloro-2-pyridinol, a metabolite of the herbicide Triclopyr; this document exclusively focuses on the arylcyclohexylamine compound.
Chemical and Physical Properties
Table 1: Compound Identification [1]
| Identifier | Value |
| IUPAC Name | 1-(1-thiophen-2-ylcyclohexyl)pyrrolidine |
| Common Name | This compound |
| Abbreviation | TCPy |
| CAS Number | 22912-13-6 |
| Molecular Formula | C₁₄H₂₁NS |
| Molecular Weight | 235.39 g/mol |
| Canonical SMILES | C1CCC(CC1)(C2=CC=CS2)N3CCCC3 |
| InChI Key | XLQOCWQLDNWQDM-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Density | 1.11 g/cm³ (calculated) | ChemBlink |
| Boiling Point | 326.1 °C at 760 mmHg (calculated) | InvivoChem |
| Flash Point | 151 °C (calculated) | InvivoChem |
| LogP | 3.941 (calculated) | InvivoChem |
| Appearance | Typically exists as a solid at room temperature. | InvivoChem |
Note: The physicochemical properties listed above are predominantly computed and have not been experimentally verified in published literature.
Synthesis and Spectroscopic Analysis
Putative Synthesis Route
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from the established synthesis of related arylcyclohexylamines. A common method involves a Grignard reaction.[2]
The proposed synthesis workflow is as follows:
References
An In-depth Technical Guide to the Molecular Structure and Formula of 3,5,6-Trichloro-2-pyridinol (TCPy)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular and chemical properties of 3,5,6-trichloro-2-pyridinol (B117793) (TCPy), a significant metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it delves into established experimental protocols for its synthesis and quantification in biological matrices. A summary of key toxicological data is presented, and the known signaling pathways affected by TCPy are illustrated. This guide is intended to be a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Molecular Structure and Chemical Formula
3,5,6-Trichloro-2-pyridinol, commonly abbreviated as TCPy, is a chlorinated derivative of 2-pyridone.[1] Its chemical structure is characterized by a pyridine (B92270) ring substituted with three chlorine atoms at positions 3, 5, and 6, and a hydroxyl group at position 2.
Chemical Formula: C₅H₂Cl₃NO[2]
Molecular Weight: 198.43 g/mol [2]
IUPAC Name: 3,5,6-trichloropyridin-2-ol[2]
Synonyms: 3,5,6-Trichloro-2-pyridone, TCP
The presence of the hydroxyl group allows for tautomerism, existing in equilibrium with its keto form, 3,5,6-trichloropyridin-2(1H)-one.
Physicochemical Properties
A summary of the key physicochemical properties of TCPy is provided in the table below.
| Property | Value | Reference |
| Melting Point | 172-174 °C | [1] |
| Boiling Point | 254.8 °C at 760 mmHg | [1] |
| Density | 1.67 g/cm³ | [1] |
| Appearance | Off-white to gray solid |
Experimental Protocols
Synthesis of 3,5,6-Trichloro-2-pyridinol
Several methods for the synthesis of TCPy have been reported. One common laboratory-scale synthesis involves the hydrolysis of 2,3,5,6-tetrachloropyridine (B1294921).
Materials:
-
2,3,5,6-tetrachloropyridine
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Organic solvent (e.g., ether or ethyl acetate)
Procedure:
-
A solution of 2,3,5,6-tetrachloropyridine in a suitable solvent is prepared.
-
An aqueous solution of sodium hydroxide is added to the reaction mixture.
-
The mixture is heated under reflux for several hours.
-
After cooling, the aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.
-
The crude TCPy is then filtered, washed with water, and can be further purified by recrystallization.
A schematic of a typical synthesis workflow is presented below.
Quantification of TCPy in Biological Samples
The determination of TCPy levels in biological matrices such as urine, blood, and saliva is crucial for exposure assessment. Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive method for this purpose.
Sample Preparation:
-
Hydrolysis: Conjugated TCPy in the sample is hydrolyzed using an enzymatic (e.g., β-glucuronidase/sulfatase) or acidic treatment.
-
Extraction: The hydrolyzed sample is subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate TCPy.
-
Derivatization: The extracted TCPy is often derivatized (e.g., with BSTFA) to improve its volatility and chromatographic properties.
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injection: A splitless or pulsed splitless injection is employed for enhanced sensitivity.
-
Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI often provides higher sensitivity for halogenated compounds like TCPy.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions of the derivatized TCPy, ensuring high selectivity and sensitivity.
Below is a generalized workflow for the quantification of TCPy.
Quantitative Toxicological Data
The toxicological profile of TCPy has been investigated in various studies. Key quantitative data are summarized in the tables below for easy comparison.
Table 1: Acute Toxicity Data
| Species | Route | Parameter | Value (mg/kg) | Reference |
| Rat | Oral | LD₅₀ | ~800 | [2] |
Table 2: Sub-chronic Oral Toxicity Data in Rodents
| Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed | Reference |
| Rat | 28 days | - | 50 | Hepatotoxicity, Nephrotoxicity | [3] |
| Mouse | 28 days | <5 | 5 | Hepatotoxicity, Nephrotoxicity, Metabolic disturbances | [3] |
Table 3: Ecotoxicity Data
| Species | Test Duration | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Water flea) | 48 hours | EC₅₀ | 1.12 | [4] |
| Pseudokirchneriella subcapitata (Green algae) | 72 hours | EC₅₀ | 0.35 | [4] |
| Aliivibrio fischeri (Bacteria) | 30 minutes | EC₅₀ | 0.98 | [4] |
Signaling Pathway Interactions
TCPy is known to be a metabolite of the insecticide chlorpyrifos. The metabolic conversion primarily occurs in the liver.
Furthermore, TCPy has been shown to exert its toxicity through various mechanisms, including the disruption of androgen receptor signaling and the induction of ototoxicity.
Disruption of Androgen Receptor Signaling: TCPy can act as an antagonist to the androgen receptor, thereby interfering with the normal hormonal signaling cascade.
TCPy-Induced Ototoxicity: Exposure to TCPy has been linked to hearing loss, a process involving oxidative stress and apoptosis in the cochlea.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, chemical formula, and experimental protocols related to 3,5,6-trichloro-2-pyridinol (TCPy). The summarized quantitative toxicological data and the visualized signaling pathways offer valuable insights for researchers and professionals engaged in toxicological assessment and drug development. A thorough understanding of the properties and biological activities of TCPy is essential for evaluating the risks associated with exposure to its parent compounds and for the development of potential therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Hepatotoxicity and nephrotoxicity induced by the chlorpyrifos and chlorpyrifos-methyl metabolite, 3,5,6-trichloro-2-pyridinol, in orally exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute toxicity of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol alone and in combination using a battery of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (CAS Number: 22912-13-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-(2-Thienyl)cyclohexyl)pyrrolidine, with the CAS number 22912-13-6, is a synthetic compound classified as an arylcyclohexylamine. It is a structural analog of phencyclidine (PCP) and is also known by the synonym Tenocyclidine (TCPy). Due to its pharmacological activity as a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and its interaction with the dopamine (B1211576) transporter, this compound has been a subject of interest in neuropharmacological research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, pharmacology, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a crystalline solid with the molecular formula C₁₄H₂₁NS and a molecular weight of 235.39 g/mol .[1] It is a DEA Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NS | [1] |
| Molecular Weight | 235.39 g/mol | [1] |
| CAS Number | 22912-13-6 | |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMF: 5 mg/ml, DMSO: 2 mg/ml, Ethanol: 2 mg/ml, Methanol: 1 mg/ml | [2] |
| UV λmax | 235 nm | [2] |
| SMILES | C1CCC(CC1)(C2=CC=CS2)N3CCCC3 | [1] |
| InChI | InChI=1S/C14H21NS/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15/h6-7,12H,1-5,8-11H2 | [1] |
Synthesis
The synthesis of this compound typically involves a Grignard reaction, a common method for the formation of carbon-carbon bonds. This approach is widely used for the synthesis of PCP and its analogs.
General Synthetic Pathway
A plausible synthetic route involves the reaction of a Grignard reagent derived from 2-bromothiophene (B119243) with 1-(1-cyanocyclohexyl)pyrrolidine.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-(Pyrrolidin-1-yl)cyclohexane-1-carbonitrile
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for salt formation)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromothiophene in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (thien-2-ylmagnesium bromide).
-
Grignard Reaction: Cool the Grignard reagent solution to 0°C in an ice bath. Slowly add a solution of 1-(pyrrolidin-1-yl)cyclohexane-1-carbonitrile in anhydrous diethyl ether to the Grignard reagent with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Salt Formation: The crude product can be purified by column chromatography on silica (B1680970) gel. For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in ether. The resulting precipitate is then collected by filtration and dried.
Pharmacology
This compound is a dissociative anesthetic with psychostimulant effects. Its primary mechanism of action is as a non-competitive antagonist at the NMDA receptor. It also exhibits activity as a dopamine reuptake inhibitor.
Pharmacodynamics
| Target | Action | Affinity (Ki/IC₅₀) | Reference |
| NMDA Receptor | Non-competitive Antagonist | Kd = 9 nM for the piperidine (B6355638) analog (TCP) | [2] |
| Dopamine Transporter (DAT) | Inhibitor | IC₅₀ values for [³H]cocaine displacement and [³H]DA uptake inhibition are available for a related benzothienyl analog. | [3] |
| Sigma Receptors | Low affinity | Ki > 10,000 nM for displacement of [³H]TCP from rat brain homogenates for a related benzothienyl analog. | [3] |
Note: Quantitative data for this compound is often reported in the context of its piperidine analog, Tenocyclidine (TCP), or other related compounds.
Mechanism of Action at the NMDA Receptor
As a non-competitive antagonist, this compound binds to a site within the ion channel of the NMDA receptor, known as the PCP binding site. This binding event blocks the flow of ions, primarily Ca²⁺, through the channel, even when the receptor is activated by its agonists, glutamate (B1630785) and glycine. This channel blockade leads to the characteristic dissociative and anesthetic effects.
Interaction with the Dopamine Transporter
This compound and its analogs have been shown to inhibit the reuptake of dopamine from the synaptic cleft by blocking the dopamine transporter (DAT). This action increases the concentration of dopamine in the synapse, leading to enhanced dopaminergic signaling and contributing to its psychostimulant effects.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is a general method for determining the binding affinity of a compound to the NMDA receptor using a radiolabeled ligand.
Procedure:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat forebrain) in a suitable buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Assay: In assay tubes, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]TCP), and varying concentrations of the test compound (this compound). Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).
-
Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
This protocol describes a general method for measuring extracellular dopamine levels in the brain of a freely moving animal in response to the administration of this compound.[4][5][6]
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., the striatum). Secure the cannula with dental cement and allow the animal to recover.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After an equilibration period, collect several baseline dialysate samples.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the dopamine levels as a percentage of the baseline levels and analyze the time course of the drug's effect.
Conclusion
This compound is a potent psychoactive compound with a well-defined mechanism of action as a non-competitive NMDA receptor antagonist and a dopamine reuptake inhibitor. Its synthesis is achievable through established organic chemistry reactions, and its pharmacological properties can be characterized using standard in vitro and in vivo techniques. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of drug development and neuroscience. Due to its classification as a controlled substance, all research involving this compound must be conducted in compliance with all applicable laws and regulations.
References
- 1. This compound | C14H21NS | CID 62764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Thienyl Moiety in Arylcyclohexylamines: An In-depth Technical Guide to the Discovery and History of Thienyl-Based PCP Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arylcyclohexylamine scaffold, most famously represented by phencyclidine (PCP), has been a subject of intense scientific scrutiny for decades due to its profound effects on the central nervous system. Originally synthesized as anesthetic agents, their unique psychotomimetic properties, mediated primarily through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, led to their discontinuation for human use and subsequent emergence as drugs of abuse.[1][2] This complex pharmacology, however, also opened avenues for research into the mechanisms of psychosis, neuroprotection, and the functioning of the glutamatergic system.
A significant area of exploration within this chemical class has been the systematic modification of the aromatic ring of the PCP molecule. The substitution of the phenyl ring with a bioisosteric thienyl group gave rise to a series of thienyl-based PCP analogs with distinct pharmacological profiles. This guide provides a comprehensive overview of the discovery, history, and pharmacology of these thienyl-containing arylcyclohexylamines, with a focus on key compounds that have shaped our understanding of the structure-activity relationships governing interaction with the NMDA receptor and other neuronal targets.
Discovery and Historical Context
The exploration of arylcyclohexylamines began in the 1950s at Parke-Davis, leading to the synthesis of PCP in 1956.[3] The quest for analogs with a better therapeutic window spurred the synthesis of numerous derivatives. The substitution of the phenyl ring with a thiophene (B33073) ring was a logical step in medicinal chemistry, as thiophene is a well-established bioisostere of benzene (B151609), often leading to compounds with altered metabolic stability and receptor interaction profiles.
One of the earliest and most well-studied thienyl-based PCP analogs is N-[1-(2-thienyl)cyclohexyl]piperidine (TCP) . First synthesized in the late 1950s, TCP quickly garnered attention for its high potency as a dissociative anesthetic, reported to be more potent than PCP itself.[4] Its high affinity for the PCP binding site within the NMDA receptor ion channel led to the development of radiolabeled [³H]TCP, which became an invaluable tool for studying this receptor complex.[5]
Another important early analog is 1-[1-(2-thienyl)cyclohexyl]pyrrolidine (TCPy) , also known as Tenocyclidine, which substitutes the piperidine (B6355638) ring of TCP with a pyrrolidine (B122466) moiety.[6] The illicit market also saw the emergence of various thienyl-based analogs, prompting their classification as controlled substances.[6]
Later research led to the synthesis of N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) , a more complex analog where the thiophene ring is fused to a benzene ring.[7][8] BTCP displayed a significantly different pharmacological profile, exhibiting high affinity for the dopamine (B1211576) transporter (DAT) while having a low affinity for the PCP receptor, highlighting the profound impact of aromatic ring modification on target selectivity.[7][8]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and potencies of key thienyl-based PCP analogs at the NMDA receptor (PCP site) and the dopamine transporter (DAT). This data provides a quantitative comparison of their pharmacological profiles.
Table 1: Binding Affinities of Thienyl-Based PCP Analogs at the NMDA Receptor (PCP Site)
| Compound | Radioligand | Preparation | K_i (nM) | IC_50 (nM) | Reference(s) |
| PCP | [³H]TCP | Rat brain membranes | - | 230 | [9] |
| TCP | [³H]TCP | Rat brain membranes | 9 | - | [7] |
| TCPy | [³H]PCP | Rat brain membranes | - | ~20 (as part of tertiary analogs) | [5] |
| BTCP | [³H]TCP | Rat brain membranes | >10,000 | >10,000 | [7] |
Table 2: Inhibition of Dopamine Transporter (DAT) by Thienyl-Based PCP Analogs
| Compound | Radioligand | Preparation | IC_50 (nM) | Reference(s) |
| PCP | [³H]Dopamine | Rat striatal synaptosomes | - | [7] |
| TCP | [³H]Dopamine | Rat striatal synaptosomes | - | [6] |
| BTCP | [³H]Dopamine | Rat striatal synaptosomes | 8 | [6] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of thienyl-based PCP analogs.
Radioligand Binding Assay for the NMDA Receptor (PCP Site)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the PCP binding site of the NMDA receptor using [³H]TCP.[10]
1. Materials:
-
Radioligand: [³H]N-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP)
-
Tissue Preparation: Whole rat brains (minus cerebellum), homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determination: 10 µM unlabeled PCP or MK-801.
-
Test Compounds: Thienyl-based PCP analogs and reference compounds dissolved in a suitable solvent.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethylenimine (PEI).
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in 10 volumes of ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Incubation: In test tubes or a 96-well plate, add the following in triplicate:
-
100 µL of membrane preparation.
-
50 µL of assay buffer (for total binding), 50 µL of non-specific binding agent, or 50 µL of test compound at various concentrations.
-
50 µL of [³H]TCP (at a final concentration close to its K_d, typically 1-5 nM).
-
-
Incubate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the presoaked glass fiber filters under vacuum. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Drug Discrimination in Rodents
This protocol outlines a two-lever drug discrimination procedure in rats to assess the subjective effects of thienyl-based PCP analogs and their similarity to PCP.[3][8]
1. Animals and Apparatus:
-
Male Wistar or Sprague-Dawley rats, food-deprived to 85% of their free-feeding body weight.
-
Standard operant conditioning chambers equipped with two response levers, a food pellet dispenser, and a house light.
2. Procedure:
-
Lever Press Training: Train rats to press a lever for food reinforcement (e.g., 45 mg food pellets) on a continuous reinforcement schedule, followed by a fixed-ratio (FR) schedule (e.g., FR 10).
-
Discrimination Training:
-
Administer the training drug (e.g., PCP, 2.0 mg/kg, i.p.) or vehicle (saline) 15 minutes before the session.
-
On days when PCP is administered, responding on one lever (the "drug lever") is reinforced.
-
On days when saline is administered, responding on the other lever (the "saline lever") is reinforced.
-
Training sessions are typically 15-30 minutes long.
-
Continue training until the rats reliably complete at least 85% of their responses on the correct lever before receiving the first reinforcer for at least 8 out of 10 consecutive sessions.
-
-
Substitution Testing:
-
Once the discrimination is established, administer various doses of a test compound (e.g., a thienyl-based PCP analog) prior to the session.
-
During test sessions, responding on either lever is recorded but not reinforced for an initial period (e.g., the first 5 minutes or until a certain number of responses are made), after which responding on the correct lever is reinforced.
-
Test sessions are interspersed with training sessions to maintain the discrimination.
-
3. Data Analysis:
-
The primary dependent variables are the percentage of responses on the drug-correct lever and the overall response rate.
-
Full generalization is typically defined as ≥80% of responses on the drug-correct lever.
-
Partial generalization is defined as 20-79% of responses on the drug-correct lever.
-
No generalization (saline-like responding) is defined as <20% of responses on the drug-correct lever.
-
Response rates are analyzed to assess any disruptive effects of the test compounds on behavior.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling pathway and the site of action for thienyl-based PCP analogs.
Experimental Workflow for Drug Discrimination Studies
Caption: Workflow diagram illustrating the key stages of a drug discrimination experiment.
References
- 1. A fixed interval schedule in which the interval is initiated by a response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. researchgate.net [researchgate.net]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Compound Information Page [nimh-repository.rti.org]
- 9. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug discrimination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine, a potent arylcyclohexylamine and analog of phencyclidine (PCP). It details the compound's nomenclature, chemical properties, pharmacology, and mechanism of action, with a focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor. This guide summarizes key quantitative data from binding and functional assays, presents detailed experimental protocols for its synthesis and evaluation, and utilizes visualizations to illustrate its signaling pathway and experimental workflows. The intended audience includes professionals in neuroscience, pharmacology, and drug development seeking in-depth information on this compound for research purposes.
Introduction
Arylcyclohexylamines are a class of psychoactive chemicals that includes well-known dissociative anesthetics like phencyclidine (PCP) and ketamine.[1] These compounds have been a subject of intense scientific investigation since the mid-20th century, initially for their anesthetic properties and later for their utility as research tools to probe the function of the glutamatergic system.[1] 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine, often referred to as TCPy, is a notable member of this class. It is a structural analog of PCP where the phenyl group is replaced by a thiophene (B33073) ring and the piperidine (B6355638) group is replaced by a pyrrolidine (B122466) ring.[2] This modification results in a distinct pharmacological profile, characterized by high affinity for the PCP binding site on the NMDA receptor.[3] This document serves as a technical guide, consolidating available data on its chemical properties, synthesis, pharmacology, and the experimental methods used for its characterization.
Chemical Properties and IUPAC Nomenclature
The formal nomenclature and key chemical properties are fundamental for the accurate identification and handling of this compound.
IUPAC Name: 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine[2]
Synonyms: TCPy, this compound[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NS | [2] |
| Molecular Weight | 235.39 g/mol | [2] |
| CAS Number | 22912-13-6 | [2] |
| Appearance | Colorless liquid (predicted) | [4] |
| Density (Calculated) | 1.11 g/cm³ | [5] |
| Boiling Point (Calculated) | 326.1 °C at 760 mmHg | [5] |
| Flash Point (Calculated) | 151.0 °C | [5] |
| InChIKey | XLQOCWQLDNWQDM-UHFFFAOYSA-N | [2] |
| SMILES | C1CCC(CC1)(C2=CC=CS2)N3CCCC3 | [2] |
Synthesis and Characterization
The synthesis of arylcyclohexylamines like 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine typically involves a multi-step process starting from a suitable cycloalkanone. While a specific synthesis protocol for this exact molecule is not detailed in the provided results, a general and widely applicable method for its analogs involves the reaction of a Grignard reagent derived from 2-bromothiophene (B119243) with cyclohexanone (B45756), followed by further reactions to introduce the pyrrolidine ring. A common synthetic route for related compounds is outlined below.
General Synthetic Protocol
A plausible synthesis can be adapted from methods used for similar arylcyclohexylamines:
-
Step 1: Grignard Reaction. 2-Bromothiophene is reacted with magnesium to form the Grignard reagent, 2-thienylmagnesium bromide. This is then reacted with cyclohexanone in an appropriate solvent like tetrahydrofuran (B95107) (THF) to form the tertiary alcohol, 1-(thiophen-2-yl)cyclohexan-1-ol.
-
Step 2: Ritter Reaction or Nucleophilic Substitution. The tertiary alcohol can be converted to the target amine. A common method is the Ritter reaction, where the alcohol is reacted with a nitrile in the presence of a strong acid, followed by hydrolysis to yield a primary amine. This amine can then be alkylated with 1,4-dibromobutane (B41627) to form the pyrrolidine ring. Alternatively, the hydroxyl group can be converted to a good leaving group (e.g., by reacting with thionyl chloride to form the chloride) and then displaced by pyrrolidine via nucleophilic substitution.
The final product would be purified using techniques such as column chromatography and characterized by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[6]
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine.
Pharmacology and Mechanism of Action
The pharmacological effects of 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine are primarily mediated through its interaction with central nervous system receptors.
Primary Target: NMDA Receptor
The principal mechanism of action for this class of compounds is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[7] The NMDA receptor is an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory.[7] 1-(1-thiophen-2-yl)cyclohexyl)pyrrolidine and its analogs bind to a site located within the receptor's ion channel, often referred to as the phencyclidine (PCP) site.[3][8] This binding physically obstructs the flow of ions (primarily Ca²⁺ and Na⁺) through the channel, even when the receptor is activated by its agonists, glutamate and glycine.[8] This channel-blocking action prevents the downstream signaling cascades normally initiated by NMDA receptor activation, leading to the characteristic dissociative anesthetic, psychostimulant, and hallucinogenic effects.[7]
Dopaminergic Activity
In addition to its potent NMDA receptor activity, some reports suggest that this compound and its analogs also act as dopamine (B1211576) reuptake inhibitors.[1][7] By blocking the dopamine transporter (DAT), they increase the synaptic concentration of dopamine. This action likely contributes to the psychostimulant effects observed with these substances.[7] The benzothienyl analog of the target compound, 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine, was found to be a high-affinity dopamine uptake inhibitor.[9]
NMDA Receptor Signaling Pathway and Inhibition
References
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H21NS | CID 62764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tenocyclidine [medbox.iiab.me]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. CAS # 22912-13-6, this compound: more information. [ww.chemblink.com]
- 6. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. The binding of [3H]thienyl cyclohexylpiperidine ([3H]TCP) to the NMDA-phencyclidine receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-(2-Thienyl)cyclohexyl)pyrrolidine is a synthetic compound classified as an arylcyclohexylamine. As a derivative of phencyclidine (PCP), it is of significant interest to researchers in pharmacology and neuroscience for its potential psychoactive effects and its interaction with various neurotransmitter systems. This technical guide provides a comprehensive overview of its known synonyms, chemical properties, pharmacological actions, and relevant experimental protocols.
It is important to note a point of terminological ambiguity. While the abbreviation TCPy has been associated with this compound, it is more commonly and widely used in scientific literature to refer to 3,5,6-trichloro-2-pyridinol , a metabolite of the insecticide chlorpyrifos.[1][2][3][4][5][6][7] To avoid confusion, this guide will primarily use the full chemical name or other specific identifiers.
Chemical Identity and Synonyms
A clear and unambiguous identification of this compound is crucial for accurate research and communication. The following table summarizes its key identifiers and synonyms.
| Identifier Type | Value |
| Full Chemical Name | This compound |
| IUPAC Name | 1-(1-thiophen-2-ylcyclohexyl)pyrrolidine[8] |
| Common Abbreviation | TCPy[8] |
| CAS Registry Number | 22912-13-6[8][9] |
| DEA Number | 7473[10] |
| Molecular Formula | C₁₄H₂₁NS[8] |
| Molecular Weight | 235.39 g/mol [8] |
| InChI | InChI=1S/C14H21NS/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15/h6-7,12H,1-5,8-11H2[8][9] |
| InChIKey | XLQOCWQLDNWQDM-UHFFFAOYSA-N[8][9] |
| Canonical SMILES | C1CCC(CC1)(C2=CC=CS2)N3CCCC3[8][9] |
| Other Synonyms | Tenocyclidine (Note: This term is more commonly associated with the piperidine (B6355638) analogue)[11] |
Pharmacological Profile
As an arylcyclohexylamine, this compound is predicted to act primarily as an NMDA receptor antagonist and a dopamine (B1211576) reuptake inhibitor. While specific quantitative data for this exact compound is limited in publicly available literature, valuable insights can be drawn from a comprehensive study on its close analogue, 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine. The replacement of the benzothienyl group with a thienyl group is expected to modulate the potency but not the fundamental mechanism of action.
Quantitative Pharmacological Data
The following table presents data for 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine, a potent analogue of the target compound. This data provides a strong indication of the expected pharmacological activity.
| Assay | Radioligand | Test Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Dopamine Transporter Binding | [³H]Cocaine | 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine | 13 ± 1 | - |
| Dopamine Transporter Binding | [³H]BTCP* | 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine | 45 ± 2 | - |
| Dopamine Uptake Inhibition | [³H]Dopamine | 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine | 12 ± 1 | - |
| Sigma Receptor Binding | --INVALID-LINK---Pentazocine | 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine | - | 125 ± 15 |
| PCP Receptor Binding | [³H]TCP** | 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine | - | >10,000 |
*BTCP: 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine **TCP: 1-[1-(2-thienyl)cyclohexyl]piperidine (Tenocyclidine)
Data extracted from He, X. S., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry, 36(9), 1188-1193.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and pharmacological evaluation of arylcyclohexylamines and their analogues.
Synthesis of this compound
The synthesis of arylcyclohexylamines can be achieved through a multi-step process involving the formation of a cyanohydrin, followed by a Grignard reaction and subsequent reduction. A generalized workflow is presented below.
Detailed Protocol:
-
Step 1: Synthesis of 1-cyanocyclohexanol. To a stirred solution of cyclohexanone in a suitable solvent (e.g., ethanol), a solution of potassium cyanide in water is added dropwise at a controlled temperature (typically 0-10 °C). The reaction is stirred for several hours, and the product is extracted with an organic solvent.
-
Step 2: Synthesis of 1-(2-thienyl)cyclohexanecarbonitrile. 2-Bromothiophene is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, 2-thienylmagnesium bromide. This is then added dropwise to a solution of 1-cyanocyclohexanol in an appropriate solvent. The reaction mixture is refluxed, and after workup, the product is isolated.
-
Step 3: Synthesis of this compound. The 1-(2-thienyl)cyclohexanecarbonitrile is reduced in the presence of pyrrolidine. A common method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction is typically performed under an inert atmosphere. After the reaction is complete, it is carefully quenched, and the final product is purified, for example, by column chromatography.
In Vitro Dopamine Transporter Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the test compound for the dopamine transporter.
Detailed Protocol:
-
Tissue Preparation: Striatal tissue from rats is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.
-
Incubation: Aliquots of the tissue homogenate are incubated with a fixed concentration of a radioligand for the dopamine transporter (e.g., [³H]cocaine) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known dopamine transporter inhibitor (e.g., benztropine).
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis.
Signaling Pathways
Based on its structural similarity to phencyclidine and related compounds, this compound is expected to exert its primary effects through the modulation of glutamatergic and dopaminergic neurotransmission.
NMDA Receptor Antagonism and Dopamine Reuptake Inhibition
The diagram below illustrates the proposed mechanism of action, involving the blockade of the NMDA receptor ion channel and the inhibition of the dopamine transporter (DAT).
Conclusion
This compound is a compound of interest within the arylcyclohexylamine class, with a likely pharmacological profile as an NMDA receptor antagonist and dopamine reuptake inhibitor. While specific research on this molecule is not as extensive as for some of its analogues, the provided information on its synonyms, predicted activity, and relevant experimental protocols serves as a valuable resource for researchers and drug development professionals. Further investigation is warranted to fully characterize its pharmacological and toxicological properties.
References
- 1. 1-[1-(2-Benzo[b]thienyl)cyclohexyl]pyrrolidine fumarate | Tocris Bioscience [tocris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 4. 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine hydrochloride | 22912-14-7 | FT28214 [biosynth.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Synthesis routes of 1-Cyclohexylpyrrolidine [benchchem.com]
- 7. CAS # 22912-13-6, this compound: more information. [ww.chemblink.com]
- 8. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychonautwiki.org [psychonautwiki.org]
- 11. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
The Core Pharmacology of Arylcyclohexylamines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylcyclohexylamines are a class of psychoactive compounds with a rich history, evolving from anesthetic agents to substances of abuse and, more recently, to molecules of interest for their potential therapeutic applications in neuropsychiatric disorders. This technical guide provides a comprehensive overview of the fundamental pharmacology of arylcyclohexylamines, with a focus on their core mechanisms of action, structure-activity relationships, and pharmacokinetic profiles. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the complex interactions of these molecules with various neuronal targets. All quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the concepts discussed.
Introduction
The arylcyclohexylamine chemical class is structurally defined by a cyclohexylamine (B46788) moiety with an aryl group attached to the same carbon as the amine. Phencyclidine (PCP) is the prototypical member of this class, originally developed as a dissociative anesthetic.[1] The unique psychoactive effects of these compounds, primarily their dissociative and hallucinogenic properties, have led to both their illicit use and their investigation for therapeutic purposes.
The pharmacological profile of arylcyclohexylamines is diverse and can be significantly altered by chemical modifications to the aryl ring, the cyclohexyl ring, or the amine group.[2] This chemical versatility allows for the "fine-tuning" of their activity at various receptors, leading to a broad spectrum of pharmacological effects, from potent NMDA receptor antagonism to selective dopamine (B1211576) reuptake inhibition.[2]
Mechanism of Action
The primary mechanism of action for most arylcyclohexylamines is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory.[3] They bind to a site within the ion channel pore of the NMDA receptor, often referred to as the "PCP site," thereby blocking the influx of calcium ions and disrupting normal glutamatergic neurotransmission.[3] This action is responsible for their characteristic dissociative anesthetic effects.[3]
Beyond their primary target, many arylcyclohexylamines exhibit varying affinities for other neuronal proteins, which contributes to their complex pharmacological profiles. These secondary targets include:
-
Dopamine Transporter (DAT): Inhibition of dopamine reuptake can lead to stimulant effects.
-
Serotonin (B10506) Transporter (SERT): Interaction with the serotonin system can modulate mood and perception.
-
Sigma Receptors (σ1 and σ2): The role of sigma receptor binding is still being elucidated but may contribute to the psychotomimetic effects of some compounds.
-
μ-Opioid Receptors: Agonism at these receptors can produce analgesic effects.
-
Nicotinic Acetylcholine Receptors (nAChR): Antagonism of these receptors may also play a role in the overall pharmacological effects.
The affinity of different arylcyclohexylamines for these various targets dictates their specific pharmacological and toxicological profiles.
Signaling Pathways
The following diagram illustrates the primary signaling pathway affected by arylcyclohexylamines at the glutamatergic synapse.
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities (Ki) and pharmacokinetic parameters for a selection of prominent arylcyclohexylamines. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Arylcyclohexylamines
| Compound | NMDA Receptor | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Sigma-1 Receptor (σ1) |
| Phencyclidine (PCP) | 58.9 | 220 | 216 | 168 |
| Ketamine | 659 | >10,000 | >10,000 | >10,000 |
| Methoxetamine (MXE) | 258 | 4730 | 479 | 857 |
| 3-MeO-PCP | 20 | >10,000 | 216 | 42 |
Data compiled from various sources.
Table 2: Pharmacokinetic Parameters of Selected Arylcyclohexylamines
| Compound | Bioavailability (Oral) | Protein Binding | Volume of Distribution (Vd) | Elimination Half-life (t1/2) |
| Phencyclidine (PCP) | 50-90% | 65% | 6.2 L/kg | 7-46 hours |
| Ketamine | 17-20% | 12-47% | 2.5-3.5 L/kg | 2-3 hours |
| Methoxetamine (MXE) | Not well-established | Not well-established | Not well-established | Not well-established |
| 3-MeO-PCP | Not well-established | Not well-established | Not well-established | ~11 hours |
Data compiled from various sources.
Structure-Activity Relationships (SAR)
The pharmacological profile of arylcyclohexylamines is highly dependent on their chemical structure. Key modifications and their general effects are outlined below:
-
Aryl Group Substitution: Substitution on the aryl ring significantly impacts potency and receptor selectivity. For example, a methoxy (B1213986) group at the 3-position of the phenyl ring of PCP (3-MeO-PCP) increases NMDA receptor affinity.
-
Cyclohexyl Ring Modifications: Alterations to the cyclohexyl ring can affect potency. Hydroxylation of the cyclohexyl ring generally decreases both potency and efficacy.[4]
-
Amine Substitution: The nature of the substituent on the amine nitrogen influences activity. Replacing the piperidine (B6355638) ring of PCP with smaller or larger cyclic amines, or with linear alkyl groups, can alter the pharmacological profile.[4] For instance, N-alkyl substitutions tend to decrease potency but not efficacy.[4]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of arylcyclohexylamines.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor.
Materials:
-
[³H]MK-801 or [³H]TCP (radioligand)
-
Rat cortical membranes (source of NMDA receptors)
-
Test arylcyclohexylamine compound
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled PCP or MK-801 (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.
-
Assay Setup: In triplicate, combine the membrane preparation, [³H]MK-801 (at a concentration near its Kd), and varying concentrations of the test compound in a final volume of 1 mL. For determining non-specific binding, use a high concentration of unlabeled PCP or MK-801 instead of the test compound.
-
Incubation: Incubate the mixture at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To characterize the functional inhibition of NMDA receptor-mediated currents by an arylcyclohexylamine.
Materials:
-
Cultured neurons or HEK293 cells expressing NMDA receptors
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (containing NMDA and glycine)
-
Internal pipette solution
-
Test arylcyclohexylamine compound
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 3-7 MΩ.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV. Apply the external solution containing NMDA and glycine (B1666218) to evoke an inward current.
-
Drug Application: Once a stable baseline current is established, co-apply the external solution with increasing concentrations of the test arylcyclohexylamine.
-
Data Analysis: Measure the peak inward current at each concentration of the test compound. Plot the percentage of inhibition against the drug concentration to determine the IC50 value.
In Vivo Assays
Objective: To assess the subjective effects of a novel arylcyclohexylamine and compare them to a known drug like PCP.
Procedure:
-
Training: Train animals (e.g., rats or pigeons) to press one of two levers for a food reward. One lever is designated as the "drug" lever and the other as the "saline" lever. On training days, animals are administered either PCP or saline and are only rewarded for pressing the corresponding lever.
-
Testing: Once the animals have learned to reliably press the correct lever based on the injection they received, test sessions are conducted with various doses of the novel arylcyclohexylamine.
-
Data Analysis: The percentage of responses on the "drug" lever is measured for each dose of the test compound. A dose-dependent increase in responding on the PCP-lever suggests that the novel compound has PCP-like subjective effects.
Objective: To evaluate the potential antidepressant-like effects of an arylcyclohexylamine.
Procedure:
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: Place a mouse or rat in the cylinder of water from which it cannot escape. The animal will initially struggle but will eventually adopt an immobile posture.
-
Drug Administration: Administer the test arylcyclohexylamine at various doses prior to the test.
-
Data Analysis: Record the duration of immobility during a set test period (e.g., the last 4 minutes of a 6-minute test). A significant reduction in immobility time compared to vehicle-treated animals is indicative of an antidepressant-like effect.
Conclusion
Arylcyclohexylamines represent a pharmacologically rich and diverse class of compounds. Their primary action as NMDA receptor antagonists underpins their characteristic dissociative effects, while their interactions with a range of other neuronal targets contribute to a complex and variable spectrum of activity. The structure-activity relationships within this class offer a compelling platform for the rational design of novel therapeutic agents targeting the central nervous system. A thorough understanding of their pharmacology, facilitated by the experimental approaches detailed in this guide, is essential for advancing research and development in this area. The provided data and protocols serve as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential and mitigating the risks associated with this fascinating class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phencyclidine (PCP) Analogs for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phencyclidine (PCP), a seminal arylcyclohexylamine, was initially developed as a dissociative anesthetic.[1] Its unique psychotomimetic effects, however, led to its discontinuation for human use and subsequent emergence as a drug of abuse.[2] For the scientific community, PCP and its extensive family of analogs represent powerful pharmacological tools to investigate the intricacies of the central nervous system, particularly the function and dysfunction of the N-methyl-D-aspartate (NMDA) receptor.[1] Blockade of the NMDA receptor ion channel is the primary mechanism of action for PCP and its derivatives, leading to a wide spectrum of pharmacological effects, including dissociative, anesthetic, and psychotomimetic responses.[1][3]
The diverse pharmacological profiles of PCP analogs, achieved through systematic structural modifications, allow for the fine-tuning of receptor affinity and selectivity. This makes them invaluable for dissecting the roles of the NMDA receptor and other neuronal targets in synaptic plasticity, neurotoxicity, and the pathophysiology of psychiatric disorders such as schizophrenia.[2][4] This guide provides a comprehensive overview of PCP analogs, focusing on their structure-activity relationships, quantitative pharmacological data, and detailed experimental protocols for their characterization.
Core Pharmacology and Structure-Activity Relationships (SAR)
The archetypal structure of a PCP analog consists of an aryl group and an amine-containing ring attached to a central cyclohexyl scaffold. The pharmacological properties of these compounds can be systematically altered by modifying each of these three components.
-
Aryl Group Modifications: Substitution on the aromatic ring significantly influences potency and receptor selectivity. For instance, replacing the phenyl ring with a thienyl group, as seen in Tenocyclidine (TCP), generally increases affinity for the NMDA receptor.[5] The position of substituents on the phenyl ring is also critical; for example, 3-methoxy substitution (3-MeO-PCP) often maintains or enhances NMDA receptor affinity compared to 4-methoxy substitution (4-MeO-PCP).
-
Cyclohexyl Ring Modifications: Altering the size of the cycloalkyl ring away from the six-membered cyclohexane (B81311) generally reduces PCP-like activity.[6] Hydroxylation of the cyclohexyl ring can decrease both potency and efficacy.[5]
-
Amine Group Modifications: The nature of the amine substituent modulates potency and can introduce activity at other receptors. Replacing the piperidine (B6355638) ring with a pyrrolidine (B122466) or morpholine (B109124) ring tends to decrease potency at the NMDA receptor.[5] N-alkyl substitutions, such as the ethyl group in Eticyclidine (PCE), can also influence potency.[5]
These structural modifications allow for the development of analogs with varying affinities for the NMDA receptor, as well as for other targets such as the dopamine (B1211576) transporter (DAT) and sigma (σ) receptors, thereby creating a rich tapestry of pharmacological effects.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of a selection of PCP analogs at key neurological targets. This data facilitates the comparison of potency and selectivity across different structural modifications.
| Compound | Modification from PCP | NMDA Receptor (PCP Site) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Sigma-1 Receptor Ki (nM) | References |
| Phencyclidine (PCP) | - | 59 | >10,000 | >10,000 | Wikipedia |
| Tenocyclidine (TCP) | Phenyl to Thienyl | 1.8 (ED50, mg/kg) | - | - | [2] |
| Eticyclidine (PCE) | N-piperidine to N-ethyl | - | - | - | [1] |
| 3-MeO-PCP | 3-methoxy on phenyl | 1.51 (IC50, µM) | - | - | [7] |
| 4-MeO-PCP | 4-methoxy on phenyl | - | - | - | [2] |
| 3-HO-PCP | 3-hydroxy on phenyl | - | - | - | [1] |
| Ketamine | 2-chloro on phenyl, N-methyl, cyclohexanone | 3100 | 55 | - | [8][9] |
| MK-801 (Dizocilpine) | Tricyclic structure | 5.7 | >10,000 | >10,000 | Wikipedia,[10] |
| 4'-F-PCP | 4-fluoro on phenyl | High Affinity | - | - | [2] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Signaling Pathways
The primary molecular target of PCP and its analogs is the NMDA receptor, a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission and plasticity. By binding to a site within the ion channel pore (the "PCP site"), these compounds non-competitively block the influx of Ca2+ and Na+ ions that is normally triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine).[1] This blockade of NMDA receptor function initiates a cascade of downstream signaling events.
Blockade of NMDA receptors can lead to a compensatory increase in glutamate release, which in turn activates other glutamate receptors, such as the AMPA receptor.[3] This enhanced AMPA receptor signaling is thought to be a key mediator of the antidepressant-like effects of some NMDA receptor antagonists.[4] Downstream of receptor activation, several intracellular signaling pathways are modulated. Notably, the blockade of NMDA receptors has been shown to influence the Akt/GSK-3β and mTOR pathways, which are crucial for cell survival, protein synthesis, and synaptic plasticity.[4][11] Furthermore, NMDA receptor signaling is linked to the regulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a vital role in neuronal growth and survival.[4]
Experimental Protocols
NMDA Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the PCP site within the NMDA receptor ion channel.
Materials:
-
Rat brain cortical membranes (or cell lines expressing recombinant NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 or PCP (for non-specific binding)
-
Test compounds (PCP analogs)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Membrane preparation (typically 100-200 µg protein)
-
A fixed concentration of [³H]MK-801 (e.g., 1-5 nM)
-
Varying concentrations of the unlabeled test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled MK-801 or PCP (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the functional inhibition of NMDA receptor-mediated ion currents by PCP analogs in neurons or cells expressing recombinant receptors.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.
-
Patch-clamp setup (amplifier, micromanipulator, microscope, perfusion system).
-
Borosilicate glass micropipettes.
-
Internal (pipette) solution (e.g., containing K-gluconate, KCl, HEPES, Mg-ATP, Na-GTP, EGTA).
-
External (bath) solution (e.g., artificial cerebrospinal fluid - aCSF) containing NMDA and a co-agonist (glycine or D-serine).
-
Test compound solutions at various concentrations.
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 3-6 MΩ. Fire-polish the tip and fill with the internal solution.
-
Establish Whole-Cell Configuration:
-
Approach a target cell with the micropipette while applying positive pressure.
-
Upon contact, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane at a negative holding potential (e.g., -60 or -70 mV) in voltage-clamp mode.
-
Establish a stable baseline current.
-
-
Drug Application:
-
Perfuse the cell with the external solution containing NMDA and glycine (B1666218) to evoke an inward NMDA receptor-mediated current.
-
Once a stable agonist-evoked current is achieved, co-apply the agonist solution with increasing concentrations of the PCP analog.
-
Record the inhibition of the agonist-evoked current at each concentration.
-
Perform a washout with the agonist-only solution to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data with a logistic function to determine the IC50 value.
-
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenia. This behavioral assay is used to assess the psychotomimetic-like effects of PCP analogs.
Materials:
-
Rodents (rats or mice).
-
Startle response system (a sound-attenuating chamber with a speaker and a motion-detecting platform).
-
Software to control acoustic stimuli and record startle responses.
-
Test compounds and vehicle.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes.
-
Habituation: Place the animal in the holder within the chamber for a 5-minute habituation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer the PCP analog or vehicle via the desired route (e.g., intraperitoneally) at a specified time before the test session begins.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling prepulse stimulus (e.g., 74, 78, or 82 dB for 20 ms) is presented 100 ms (B15284909) before the pulse stimulus.
-
No-stimulus trials: Background noise only to measure baseline movement.
-
-
Data Recording: The startle response is measured as the maximal amplitude of motion detected by the platform following the stimulus.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. A reduction in % PPI by the drug indicates a deficit in sensorimotor gating.
Conclusion
Phencyclidine and its analogs are indispensable tools for neuroscience research, providing a window into the function of the NMDA receptor and its role in health and disease. The ability to systematically modify their chemical structure allows for the exploration of nuanced structure-activity relationships and the development of compounds with specific pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the in vitro and in vivo characterization of these fascinating molecules. Through rigorous and standardized evaluation, researchers can continue to unlock the therapeutic potential and deepen the understanding of the complex neurobiology governed by the NMDA receptor and related signaling pathways.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine - Wikipedia [en.wikipedia.org]
- 4. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the cycloalkyl ring of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCPy)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCPy) is a synthetic compound belonging to the arylcyclohexylamine class of chemicals. As an analog of the well-known dissociative anesthetic Phencyclidine (PCP), TCPy exhibits a distinct pharmacological profile characterized by its interactions with the N-methyl-D-aspartate (NMDA) receptor and the dopamine (B1211576) transporter (DAT). This technical guide provides a comprehensive review of the available scientific literature on TCPy, focusing on its synthesis, pharmacology, and the experimental methodologies used to characterize its activity. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of TCPy's mechanism of action and its potential applications in neuroscience research.
Introduction
Arylcyclohexylamines are a class of psychoactive drugs that includes well-known substances such as Phencyclidine (PCP) and Ketamine. These compounds are recognized for their ability to act as non-competitive antagonists at the NMDA receptor, a key player in synaptic plasticity, learning, and memory. This compound, hereinafter referred to as TCPy, is a structural analog of PCP where the phenyl group is replaced by a thienyl group and the piperidine (B6355638) ring is substituted with a pyrrolidine (B122466) ring. This structural modification significantly influences its pharmacological properties, particularly its affinity for the NMDA receptor and the dopamine transporter. This guide aims to consolidate the current knowledge on TCPy, providing a valuable resource for researchers investigating NMDA receptor antagonists, dopamine reuptake inhibitors, and the structure-activity relationships of arylcyclohexylamines.
Synthesis
While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for preparing arylcyclohexylamines and from brief descriptions for analogous compounds. The most probable synthetic route involves a multi-step process starting from 2-bromothiophene (B119243) and cyclohexanone (B45756).
A plausible synthetic pathway is as follows:
-
Grignard Reagent Formation: 2-Bromothiophene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, 2-thienylmagnesium bromide.
-
Addition to Cyclohexanone: The freshly prepared Grignard reagent is then added to cyclohexanone in an anhydrous ether solvent. This reaction results in the formation of 1-(2-thienyl)cyclohexan-1-ol.
-
Conversion of Alcohol to Leaving Group: The tertiary alcohol is then converted into a better leaving group. This can be achieved by reaction with an acid, such as hydrobromic acid, to form the corresponding bromide, or by conversion to a sulfonate ester, such as a tosylate or mesylate.
-
Nucleophilic Substitution with Pyrrolidine: The final step involves the nucleophilic substitution of the leaving group with pyrrolidine to yield the desired product, this compound.
An alternative approach could involve the formation of an enamine from cyclohexanone and pyrrolidine, which then reacts with 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent.
Pharmacology
The pharmacological profile of TCPy is primarily defined by its interaction with two key central nervous system targets: the NMDA receptor and the dopamine transporter.
Mechanism of Action at the NMDA Receptor
Like other arylcyclohexylamines, TCPy is expected to act as a non-competitive antagonist at the NMDA receptor. This means it binds to a site within the ion channel of the receptor, known as the "PCP binding site," rather than competing with the endogenous agonists, glutamate (B1630785) and glycine. By binding to this site, TCPy blocks the influx of calcium ions through the channel, thereby inhibiting NMDA receptor-mediated neurotransmission.
While specific quantitative data for TCPy's affinity for the NMDA receptor is scarce, structure-activity relationship studies of arylcyclohexylamines suggest that replacing the piperidine ring of PCP with a pyrrolidine ring may decrease its potency as an NMDA receptor antagonist[1]. However, the substitution of the phenyl ring with a thienyl group, as seen in its piperidine analog Tenocyclidine (TCP), is known to increase NMDA receptor affinity.
Mechanism of Action at the Dopamine Transporter
Several studies on related compounds suggest that TCPy is a potent inhibitor of the dopamine transporter (DAT). The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. By inhibiting DAT, TCPy increases the extracellular concentration and duration of action of dopamine, which can lead to psychostimulant effects.
A study on a series of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) analogs found that the pyrrolidine derivative was a potent dopamine uptake inhibitor[2]. This suggests that the pyrrolidine moiety may confer higher affinity for the DAT compared to the piperidine ring found in PCP and TCP.
Quantitative Pharmacological Data
Quantitative data for this compound (TCPy) is limited in the scientific literature. The following table summarizes the available data for TCPy and its close structural analogs to provide a comparative perspective.
| Compound | Target | Assay Type | Value (nM) | Reference |
| 1-(1-(2-Thienyl)cyclohexyl)piperidine (TCP) | NMDA Receptor | Kd | 9 | [3] |
| 1-[1-(2-Benzo[b]thienyl)cyclohexyl]pyrrolidine | Dopamine Transporter | IC50 (DA uptake) | Potent | [2] |
| Phenylcyclohexyl-pyrrolidine (PCPy) | NMDA Receptor | Affinity vs. PCP | Comparable | [4] |
Note: "Potent" indicates that the compound showed significant activity, but a specific IC50 value was not provided in the cited abstract. Further investigation of the full text would be required to potentially find a quantitative value.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on standard procedures described in the literature for similar compounds.
NMDA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of TCPy for the PCP binding site on the NMDA receptor using a radiolabeled ligand such as [³H]TCP or [³H]MK-801.
Materials:
-
Rat cortical membranes (prepared from dissected rat cortices)
-
[³H]TCP or [³H]MK-801 (radioligand)
-
This compound (TCPy) (test compound)
-
PCP or MK-801 (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled PCP or MK-801, 50 µL of radioligand solution, and 50 µL of membrane suspension.
-
Competitive Binding: 25 µL of varying concentrations of TCPy, 50 µL of radioligand solution, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the TCPy concentration. Determine the IC50 value (the concentration of TCPy that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Transporter Uptake Assay
This protocol measures the ability of TCPy to inhibit the uptake of radiolabeled dopamine ([³H]DA) into synaptosomes or cells expressing the dopamine transporter.
Materials:
-
Rat striatal synaptosomes or a cell line expressing DAT (e.g., HEK293-DAT)
-
[³H]Dopamine (radioligand)
-
This compound (TCPy) (test compound)
-
Nomifensine or cocaine (for determining non-specific uptake)
-
Uptake Buffer (e.g., Krebs-Ringer buffer)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Synaptosome/Cell Preparation: Prepare synaptosomes from rat striatum by homogenization and differential centrifugation, or culture DAT-expressing cells to an appropriate density.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomes or cells with varying concentrations of TCPy or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer to remove extracellular [³H]Dopamine.
-
Scintillation Counting: Lyse the cells on the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of dopamine taken up in the presence of different concentrations of TCPy. Plot the percentage of inhibition of dopamine uptake against the logarithm of the TCPy concentration. Calculate the IC50 value from the resulting dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by this compound.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols.
References
- 1. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and pharmacological evaluation of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCP), a potent phencyclidine (PCP) analog with significant affinity for the dopamine (B1211576) transporter and the NMDA receptor. This information is intended to guide researchers in the life sciences and professionals in drug development in the preparation and characterization of TCP for research purposes.
Chemical and Physical Properties
This compound is a tertiary amine belonging to the arylcyclohexylamine class of compounds.[1] As a phencyclidine analog, it is a controlled substance in many jurisdictions.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(1-thiophen-2-ylcyclohexyl)pyrrolidine | [3] |
| Synonyms | TCP, TCPy, Tenocyclidine (pyrrolidine analog) | [4] |
| Molecular Formula | C₁₄H₂₁NS | [3] |
| Molecular Weight | 235.39 g/mol | [3] |
| CAS Number | 22912-13-6 | [3] |
| Appearance | Solid (at room temperature) | [3] |
| Melting Point | Not available | |
| Boiling Point | 326.1 °C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and DMF | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from cyclohexanone (B45756). The following protocol is adapted from the synthesis of related arylcyclohexylamines.[5]
Step 1: Synthesis of 1-Pyrrolidinocyclohexanecarbonitrile
-
To a solution of cyclohexanone (1.0 eq) and pyrrolidine (B122466) (1.2 eq) in a suitable solvent such as toluene, add potassium cyanide (1.2 eq) in water.
-
Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1-pyrrolidinocyclohexanecarbonitrile as a crude product, which can be used in the next step without further purification.
Step 2: Grignard Reaction with 2-Thienylmagnesium Bromide
-
Prepare 2-thienylmagnesium bromide by reacting 2-bromothiophene (B119243) with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
To the freshly prepared Grignard reagent (2.0 eq) in diethyl ether, add a solution of 1-pyrrolidinocyclohexanecarbonitrile (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound.
Expected Yield and Purity:
Yields for this type of synthesis are typically in the range of 40-60%. The purity of the final product should be assessed by analytical techniques such as NMR, GC-MS, and HPLC.[6]
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using a combination of the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of TCP for the dopamine transporter using [³H]WIN 35,428 as the radioligand.[7][8]
Materials:
-
Rat striatal membranes (or other tissue source rich in DAT)
-
[³H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Unlabeled cocaine or GBR 12909 for non-specific binding determination
-
Test compound (TCP)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-5 nM), and 50 µL of either buffer (for total binding), unlabeled cocaine (10 µM, for non-specific binding), or varying concentrations of TCP.
-
Add 50 µL of the membrane preparation (50-100 µg of protein).
-
Incubate at 4°C for 2 hours.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for TCP. The Ki value can be calculated using the Cheng-Prusoff equation.
NMDA Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of TCP for the PCP binding site on the NMDA receptor using [³H]TCP as the radioligand.
Materials:
-
Rat cortical membranes
-
[³H]TCP (specific activity ~40-60 Ci/mmol)
-
Assay buffer: 5 mM Tris-HCl, pH 7.4
-
Wash buffer: 5 mM Tris-HCl, pH 7.4, ice-cold
-
Unlabeled PCP or MK-801 for non-specific binding determination
-
Test compound (TCP)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]TCP (final concentration ~1-5 nM), and 50 µL of either buffer (for total binding), unlabeled PCP (10 µM, for non-specific binding), or varying concentrations of the test compound.
-
Add 50 µL of the membrane preparation (100-200 µg of protein).
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantify radioactivity as described for the DAT binding assay.
-
Calculate the specific binding and determine the IC₅₀ and Ki values for TCP.
Data Presentation
Pharmacological Data Summary
| Compound | Target | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound (TCP) | Dopamine Transporter (DAT) | Competitive Binding | [³H]WIN 35,428 | Data to be determined | Data to be determined | Adapted from[7][8] |
| This compound (TCP) | NMDA Receptor (PCP site) | Competitive Binding | [³H]TCP | Data to be determined | Data to be determined | Adapted from |
| 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine | Dopamine Transporter (DAT) | [³H]Cocaine Displacement | [³H]Cocaine | - | 13.3 ± 1.2 | [5] |
| Cocaine | Dopamine Transporter (DAT) | [³H]Cocaine Displacement | [³H]Cocaine | - | 120 ± 15 | [5] |
Note: The Kᵢ and IC₅₀ values for TCP are to be determined experimentally using the provided protocols. The data for the related benzothienyl analog and cocaine are provided for comparison.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Dopamine Transporter Signaling Pathway
References
- 1. A radiohistochemical measure of [3H]TCP binding to the activated NMDA-receptor-gated ion channel in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H21NS | CID 62764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine hydrochloride | 22912-14-7 | FT28214 [biosynth.com]
- 4. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 5. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Synthesis of Novel Pyrrolidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine (B122466) ring is a significant structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational properties make it a privileged scaffold in medicinal chemistry, enabling the design of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of novel pyrrolidine derivatives, focusing on modern, efficient, and versatile methodologies.
Protocol 1: Ytterbium(III) Triflate-Catalyzed Three-Component Synthesis of Functionalized Pyrrolidines
This protocol describes a diastereoselective three-component reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester, catalyzed by ytterbium(III) triflate (Yb(OTf)₃). This method is highly efficient for the construction of polysubstituted pyrrolidines, with the major diastereomer typically exhibiting a cis relationship between the substituents at the C2 and C5 positions.[1]
Experimental Protocol
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Benzylamine)
-
1,1-Cyclopropanediester (e.g., 2-Phenyl-1,1-carbomethoxycyclopropane)
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Dry Toluene (B28343)
-
Activated 4 Å molecular sieves
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the aldehyde (1.1 equiv) and the amine (1.1 equiv) in dry toluene (0.1 M), add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (Argon or Nitrogen) to facilitate the in situ formation of the corresponding imine.
-
Sequentially add Yb(OTf)₃ (10 mol%) and the 1,1-cyclopropanediester (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the molecular sieves.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired pyrrolidine derivative.[2]
Data Presentation
| Entry | Aldehyde | Amine | 1,1-Cyclopropanediester | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde (B42025) | Benzylamine | Diethyl 1,1-cyclopropanedicarboxylate | 85 | >10:1 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Diethyl 1,1-cyclopropanedicarboxylate | 82 | >10:1 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | Diethyl 1,1-cyclopropanedicarboxylate | 88 | >10:1 |
| 4 | Benzaldehyde | Aniline | Diethyl 1,1-cyclopropanedicarboxylate | 75 | >10:1 |
Data synthesized from representative examples in the cited literature.
Experimental Workflow
Caption: Workflow for Yb(OTf)₃-catalyzed three-component synthesis of pyrrolidines.
Protocol 2: Three-Component Synthesis of Spiropyrrolidine-Oxindoles via 1,3-Dipolar Cycloaddition
This protocol outlines the one-pot, three-component synthesis of spiropyrrolidine-oxindoles through a 1,3-dipolar cycloaddition reaction. The reaction involves the in situ generation of an azomethine ylide from an isatin (B1672199) and an amino acid (such as sarcosine (B1681465) or L-proline), which then reacts with a dipolarophile.
Experimental Protocol
Materials:
-
Isatin derivative (1.0 equiv)
-
Amino acid (e.g., Sarcosine or L-proline, 1.2 equiv)
-
Dipolarophile (e.g., activated alkene, 1.0 equiv)
-
Solvent (e.g., Methanol (B129727) or Ethanol)
Procedure:
-
In a round-bottom flask, combine the isatin (1.0 equiv), amino acid (1.2 equiv), and the dipolarophile (1.0 equiv).
-
Add the solvent (e.g., methanol or ethanol (B145695), 0.2 M).
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the spiropyrrolidine-oxindole.
Data Presentation
| Entry | Isatin | Amino Acid | Dipolarophile | Yield (%) |
| 1 | Isatin | Sarcosine | N-Phenylmaleimide | 92 |
| 2 | N-Methylisatin | Sarcosine | N-Phenylmaleimide | 95 |
| 3 | 5-Chloroisatin | L-Proline | Dimethyl fumarate | 88 |
| 4 | Isatin | Sarcosine | Chalcone | 85 |
Data synthesized from representative examples in the cited literature.
Reaction Scheme
Caption: Three-component synthesis of spiropyrrolidine-oxindoles.
Protocol 3: Synthesis of Pyrrolidine-Based Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcones incorporating a pyrrolidine moiety using the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a pyrrolidine-substituted acetophenone (B1666503) with a substituted benzaldehyde.
Experimental Protocol
Materials:
-
4'-(Pyrrolidin-1-yl)acetophenone (1.0 equiv)
-
Substituted benzaldehyde (1.0 equiv)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 4'-(pyrrolidin-1-yl)acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH or KOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g).
-
Acidify the mixture with dilute HCl until it is neutral (pH ~7).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrrolidine-based chalcone.
Data Presentation
| Entry | Substituted Benzaldehyde | Yield (%) |
| 1 | Benzaldehyde | 85 |
| 2 | 4-Chlorobenzaldehyde | 82 |
| 3 | 4-Methoxybenzaldehyde | 88 |
| 4 | 4-Nitrobenzaldehyde | 78 |
Data synthesized from representative examples in the cited literature.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Claisen-Schmidt condensation for pyrrolidine-based chalcones.
References
Application Notes and Protocols: 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCP) in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuropharmacological properties of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCP), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The following sections detail its binding characteristics, functional effects, and relevant experimental protocols to guide future research and drug development efforts.
Introduction
This compound (TCP) is a derivative of the dissociative anesthetic phencyclidine (PCP). It acts as a potent and selective non-competitive antagonist at the NMDA receptor, binding to the PCP site located within the ion channel. This mechanism of action underlies its significant effects on neurotransmission, making it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. Research has explored its potential relevance in conditions such as neurodegenerative diseases, pain, and addiction.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of TCP at the NMDA receptor, as well as its effects on neurotransmitter systems.
Table 1: NMDA Receptor Binding Affinity of TCP and Related Compounds
| Compound | Brain Region | Ligand | Ki (nM) | Bmax (pmol/mg protein) | Reference |
| TCP | Rat cortical membranes | [3H]TCP | 48.0 ± 7.0 | 2.5 ± 0.3 | |
| Phencyclidine (PCP) | Rat cortical membranes | [3H]TCP | 120.0 ± 20.0 | 2.7 ± 0.3 | |
| (+)-SKF 10,047 | Rat cortical membranes | [3H]TCP | 210.0 ± 30.0 | 2.6 ± 0.3 |
Table 2: Effects of TCP on Neurotransmitter Levels and Receptor Binding
| Parameter | Brain Region | Effect | Concentration / Dose | Reference |
| Dopamine Levels | Striatum | Increase | 10 mg/kg | |
| Serotonin Levels | Striatum | No significant change | 10 mg/kg | |
| [3H]Spiperone Binding (D2 Receptors) | Striatum | No significant change | 10 µM | |
| [3H]SCH 23390 Binding (D1 Receptors) | Striatum | No significant change | 10 µM |
Signaling Pathways and Mechanism of Action
TCP exerts its primary effect by blocking the ion channel of the NMDA receptor. This action prevents the influx of Ca2+ into the neuron, which is a critical step in the signaling cascade that leads to synaptic plasticity and neuronal excitation. By inhibiting this pathway, TCP can modulate a wide range of downstream cellular processes.
Application Notes and Protocols: 3,5,6-Trichloro-2-pyridinol (TCP) as a Chemical Probe in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trichloro-2-pyridinol (B117793) (TCP) is the primary metabolite of the organophosphate pesticide chlorpyrifos (B1668852) and the herbicide triclopyr. Due to its persistence in the environment and detection in human populations, TCP is of significant interest in the field of neuroscience and toxicology. Although initially considered less toxic than its parent compounds, emerging evidence indicates that TCP itself exhibits neurotoxic properties, making it a valuable chemical probe for studying specific pathways of neuronal damage.
These application notes provide a comprehensive overview of the use of TCP as a chemical probe to investigate mechanisms of neurotoxicity, including oxidative stress, neuroinflammation, and apoptosis. Detailed protocols for in vitro and in vivo studies are provided to guide researchers in utilizing TCP to elucidate molecular mechanisms of neuronal dysfunction and to screen for potential neuroprotective agents.
Data Presentation
The following tables summarize quantitative data from various studies on the neurotoxic effects of 3,5,6-trichloro-2-pyridinol (TCP).
Table 1: In Vitro Neurotoxicity of TCP
| Cell Line | Exposure Time | Endpoint | Concentration/Effect | Reference |
| N2a (mouse neuroblastoma) | 24 hours | Cytotoxicity (EC50) | ~100 µM | [1] |
| HEK293 (human embryonic kidney) | 24 hours | Cytotoxicity (EC50) | > 200 µM | [1] |
| Primary Rat Cortical Neurons | 48 hours | Decreased Neuronal Electrical Activity | 10 µM | [2] |
| Primary Rat Cortical Neurons | 48 hours | Reduced Average Neurite Length | 10 µM | [2] |
Table 2: In Vivo Neurotoxicity of TCP
| Animal Model | Exposure Duration | Route of Administration | Observed Effects | TCP Concentration/Dose | Reference |
| Adult Male C57BL/6 Mice | 21 days | Not Specified | Hearing threshold elevation, outer hair cell loss, spiral neuron cell loss | Dose-dependent | [3] |
| Zebrafish (Danio rerio) Embryos | 96 hours | Aqueous | Increased mortality, delayed hatching, pericardial and yolk sac edema | 200-1000 µg/L | [4] |
Signaling Pathways
The neurotoxicity of TCP is mediated through the activation of several interconnected signaling pathways, primarily involving oxidative stress, neuroinflammation, and apoptosis.
TCP-Induced Oxidative Stress and Neuroinflammation
TCP exposure can lead to an increase in reactive oxygen species (ROS) within neurons, triggering a state of oxidative stress. This, in turn, activates inflammatory pathways.
Caption: TCP-induced oxidative stress and neuroinflammation pathway.
TCP-Induced Neuronal Apoptosis
Prolonged exposure to TCP and the ensuing cellular stress can initiate programmed cell death, or apoptosis, in neuronal cells. This process involves the activation of a cascade of caspase enzymes.
Caption: Intrinsic pathway of TCP-induced neuronal apoptosis.
Experimental Protocols
In Vitro Assessment of TCP Neurotoxicity
1. Cell Culture and TCP Exposure
-
Objective: To culture neuronal cells and expose them to TCP to assess neurotoxicity.
-
Materials:
-
Neuronal cell line (e.g., N2a, SH-SY5Y, or primary cortical neurons)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
3,5,6-Trichloro-2-pyridinol (TCP) stock solution (in DMSO or ethanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of TCP in culture medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of TCP. Include a vehicle control (medium with solvent only).
-
Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To quantify the cytotoxic effects of TCP on neuronal cells.
-
Materials:
-
TCP-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Protocol:
-
After the TCP exposure period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
3. Neurite Outgrowth Assay
-
Objective: To assess the effect of TCP on neuronal differentiation and morphology.
-
Materials:
-
Differentiating neuronal cells (e.g., PC12 cells treated with NGF or primary neurons)
-
TCP-treated cells on coated coverslips or in 96-well plates
-
Microscope with imaging software
-
-
Protocol:
-
Culture and treat differentiating neuronal cells with TCP as described above.
-
After the exposure period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 and stain for a neuronal marker (e.g., β-III tubulin).
-
Acquire images using a microscope.
-
Quantify neurite length and number of neurites per cell using imaging software (e.g., ImageJ).
-
In Vivo Assessment of TCP Neurotoxicity in Zebrafish
-
Objective: To evaluate the developmental neurotoxicity of TCP in a whole-organism model.
-
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (E3)
-
TCP stock solution
-
24-well plates
-
Stereomicroscope
-
-
Protocol:
-
Collect newly fertilized zebrafish embryos and place them in E3 medium.
-
At 4 hours post-fertilization (hpf), transfer 20-30 embryos per well into a 24-well plate.
-
Prepare different concentrations of TCP in E3 medium.
-
Expose the embryos to the TCP solutions for up to 96 hours.
-
Observe and record developmental endpoints daily, including mortality, hatching rate, heart rate, and morphological abnormalities (e.g., edema, spinal curvature).
-
At the end of the exposure period, quantify the observed effects and determine the no-observed-adverse-effect-level (NOAEL) and lowest-observed-adverse-effect-level (LOAEL).
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the neurotoxic effects of TCP.
Caption: General experimental workflow for TCP neurotoxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pesticide metabolite 3, 5, 6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish (Danio rerio) development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TCPy in Animal Behavioral Models
A thorough review of the scientific literature reveals a significant gap in the experimental application of 3,5,6-trichloro-2-pyridinol (B117793) (TCPy) in animal behavioral models. TCPy is primarily studied as the main metabolite of the organophosphate insecticide chlorpyrifos (B1668852) (CPF) and the herbicide triclopyr. [1][2] Consequently, its presence in biological samples is often used as a biomarker for exposure to these parent compounds.[1] Research has predominantly focused on the toxicological effects of TCPy, rather than its utility as a tool in behavioral studies.
While direct experimental applications of TCPy in animal behavioral models are not documented, this section summarizes the known toxicological profile of TCPy and the behavioral effects observed in animal models exposed to its parent compound, chlorpyrifos. This information may provide context for researchers interested in the potential neurobehavioral impact of TCPy.
Toxicological Profile of TCPy
Studies have indicated that TCPy is associated with a range of adverse health effects in animal models. Notably, exposure to TCPy has been shown to cause hearing loss, hepatotoxicity, and nephrotoxicity in mice.[1] Developmental toxicity studies in rats and rabbits did not report any overt clinical signs of toxicity or behavioral alterations at the doses tested.[2]
Behavioral Effects of the Parent Compound, Chlorpyrifos (CPF)
Numerous studies have investigated the neurobehavioral effects of CPF in animal models, with TCPy levels often measured as a confirmation of exposure. It is crucial to note that the following behavioral outcomes are linked to CPF exposure, and the specific contribution of TCPy to these effects has not been fully elucidated.
Anxiety-Like Behavior: Prenatal and early postnatal exposure to CPF in rodents has been shown to affect anxiety-like behavior. For example, some studies have reported that mice or rats exposed to CPF during development spend more time in the open arms of an elevated plus maze, which can be interpreted as reduced anxiety-like behavior.[1] Conversely, other studies in rats have demonstrated that prenatal exposure to CPF can induce anxiogenic-like behavior in offspring.[3][4]
Locomotor and Spontaneous Behavior: Prenatal exposure to low doses of CPF has been found to impair spontaneous behavior in adult mouse offspring.[1] Studies assessing locomotor activity in rodents exposed to CPF have reported varied results, including both suppressed and unchanged activity levels.[5][6]
Learning and Memory: Developmental exposure to CPF has been shown to alter learning and memory in animal models.[1]
Association with ADHD: Both human and animal studies have suggested a link between CPF exposure and attention-deficit/hyperactivity disorder (ADHD).[7]
Signaling Pathways
The neurotoxic effects of the parent compound, chlorpyrifos, are primarily attributed to the inhibition of acetylcholinesterase (AChE) by its active metabolite, chlorpyrifos-oxon.[6] However, studies also suggest that CPF can impact other pathways, including serotonergic systems, which may contribute to the observed behavioral changes.[8] The direct effects of TCPy on specific signaling pathways related to behavior are not well-defined in the current literature. A recent study on hearing loss in mice suggested that TCPy can cause oxidative stress, inflammation, and induce apoptosis in the cochlea.[9]
Summary of Quantitative Data from Chlorpyrifos Studies
The following table summarizes representative quantitative data from studies on the parent compound, chlorpyrifos, to provide an overview of the types of behavioral changes observed.
| Animal Model | Exposure Details (Chlorpyrifos) | Behavioral Assay | Key Findings | Reference |
| C57BL/6J Mice | 0.5 mg/kg/day or 5 mg/kg/day from gestation day 6.5-17.5 | Spontaneous Behavior | Impaired spontaneous behavior in offspring from the 0.5 mg/kg/day dose group. | [1] |
| Wistar Rats | 0.1, 1, or 10 mg/kg/day on gestational days 14-20 | Elevated Plus-Maze | Induced anxiogenic-like behavior in offspring at post-natal day 21. | [4] |
| Rats | 1 mg/kg/day on postnatal days 1-4 | Elevated Plus-Maze | CPF-exposed males spent more time in the open arms. | [8] |
Experimental Protocols
While no protocols for the direct application of TCPy in behavioral studies exist, the following are generalized protocols for behavioral assays commonly used in studies of the parent compound, chlorpyrifos. These can serve as a reference for researchers.
Protocol 1: Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Place the rodent in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open and closed arms and the number of entries into each arm using video tracking software.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A decrease in these parameters is typically interpreted as an increase in anxiety-like behavior.
Protocol 2: Open Field Test (OFT) for Locomotor Activity and Exploratory Behavior
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure:
-
Place the rodent in the center of the open field.
-
Allow the animal to explore freely for a defined duration (e.g., 10-20 minutes).
-
Use video tracking software to record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Data Analysis: Analyze the recorded parameters to assess general locomotor activity and anxiety-like behavior (thigmotaxis, or the tendency to remain near the walls).
Visualizations
Experimental Workflow for Investigating Neurobehavioral Effects of CPF Exposure
A generalized workflow for studying the neurobehavioral effects of chlorpyrifos exposure in animal models.
Proposed Signaling Pathway for CPF-Induced Neurobehavioral Effects
A simplified diagram of proposed pathways for chlorpyrifos-induced neurobehavioral effects.
References
- 1. Neurobehavioral and Metabolic Effects of Prenatal Low-Dose Chlorpyrifos in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Chlorpyrifos induces anxiety-like behavior in offspring rats exposed during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neurobehavioral assessment of mice following repeated postnatal exposure to chlorpyrifos-oxon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorpyrifos residue level and ADHD among children aged 1–6 years in rural China: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developmental Exposure of Rats to Chlorpyrifos Leads to Behavioral Alterations in Adulthood, Involving Serotonergic Mechanisms and Resembling Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pesticide metabolite 3, 5, 6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine and its Piperidine Analog, Tenocyclidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(1-(2-thienyl)cyclohexyl)pyrrolidine (TCPy) and its more prevalent piperidine (B6355638) analog, Tenocyclidine (TCP). The protocols focus on mass spectrometry-based techniques, which are the gold standard for the identification and quantification of these synthetic compounds in forensic and research settings.
Introduction
This compound (TCPy) and Tenocyclidine (1-(1-(2-Thienyl)cyclohexyl)piperidine, TCP) are potent dissociative anesthetic agents and phencyclidine (PCP) analogs.[1] Accurate and sensitive analytical methods are crucial for their detection in both seized materials and biological matrices to support clinical and forensic investigations, as well as pharmacological research. This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analytical methods described.
Table 1: LC-MS/MS Quantitative Parameters for Tenocyclidine (TCP) in Plasma
| Parameter | Value |
|---|---|
| Lower Limit of Quantification (LLOQ) | To be determined by validation |
| Upper Limit of Quantification (ULOQ) | To be determined by validation |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Internal Standard | ¹³C₅-Labeled Tenocyclidine (¹³C₅-TCP) |
Table 2: GC-MS Quantitative Parameters for this compound (TCPy) and Tenocyclidine (TCP)
| Parameter | This compound (TCPy) | Tenocyclidine (TCP) |
|---|---|---|
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range | Method dependent, typically in the low ng/mL range |
| Limit of Quantification (LOQ) | To be determined by validation | To be determined by validation |
| Linearity (r²) | > 0.99 | > 0.99 |
| Internal Standard | Deuterated analogs (e.g., PCP-d5) or a structurally similar compound | Deuterated analogs (e.g., TCP-d5) or a structurally similar compound |
Experimental Protocols
Protocol 1: Quantitative Analysis of Tenocyclidine (TCP) in Biological Matrices using LC-MS/MS
This protocol details the use of an isotopically labeled internal standard for the accurate quantification of Tenocyclidine in plasma samples.[2]
1. Materials and Reagents
-
Tenocyclidine (TCP) analytical standard
-
¹³C₅-Labeled Tenocyclidine (¹³C₅-TCP) internal standard
-
Human plasma (or other biological matrix)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plate
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of TCP and ¹³C₅-TCP in methanol.
-
Create a series of calibration standards by spiking known concentrations of TCP into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation
-
To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 150 µL of acetonitrile containing a fixed concentration of ¹³C₅-TCP (e.g., 50 ng/mL).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Employ a suitable gradient elution to separate the analyte from matrix components.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize transitions for both Tenocyclidine and ¹³C₅-TCP based on their precursor and product ions.
-
5. Data Analysis
-
Calculate the peak area ratio of the analyte (TCP) to the internal standard (¹³C₅-TCP).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of TCP in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
Application Note: Analysis of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCPy) by Gas Chromatography-Mass Spectrometry (GC/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCPy), a potent analog of Phencyclidine (PCP), using Gas Chromatography-Mass Spectrometry (GC/MS). The methodology outlined here is intended as a robust starting point for method development and validation in forensic, clinical, and research settings. The protocol covers sample preparation, instrumental parameters, and data analysis. Additionally, a proposed mechanism of action for TCPy is illustrated.
Introduction
This compound, also known as TCPy, is a dissociative anesthetic and a member of the arylcyclohexylamine class of compounds.[1] Structurally similar to Phencyclidine (PCP), TCPy is presumed to exhibit its pharmacological effects primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor and inhibition of dopamine (B1211576) reuptake.[1][2] The potential for abuse and the need for its detection in various matrices necessitate reliable and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the separation, identification, and quantification of such compounds in complex mixtures.[3] This document presents a comprehensive protocol for the analysis of TCPy by GC/MS.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general procedure for the extraction of TCPy from a biological matrix such as serum or urine.
-
Sample Aliquoting: Pipette 1 mL of the sample (e.g., serum, urine) into a 15 mL glass centrifuge tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., PCP-d5) to each sample, calibrator, and control.
-
pH Adjustment: Add 1 mL of a basic buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0) to the tube and vortex for 10 seconds.
-
Extraction: Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane/ethyl acetate).
-
Mixing: Cap the tube and mix on a rotary mixer for 15 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate (B1210297) or methanol) for GC/MS analysis.
-
Transfer: Transfer the reconstituted sample to a 2 mL autosampler vial with a glass insert.
Instrumental Analysis: GC/MS Parameters
The following instrumental parameters are recommended as a starting point for the analysis of TCPy.
Table 1: Proposed GC/MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | |
| Initial Temperature | 80°C, hold for 1 minute |
| Ramp 1 | 20°C/min to 200°C |
| Ramp 2 | 10°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 40-450) |
| SIM Ions for TCPy | m/z 235 (Quantifier), 192, 125 (Qualifiers)[4] |
Data Presentation
Quantitative Data
The following table summarizes the key mass spectral data for the identification of TCPy.
Table 2: Mass Spectral Data for this compound (TCPy)
| Compound Name | Molecular Weight ( g/mol ) | Base Peak (m/z) | Major Fragment Ions (m/z) |
| This compound | 235.39[4] | 192 | 235, 125[4] |
Method validation should be performed to determine the following performance characteristics.
Table 3: Typical Method Performance Characteristics (Hypothetical Values)
| Parameter | Expected Performance |
| Retention Time (min) | To be determined |
| Limit of Detection (LOD) | 1-5 ng/mL |
| Limit of Quantification (LOQ) | 5-10 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Experimental Workflow
Proposed Mechanism of Action
References
Application Notes: Characterization of meso-Tetra(4-carboxyphenyl)porphyrin (TCPP) Structure using NMR Spectroscopy
Introduction
Meso-tetra(4-carboxyphenyl)porphyrin (TCPP), a synthetic porphyrin, plays a significant role in various scientific fields, including photodynamic therapy and the development of metal-organic frameworks. Its utility is intrinsically linked to its unique molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of TCPP at an atomic level.[1] The highly conjugated macrocyclic core of the porphyrin induces a significant ring current effect, leading to a wide dispersion of proton signals, which serves as a characteristic fingerprint in ¹H NMR spectra.[1] This document provides detailed application notes and experimental protocols for the characterization of TCPP using a suite of NMR techniques.
Application Principles
The structural characterization of TCPP relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
-
¹H NMR Spectroscopy: This is the primary technique for initial structural verification. The unique electronic environment of the porphyrin macrocycle results in characteristic chemical shifts. Protons on the periphery of the macrocycle (pyrrole and meso positions) are shifted significantly downfield (8-10 ppm), while the inner N-H protons are shifted upfield to negative values (e.g., -2 to -3 ppm) due to the aromatic ring current.[1] The symmetry of the TCPP molecule is reflected in the simplicity of its ¹H NMR spectrum.
-
¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon framework of the molecule. Due to the high symmetry of TCPP, the spectrum displays a limited number of signals, each corresponding to a unique carbon environment (e.g., α-pyrrole, β-pyrrole, meso-carbons, and the distinct carbons of the carboxyphenyl substituents).
-
2D NMR Spectroscopy (COSY & HSQC): Two-dimensional NMR techniques are crucial for definitive resonance assignments.
-
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[2][3] For TCPP, it is primarily used to confirm the connectivity within the carboxyphenyl rings by showing correlations between the ortho and meta protons.
-
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to.[2][4] This is essential for assigning the carbon signals of the β-pyrrole and the carboxyphenyl groups by correlating them to their known proton resonances.
-
Quantitative Data Presentation
The following tables summarize the expected chemical shifts for TCPP, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
Table 1: ¹H NMR Spectral Data for TCPP in DMSO-d6
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| β-Pyrrole Protons | ~8.85 | Singlet | 8H |
| Phenyl Protons (ortho to COOH) | ~8.38 | Doublet | 8H |
| Phenyl Protons (meta to COOH) | ~8.32 | Doublet | 8H |
| Inner Amine Protons | ~-2.95 | Singlet | 2H |
| (Data sourced from reference) |
Table 2: ¹³C NMR Spectral Data for TCPP in DMSO-d6
| Signal Assignment | Chemical Shift (δ, ppm) |
| Carboxyl Carbon (C=O) | ~167.90 |
| α-Pyrrole Carbon | ~145.84 |
| Phenyl Carbon (ortho to Porphyrin) | ~134.89 |
| β-Pyrrole Carbon | ~130.87 |
| Phenyl Carbon (meta to Porphyrin) | ~128.34 |
| meso-Carbon | ~119.71 |
| (Data sourced from reference) |
Experimental Protocols
1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the purified TCPP sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). The choice of solvent is critical; DMSO-d6 is commonly used due to its ability to dissolve the polar carboxylic acid groups of TCPP.
-
Dissolution: Vortex or sonicate the mixture gently until the TCPP is fully dissolved. The solution should be clear and homogenous.
-
Transfer: Using a pipette, transfer the solution into a standard 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts (0 ppm).
2. 1D ¹H NMR Spectroscopy Protocol
-
Objective: To obtain a high-resolution proton spectrum for initial structural confirmation and purity assessment.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 15 to 20 ppm (to cover the range from ~-5 ppm to 15 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons in ¹³C NMR and for ensuring full relaxation of all protons.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
3. 1D ¹³C NMR Spectroscopy Protocol
-
Objective: To identify all unique carbon environments in the TCPP molecule.
-
Instrument: 400 MHz (or higher) NMR Spectrometer with a broadband probe.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more), as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
Decoupling: Inverse-gated decoupling can be used for more accurate quantitative analysis by suppressing the Nuclear Overhauser Effect (NOE).
-
4. 2D COSY (Correlation Spectroscopy) Protocol
-
Objective: To establish proton-proton (¹H-¹H) coupling networks, primarily within the carboxyphenyl substituents.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2): 12-15 ppm (centered on the aromatic and pyrrolic region).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-8.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
5. 2D HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Objective: To identify one-bond correlations between protons and their directly attached carbons.
-
Instrument: 400 MHz (or higher) NMR Spectrometer with a broadband or inverse-detection probe.
-
Parameters:
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 80-100 ppm (focused on the aromatic region from ~110 to 170 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
¹J(CH) Coupling Constant: Set to an average of 145 Hz, typical for aromatic C-H bonds.
-
Mandatory Visualizations
Caption: Experimental workflow for TCPP characterization by NMR.
Caption: Logical relationships of NMR experiments for TCPP analysis.
References
Application Notes and Protocols for the Separation of PCP Analogs by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phencyclidine (PCP) and its analogs represent a significant class of new psychoactive substances (NPS). The structural similarities among these compounds pose a considerable challenge for their separation and accurate identification in forensic and clinical settings. Liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), offers a powerful and versatile platform for the analysis of these substances. This document provides detailed application notes and protocols for the separation of PCP analogs using various liquid chromatography techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and LC-Tandem Mass Spectrometry (LC-MS/MS).
The successful separation of these closely related compounds is critical for unambiguous identification and quantification. Key chromatographic principles that govern the separation of PCP analogs include the choice of stationary phase, mobile phase composition and gradient, and column temperature. Reversed-phase chromatography, utilizing C18 or similar hydrophobic stationary phases, is commonly employed. The elution order is influenced by the polarity of the analogs, which is determined by their specific structural modifications.
Experimental Workflow for LC-Based Analysis of PCP Analogs
The general workflow for the analysis of PCP analogs using liquid chromatography involves several key stages, from sample receipt to data analysis. This process ensures accurate and reproducible results.
Caption: A generalized experimental workflow for the analysis of PCP analogs using liquid chromatography coupled with mass spectrometry.
Quantitative Data Summary
The retention times of PCP and its analogs can vary significantly depending on the specific chromatographic conditions employed. The following tables summarize retention time data from various validated methods. It is crucial to note that direct comparison of retention times across different methods is not feasible due to variations in columns, mobile phases, and instrumentation.
Table 1: UPLC-MS/MS Retention Times for PCP and Analogs
| Analyte | Retention Time (min) | Chromatographic Conditions Source |
| Phencyclidine (PCP) | 2.72 | Agilent Application Note[1] |
| 3-MeO-PCP | 16.7 | MDPI, Forensic Sciences, 2021[2] |
| 4-MeO-PCP | 16.7 | MDPI, Forensic Sciences, 2021[2] |
| 3-MeO-PCE | 16.7 | MDPI, Forensic Sciences, 2021 |
Note: In this particular study, 3-MeO-PCP and 4-MeO-PCP were not chromatographically resolved and had identical retention times.[2]
Table 2: LC-MS/MS Retention Times for PCP
| Analyte | Retention Time (min) | Chromatographic Conditions Source |
| Phencyclidine (PCP) | 1.90 | Journal of Analytical Toxicology, 2007[3] |
Experimental Protocols
Below are detailed protocols for the separation of PCP analogs based on established and validated liquid chromatography methods.
Protocol 1: UPLC-MS/MS Method for the Screening of New Psychoactive Substances, Including PCP Analogs
This protocol is adapted from a method designed for the broad screening of new psychoactive substances.[2]
1. Sample Preparation (for Blood Samples)
-
To 200 µL of whole blood, add an appropriate internal standard.
-
Perform protein precipitation by adding 600 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
2. Liquid Chromatography Parameters
-
Column: C18 column (e.g., 100 mm length)
-
Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A 35-minute gradient is utilized to separate a wide range of compounds. The specific gradient profile should be optimized based on the target analytes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM)
-
MRM Transitions: Specific precursor and product ions for each PCP analog must be determined and optimized. For example, for 3-MeO-PCP, a quantifier transition of m/z 189 has been used.[2]
Protocol 2: Rapid LC-MS/MS Method for the Determination of Phencyclidine
This protocol is a rapid and sensitive method for the quantification of PCP in serum.[3]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge.
-
Load 500 µL of serum sample.
-
Wash the cartridge with an appropriate acidic solution followed by an organic solvent.
-
Elute the analyte with a basic organic solvent mixture.
-
Evaporate the eluate to dryness.
-
Reconstitute in the initial mobile phase.
2. Liquid Chromatography Parameters
-
Column: A suitable C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: Ramp to 90% B
-
4-8 min: Return to 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: Not specified in the source.
3. Mass Spectrometry Parameters
-
Ionization Mode: ESI, Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for PCP: m/z 244.2 → 86.2[3]
Logical Relationships in Chromatographic Separation
The separation of PCP analogs is governed by the interplay of various chromatographic parameters. Understanding these relationships is key to method development and optimization.
Caption: The relationship between key chromatographic parameters and their impact on the separation of PCP analogs.
Conclusion
The liquid chromatography methods outlined in this document provide a robust framework for the separation and analysis of PCP and its analogs. The choice of a specific method will depend on the analytical objectives, such as broad screening versus targeted quantification, and the available instrumentation. Method validation is a critical step to ensure the accuracy, precision, and reliability of the results. As new PCP analogs continue to emerge, the development and adaptation of these chromatographic methods will be essential for the forensic and clinical communities.
References
- 1. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Phencyclidine (PCP) in Urine, Serum, or Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
Application Notes and Protocols: In Vitro Assays for Studying TRPV1 Receptor Binding Affinity
A Note on Terminology: The term "TCPy receptor" did not yield specific results in our search. We have proceeded with the assumption that this may have been a typographical error and that the intended target of interest is the well-characterized TRPV1 receptor (Transient Receptor Potential Vanilloid 1), a key player in pain and temperature sensation. The following application notes and protocols are therefore focused on in vitro assays for studying the binding affinity of ligands to the TRPV1 receptor.
Introduction to TRPV1 Receptor Binding Assays
The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin. Its involvement in pain pathways makes it a significant target for the development of novel analgesic drugs. In vitro binding assays are fundamental tools in the early stages of drug discovery for identifying and characterizing new ligands that modulate TRPV1 activity. These assays quantify the affinity of a compound for the receptor, typically expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).
This document provides an overview of the most common in vitro assays for determining the binding affinity of test compounds to the TRPV1 receptor, complete with detailed protocols, data presentation guidelines, and visual workflows.
Key In Vitro Assays for TRPV1 Binding Affinity
Several robust in vitro methods are available to assess the binding of ligands to the TRPV1 receptor. The choice of assay often depends on the specific research question, available resources, and the nature of the ligand being tested. The most widely used techniques include:
-
Radioligand Binding Assays: This classic method directly measures the binding of a radioactively labeled ligand to the receptor. It is considered a "gold standard" for quantifying binding affinity due to its sensitivity and direct nature.
-
Calcium Flux Assays: As TRPV1 is a calcium-permeable ion channel, its activation leads to an influx of calcium into the cell. Fluorometric assays that measure these changes in intracellular calcium concentration provide a functional readout of ligand binding and receptor activation or inhibition.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand to a receptor immobilized on a sensor surface in real-time. This allows for the determination of association and dissociation rate constants, providing a more detailed kinetic profile of the binding interaction.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay using a radiolabeled TRPV1 antagonist, such as [³H]-Resiniferatoxin (RTX), to determine the binding affinity of a non-labeled test compound.
Objective: To determine the Ki of a test compound for the TRPV1 receptor.
Materials:
-
HEK293 cells stably expressing human TRPV1 receptors
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
[³H]-Resiniferatoxin (RTX) - Radioligand
-
Non-labeled test compounds
-
Capsaicin (for non-specific binding determination)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hTRPV1 cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-RTX (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding, add only [³H]-RTX and buffer.
-
For non-specific binding, add [³H]-RTX and a high concentration of a known TRPV1 agonist like capsaicin.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This protocol outlines a high-throughput method to assess the functional consequences of ligand binding to TRPV1 by measuring changes in intracellular calcium.
Objective: To determine the IC50 (for antagonists) or EC50 (for agonists) of a test compound.
Materials:
-
CHO or HEK293 cells stably expressing human TRPV1
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
TRPV1 agonist (e.g., capsaicin)
-
Test compounds
-
Fluorescent plate reader with an integrated fluid handling system
Protocol:
-
Cell Plating:
-
Seed the TRPV1-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight to form a monolayer.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Performance:
-
For Antagonists: Add varying concentrations of the test compound to the wells and incubate for a predetermined time.
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of a TRPV1 agonist (e.g., capsaicin) to all wells to stimulate the channel.
-
Record the fluorescence intensity over time.
-
For Agonists: Establish a baseline fluorescence reading and then add varying concentrations of the test compound to measure direct activation.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline after agonist addition.
-
Plot the ΔF as a function of the log concentration of the test compound.
-
For antagonists, the data will show inhibition of the agonist-induced signal. Fit the data to a dose-response curve to determine the IC50.
-
For agonists, the data will show a concentration-dependent increase in fluorescence. Fit the data to determine the EC50.
-
Data Presentation
Quantitative data from binding affinity studies should be presented in a clear and organized manner to facilitate comparison between different compounds.
Table 1: Binding Affinity of Representative Ligands for the Human TRPV1 Receptor
| Compound | Assay Type | Radioligand/Agonist | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |
| Capsaicin | Calcium Flux | - | - | - | 100-500 | |
| Resiniferatoxin (RTX) | Radioligand Binding | - | 0.03 | - | - | |
| Capsazepine | Calcium Flux | Capsaicin | - | 400-700 | - | |
| AMG 9810 | Calcium Flux | Capsaicin | - | 100-300 | - | |
| SB-366791 | Radioligand Binding | [³H]-RTX | 5.7 | - | - |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Visualizing Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a calcium flux assay to screen for TRPV1 antagonists.
Caption: Simplified signaling pathway of the TRPV1 receptor.
Application Notes and Protocols for Dopamine Uptake Inhibition Assays Using TCPy and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCPy (1-(1-(2-thienyl)cyclohexyl)piperidine), also known as Tenocyclidine, and its analogs in dopamine (B1211576) uptake inhibition assays. This document outlines the underlying principles, detailed experimental protocols, and data interpretation for assessing the potency and efficacy of these compounds as inhibitors of the dopamine transporter (DAT).
Introduction
The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the intensity and duration of dopaminergic neurotransmission.[1][2] Dysregulation of DAT function is implicated in various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and substance abuse.[1] Consequently, the DAT is a key target for therapeutic drug development.
TCPy and its analogs are a class of arylcyclohexylamines, structurally related to phencyclidine (PCP), that have been shown to inhibit dopamine uptake.[3][4] Understanding the structure-activity relationship of these compounds is crucial for the design of novel therapeutic agents with improved selectivity and pharmacological profiles. Dopamine uptake inhibition assays are fundamental in vitro tools to characterize the potency of compounds like TCPy and its analogs at the DAT.
Signaling Pathway of Dopamine Uptake and Inhibition
The following diagram illustrates the key steps in dopamine neurotransmission, including synthesis, release, reuptake via the dopamine transporter (DAT), and the mechanism of action of inhibitors like TCPy.
Caption: Dopamine signaling at the synapse and DAT inhibition.
Quantitative Data
The inhibitory potency of TCPy and its analogs on dopamine uptake is typically quantified by determining their half-maximal inhibitory concentration (IC50). The following table is intended to summarize such data, primarily based on the findings of Chaudieu et al. (1989), who investigated a series of 37 arylcyclohexylamines.
Note on Data Availability: Access to the full quantitative data from the primary reference, Chaudieu et al. (1989), was not available. The following table structure is provided as a template. The single data point for BTCP is from the abstract of the cited paper.[1]
| Compound | Aromatic Group | Amine | IC50 for [3H]DA Uptake Inhibition (nM) | Reference |
| TCPy (TCP) | 2-Thienyl | Piperidine | Data not available | [1] |
| PCP | Phenyl | Piperidine | Data not available | [1] |
| BTCP | 2-Benzo(b)thiophenyl | Piperidine | 8 | [1] |
| ... (other analogs) | ... | ... | ... | [1] |
Experimental Protocols
The following protocols describe standard methods for conducting dopamine uptake inhibition assays using either synaptosomal preparations or cell lines expressing the dopamine transporter.
Protocol 1: [³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes
This protocol is adapted from general procedures for synaptosomal uptake assays.[1]
1. Materials and Reagents:
-
Rat striatal tissue
-
Homogenization Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 25 mM HEPES, 10 mM D-glucose, pH 7.4
-
[³H]Dopamine (specific activity ~10-30 Ci/mmol)
-
TCPy and its analogs
-
Potent DAT inhibitor (e.g., GBR 12909 or nomifensine) for determining non-specific uptake
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer (e.g., Dounce or Teflon-glass)
-
Refrigerated centrifuge
-
Liquid scintillation counter
-
Multi-well plate harvester
2. Synaptosome Preparation:
-
Euthanize rats according to approved animal care protocols and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in KRH buffer.
-
Determine the protein concentration of the synaptosomal preparation (e.g., using a Bradford or BCA assay).
3. Dopamine Uptake Assay:
-
In a 96-well plate, add KRH buffer, the test compound (TCPy or an analog) at various concentrations, and the synaptosomal preparation (typically 50-100 µg of protein per well).
-
For total uptake control wells, add vehicle instead of the test compound.
-
For non-specific uptake control wells, add a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the uptake by adding [³H]Dopamine to a final concentration of approximately 10-20 nM.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of a DAT inhibitor) from the total uptake (counts in the absence of any inhibitor).
-
Plot the percentage of specific [³H]Dopamine uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Protocol 2: Dopamine Uptake Inhibition Assay in DAT-Expressing Cells
This protocol describes a cell-based assay, which offers a more controlled system compared to synaptosomes.
1. Materials and Reagents:
-
Cell line stably or transiently expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT or CHO-hDAT cells.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Assay Buffer (e.g., KRH buffer as in Protocol 1).
-
[³H]Dopamine.
-
TCPy and its analogs.
-
Potent DAT inhibitor.
-
Scintillation fluid.
-
96-well cell culture plates.
-
Liquid scintillation counter.
2. Cell Culture and Plating:
-
Culture the DAT-expressing cells under standard conditions (37°C, 5% CO₂).
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
3. Dopamine Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.
-
Add assay buffer containing various concentrations of the test compound (TCPy or an analog) to the wells.
-
Include control wells for total and non-specific uptake as described in Protocol 1.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate uptake by adding [³H]Dopamine.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells (e.g., with 0.1 M NaOH or a lysis buffer) and transfer the lysate to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity.
4. Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1.
Experimental Workflow
The following diagram outlines the general workflow for a dopamine uptake inhibition assay.
Caption: Workflow for Dopamine Uptake Inhibition Assay.
Conclusion
The described dopamine uptake inhibition assays are robust and reliable methods for characterizing the pharmacological profile of TCPy and its analogs at the dopamine transporter. By systematically evaluating a series of these compounds, researchers can elucidate the structure-activity relationships that govern their inhibitory potency. This information is invaluable for the rational design of novel DAT inhibitors with potential therapeutic applications in a range of neurological and psychiatric disorders. Careful adherence to the detailed protocols and data analysis procedures will ensure the generation of high-quality, reproducible data essential for advancing drug discovery efforts in this area.
References
- 1. Effects of phencyclidine, amphetamine and related compounds on dopamine release from and uptake into striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs. (1989) | Isabelle Chaudieu | 90 Citations [scispace.com]
- 4. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Nicotinic Acetylcholine Receptor (nAChR) Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide to the investigation of nicotinic acetylcholine (B1216132) receptors (nAChRs). The initial topic of interest, the use of 3,5,6-trichloro-2-pyridinol (B117793) (TCPy) for this purpose, requires clarification. TCPy is the primary urinary metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and serves as a key biomarker for exposure.[1][2] The neurotoxic effects of chlorpyrifos are primarily attributed to its active metabolite, chlorpyrifos-oxon, which inhibits acetylcholinesterase (AChE).[1][2] AChE inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in the overstimulation of both muscarinic and nicotinic acetylcholine receptors.[2]
While some organophosphates may interact directly with nAChRs, TCPy itself is not recognized as a tool for investigating these channels.[3] Therefore, this document will focus on the established methods for studying nAChRs, providing the detailed protocols, data presentation formats, and pathway diagrams requested, which are broadly applicable to the study of compounds that modulate the cholinergic system.
Background on Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[4] They are members of the Cys-loop superfamily of receptors and are essential for processes ranging from muscle contraction to cognitive functions like learning and memory.[4][5]
Structure: nAChRs are pentameric proteins, meaning they are composed of five subunits arranged symmetrically around a central ion pore.[6] A large family of nAChR subunits has been identified (seventeen in vertebrates), which are broadly classified as muscle-type (α1, β1, γ, δ, ε) and neuronal-type (α2-α10, β2-β4).[4][6] The specific combination of these subunits determines the receptor's pharmacological and biophysical properties, including its affinity for ligands, ion permeability, and desensitization kinetics.[6] The most predominant subtypes in the central nervous system are the α4β2 and α7 receptors.[5]
Function: The binding of an agonist, such as acetylcholine or nicotine, to the extracellular domain of the nAChR induces a conformational change that opens the ion channel.[7] This allows the rapid influx of cations, primarily Na+ and in some cases Ca2+, leading to depolarization of the cell membrane and the generation of an excitatory postsynaptic potential.[5][7] The α7 nAChR subtype is noted for its particularly high permeability to Ca2+.[5]
Nicotinic Acetylcholine Receptor Signaling Pathways
Activation of nAChRs triggers a cascade of intracellular events, primarily initiated by cation influx. While the immediate effect is membrane depolarization, the influx of Ca2+ through certain nAChR subtypes (notably α7) acts as a critical second messenger, initiating longer-term changes within the cell.[5]
Key downstream signaling pathways activated by nAChR-mediated Ca2+ influx include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This is a major pathway involved in promoting cell survival and neuroprotection. Agonist stimulation of nAChRs can lead to the activation of the PI3K-Akt signaling cascade.[5][8]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway is also linked to nAChR activation and plays a role in neuronal plasticity and survival.[8][9]
-
Calmodulin-dependent protein kinase (CaMK): The increase in intracellular Ca2+ can activate CaMK, which in turn phosphorylates various downstream targets, influencing cellular functions.[5]
These pathways collectively contribute to the modulation of gene expression, regulation of other neurotransmitter systems, and overall neuronal plasticity.[5][10]
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for studying the function of ion channels like nAChRs.[11] The whole-cell configuration allows for the measurement of the sum of currents passing through all nAChRs on a cell's surface, providing robust data on receptor activation, inhibition, and modulation.[12]
Protocol 3.1: Recording of Agonist-Evoked nAChR Currents
This protocol describes the methodology for recording nAChR currents from a cell line stably expressing a specific nAChR subtype (e.g., HEK293 cells expressing α7 nAChRs).
Materials and Reagents:
-
Cells: HEK293 cells stably expressing the nAChR subtype of interest.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH.
-
Agonist Stock Solution: 100 mM Acetylcholine Chloride or Nicotine in deionized water. Store at -20°C.
-
Antagonist/Modulator Stock Solution: 10 mM stock of the test compound in an appropriate solvent (e.g., DMSO, water). Store at -20°C.
-
Patch-clamp rig: Inverted microscope, amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Approach a single, healthy cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to allow a seal to form.
-
Apply gentle suction to achieve a gigaohm seal (>1 GΩ).
-
Apply a brief, stronger pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[12]
-
-
Data Recording:
-
Clamp the cell's membrane potential at a holding potential of -60 mV.[12]
-
Allow the cell to stabilize for 3-5 minutes.
-
Using a rapid perfusion system, apply a known concentration of agonist (e.g., 100 µM ACh) for 2-5 seconds to evoke an inward current.
-
Repeat agonist application every 60-90 seconds to establish a stable baseline response (peak amplitude variation <10%).[13]
-
Protocol 3.2: Assessing Antagonist Activity
-
Establish Baseline: Obtain a stable baseline of agonist-evoked currents as described in Protocol 3.1.
-
Antagonist Application: Pre-incubate the cell with the desired concentration of the antagonist compound by perfusing it in the extracellular solution for 1-2 minutes.[13]
-
Co-application: While continuing to perfuse the antagonist, co-apply the agonist at the same concentration used to establish the baseline.
-
Data Analysis: Measure the peak amplitude of the inward current in the presence of the antagonist. Calculate the percentage of inhibition relative to the baseline response.
-
Dose-Response: Repeat steps 2-4 with a range of antagonist concentrations to generate a dose-response curve and determine the IC₅₀ value.
Data Presentation
Quantitative data from nAChR investigations should be summarized in a clear, tabular format to facilitate comparison. Key parameters include the half-maximal effective concentration (EC₅₀) for agonists and the half-maximal inhibitory concentration (IC₅₀) for antagonists.
Table 1: Pharmacological Properties of Reference Compounds at Select nAChR Subtypes
| Compound | Type | nAChR Subtype | Parameter | Value | Cell Type / System |
| Acetylcholine | Agonist | α7 | EC₅₀ | ~10 µM | Xenopus oocytes |
| Nicotine | Agonist | α4β2 | EC₅₀ | 5 pM & 9 nM (biphasic) | Xenopus oocytes |
| AR-R 17779 | Agonist | α7 | EC₅₀ | 10 µM | Xenopus oocytes |
| Hexamethonium | Antagonist | Neuronal | IC₅₀ | 2.2 µM | Bovine Chromaffin Cells |
| α-Conotoxin AuIB | Antagonist | α3β4 | - | Potent Inhibition | Rat Habenular Neurons |
| Methyllycaconitine (MLA) | Antagonist | α7 | - | Specific Antagonist | Rat Cortical Neurons |
Note: This table presents example data compiled from multiple sources for illustrative purposes.[7][8][12][14] EC₅₀ and IC₅₀ values are highly dependent on the experimental system and conditions.
Conclusion
Investigating nicotinic acetylcholine receptors is crucial for understanding fundamental neurobiology, neurotoxicology, and for the development of novel therapeutics. While the insecticide metabolite TCPy is a valuable biomarker for chlorpyrifos exposure, the functional consequences on the cholinergic system are studied by examining the effects of the parent compound and its active oxon metabolite on acetylcholinesterase and nAChRs directly. The protocols and methodologies outlined here, particularly whole-cell patch-clamp electrophysiology, provide a robust framework for characterizing how various compounds interact with and modulate the function of specific nAChR subtypes, thereby advancing our knowledge in these critical research areas.
References
- 1. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 2. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. osti.gov [osti.gov]
Research applications of psychostimulant compounds on cognition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The following document provides a detailed overview of the research applications of psychostimulant compounds on cognition. It includes summaries of quantitative data, experimental protocols, and visualizations of key signaling pathways and experimental workflows. This information is intended to guide researchers in designing and conducting studies to investigate the cognitive effects of psychostimulants.
Introduction to Psychostimulants and Cognition
Psychostimulant drugs, such as methylphenidate (MPH) and amphetamine (AMP), are known for their significant impact on the central nervous system, leading to increased alertness, attention, and energy.[1][2][3] Clinically, they are a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Their ability to modulate cognitive functions has also led to their investigation as potential cognitive enhancers in healthy individuals.[2][3]
The cognitive-enhancing effects of psychostimulants are primarily attributed to their action on catecholamine systems in the brain, particularly dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), with a significant focus on the prefrontal cortex (PFC).[1] Low, clinically relevant doses are associated with pro-cognitive effects, while higher doses can lead to cognitive impairment and have a high potential for abuse.[1][2]
Key Research Applications
Research into the effects of psychostimulants on cognition focuses on several key areas:
-
Understanding the neurobiology of cognitive functions: Psychostimulants serve as valuable tools to probe the roles of dopamine and norepinephrine in cognitive processes such as attention, working memory, and executive function.
-
Developing treatments for cognitive deficits: By understanding how psychostimulants improve cognition in disorders like ADHD, researchers can work towards developing more targeted and effective therapies for this and other conditions characterized by cognitive impairments.[1]
-
Evaluating the potential for cognitive enhancement: There is significant interest in the "nootropic" or cognitive-enhancing effects of psychostimulants in healthy individuals, although the long-term safety and ethical implications are still under debate.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of psychostimulants on neurochemical levels and cognitive performance as reported in the literature.
Table 1: Effects of Methylphenidate (MPH) on Extracellular Catecholamine Levels in the Prefrontal Cortex (PFC)
| Dosage Range | Dopamine (DA) Increase in PFC | Norepinephrine (NE) Increase in PFC | Reference |
| Low, Clinically-Relevant | 100-250% | 100-250% | [1] |
Table 2: Effects of Psychostimulants on Cognitive Performance
| Psychostimulant | Cognitive Domain | Population | Key Findings | Reference |
| Methylphenidate | Attention (Vigilance, Divided, Focused) | ADHD Patients | Improved performance | [4][5][6] |
| Methylphenidate | Memory | ADHD Patients | Improved performance | [4][5][6] |
| Methylphenidate | Executive Function | ADHD Patients | Inconclusive evidence | [4][5][6] |
| Methylphenidate | Working Memory | Healthy Adults | No significant effect observed in some studies | [7] |
| Amphetamine | IQ Scores | Mentally Ill Patients | Increased scores by almost a full standard deviation (20 mg dose) | [8] |
| Amphetamine | Consolidation and Recall | Not Specified | Improved performance | [2][3] |
Experimental Protocols
Below are generalized protocols for investigating the effects of psychostimulants on cognition in human subjects, based on common methodologies found in the research literature.
Protocol 1: Investigating the Effects of Methylphenidate on Working Memory in Healthy Adults
1. Objective: To assess the impact of a single dose of methylphenidate on working memory performance.
2. Participants: Healthy adult volunteers with no history of neurological or psychiatric disorders. Participants should be screened for any contraindications to psychostimulant use.
3. Study Design: A randomized, double-blind, placebo-controlled crossover design is recommended. Each participant will complete the experimental procedures on two separate occasions, once after receiving methylphenidate and once after receiving a placebo.
4. Drug Administration:
- Drug: Methylphenidate (e.g., 20 mg oral dose).
- Placebo: An identical-looking capsule containing an inert substance (e.g., lactose (B1674315) powder).
- Administration: Oral administration.
5. Cognitive Assessment:
- Task: A validated working memory task, such as the N-back task or the Sternberg working memory task, should be administered.[9]
- Timing: Cognitive testing should be conducted at the expected peak plasma concentration of the drug (typically 1-2 hours post-administration for immediate-release formulations).
6. Data Analysis: Performance metrics (e.g., accuracy, reaction time) from the working memory task should be compared between the methylphenidate and placebo conditions using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
Protocol 2: Functional Magnetic Resonance Imaging (fMRI) Study of Stimulant Effects on Brain Function in ADHD
1. Objective: To investigate the neural mechanisms by which stimulants improve cognitive control in individuals with ADHD.
2. Participants: Adolescents or adults diagnosed with ADHD who are medication-naïve or can undergo a washout period. A healthy control group can be included for comparison.
3. Study Design: A randomized, placebo-controlled design. Participants with ADHD will be scanned on two separate occasions, once after receiving a stimulant (e.g., methylphenidate) and once after a placebo.
4. Drug Administration:
- Drug: Clinically effective dose of a psychostimulant (e.g., methylphenidate).
- Placebo: Inert substance in an identical delivery format.
5. fMRI Tasks: Participants will perform cognitive tasks inside the fMRI scanner that are known to engage brain regions implicated in ADHD, such as:
- Go/No-Go Task or Stop-Signal Task: To assess response inhibition.[7]
- Working Memory Task: To evaluate working memory function.[7]
- Time Discrimination Task: To measure temporal processing.[7]
6. Image Acquisition and Analysis:
- Standard fMRI acquisition parameters should be used.
- Data analysis will involve comparing brain activation patterns between the drug and placebo conditions during task performance. This can be done using whole-brain analysis or region-of-interest (ROI) analysis focusing on areas like the inferior frontal cortex and striatum.[7]
Signaling Pathways and Experimental Workflow
The following diagrams visualize the key signaling pathways involved in the cognitive effects of psychostimulants and a general experimental workflow for studying these effects.
Caption: Signaling pathway of psychostimulants in the prefrontal cortex.
Caption: General experimental workflow for psychostimulant research.
References
- 1. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Psychostimulants As Cognitive Enhancers in Adolescents: More Risk than Reward? [frontiersin.org]
- 3. Psychostimulants As Cognitive Enhancers in Adolescents: More Risk than Reward? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. The effects of psychostimulants on cognitive functions in individuals with attention-deficit hyperactivity disorder: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Stimulants on Brain Function in Attention-Deficit/Hyperactivity Disorder: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psychostimulants and Cognition: A Continuum of Behavioral and Cognitive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of stimulant medication on working memory functional connectivity in AD/HD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCP) synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Experimental Protocols
A common and effective route for the synthesis of this compound (TCP) is a three-step process commencing with the reaction of a 2-thienyl organometallic reagent with cyclohexanone (B45756), followed by conversion of the resulting alcohol to a primary amine, and subsequent cyclization to form the pyrrolidine (B122466) ring.
Step 1: Synthesis of 1-(2-Thienyl)cyclohexanol
This step involves the formation of a carbon-carbon bond between the thiophene (B33073) ring and the cyclohexanone core. The use of a Grignard reagent is a widely adopted method for this transformation.
Protocol:
-
Preparation of 2-Thienylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of 2-bromothiophene (B119243) (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. After the initiation, the remaining 2-bromothiophene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Cyclohexanone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(2-thienyl)cyclohexanol.
Step 2: Synthesis of 1-(2-Thienyl)cyclohexylamine
The conversion of the tertiary alcohol to a primary amine can be achieved through the formation of an azide (B81097) intermediate followed by reduction.
Protocol:
-
Formation of 1-Azido-1-(2-thienyl)cyclohexane: To a solution of 1-(2-thienyl)cyclohexanol (1.0 equivalent) in a suitable solvent such as toluene, add sodium azide (1.5 equivalents). The mixture is cooled to 0 °C, and a strong acid, such as trifluoroacetic acid (2.0 equivalents), is added dropwise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Reduction to the Amine: The crude azide is carefully added to a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous THF at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to complete the reduction.
-
Work-up: The reaction is quenched by the sequential and cautious addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water. The resulting solid is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the crude 1-(2-thienyl)cyclohexylamine.
Step 3: Synthesis of this compound
The final step involves the formation of the pyrrolidine ring by dialkylation of the primary amine.
Protocol:
-
Alkylation Reaction: To a solution of 1-(2-thienyl)cyclohexylamine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile (B52724) or DMF, add a base such as potassium carbonate (2.5 equivalents). To this suspension, add 1,4-dibromobutane (B41627) (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux until the starting amine is consumed (as monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The residue is then subjected to an acid-base extraction. The crude product is dissolved in a suitable organic solvent and washed with an acidic solution to remove any unreacted primary and secondary amines. The organic layer is then washed with a basic solution, dried, and concentrated. The final product can be further purified by column chromatography or by crystallization of its hydrochloride salt.
Data Presentation
| Step | Reaction | Reagents | Typical Yield (%) | Key Parameters |
| 1 | Grignard Reaction | 2-Bromothiophene, Mg, Cyclohexanone | 60-80 | Anhydrous conditions, slow addition of cyclohexanone |
| 2 | Azidation and Reduction | NaN₃, TFA, LiAlH₄ | 50-70 | Careful temperature control during azide formation and reduction |
| 3 | Cyclization | 1,4-Dibromobutane, K₂CO₃ | 40-60 | Use of a suitable base and solvent, purification to remove byproducts |
Note: Yields are estimates based on analogous reactions and may vary depending on specific experimental conditions and scale.
Troubleshooting Guides and FAQs
Step 1: Synthesis of 1-(2-Thienyl)cyclohexanol
Q1: The Grignard reaction is not initiating. What could be the problem?
A1:
-
Inactive Magnesium: The surface of the magnesium turnings may be oxidized. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.
-
Impure 2-Bromothiophene: The starting material may contain impurities that are quenching the Grignard reagent. Purify the 2-bromothiophene by distillation if necessary.
Q2: The yield of the Grignard reaction is low, and I am observing the formation of byproducts.
A2:
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting halide. This can be minimized by the slow, dropwise addition of the 2-bromothiophene to the magnesium suspension.
-
Enolization of Cyclohexanone: Grignard reagents are strong bases and can deprotonate the alpha-carbon of the cyclohexanone, leading to the formation of an enolate and unreacted starting material. To minimize this, add the cyclohexanone solution slowly to the Grignard reagent at a low temperature (0 °C).
-
Temperature Control: Exothermic reactions can lead to side product formation. Maintain careful temperature control throughout the addition of the reagents.
Step 2: Synthesis of 1-(2-Thienyl)cyclohexylamine
Q3: The conversion of the alcohol to the azide is resulting in a significant amount of an elimination byproduct.
A3:
-
Reaction Conditions: The use of a strong acid can promote the elimination of the tertiary alcohol to form 1-(2-thienyl)cyclohexene. Use the mildest possible acidic conditions and maintain a low reaction temperature.
-
Choice of Acid: Consider using a milder Lewis acid catalyst in place of a strong Brønsted acid to promote the substitution reaction over elimination.
Q4: The reduction of the azide with LiAlH₄ is giving a low yield of the desired amine.
A4:
-
Incomplete Reduction: Ensure that a sufficient excess of LiAlH₄ is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC is crucial.
-
Work-up Procedure: The work-up after a LiAlH₄ reduction is critical for obtaining a good yield. The sequential addition of water, aqueous NaOH, and then water (Fieser work-up) is recommended to produce a granular precipitate that is easily filtered.
Step 3: Synthesis of this compound
Q5: The cyclization reaction with 1,4-dibromobutane is producing a mixture of products that are difficult to separate.
A5:
-
Over-alkylation: The desired secondary amine intermediate can be further alkylated by 1,4-dibromobutane to form a quaternary ammonium salt. Use a slight excess of the primary amine relative to the dibromobutane.
-
Polymerization: 1,4-dibromobutane can react with the amine at both ends to form polymeric byproducts. High dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.
-
Incomplete Reaction: Ensure the reaction is run for a sufficient amount of time with an adequate amount of base to drive the reaction to completion.
Q6: How can I effectively purify the final TCP product?
A6:
-
Acid-Base Extraction: This is a crucial step to separate the tertiary amine (TCP) from any unreacted primary amine and secondary amine byproducts. The tertiary amine will be extracted into the organic phase from a basic aqueous solution, while the primary and secondary amines will remain in the aqueous phase after acidification.
-
Column Chromatography: If further purification is needed, column chromatography on silica (B1680970) gel can be effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) is recommended to prevent the amine from streaking on the column.
-
Crystallization of the Hydrochloride Salt: The freebase of TCP can be converted to its hydrochloride salt by treating a solution of the base in a suitable solvent (e.g., ether or ethyl acetate) with a solution of HCl in the same or another solvent. The resulting crystalline salt is often highly pure.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the Grignard reaction step.
Technical Support Center: Meso-tetra(4-carboxyphenyl)porphyrin (TCPy)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis, purity analysis, and purification of meso-tetra(4-carboxyphenyl)porphyrin (TCPy), also known as TCPP.
Frequently Asked Questions (FAQs)
Q1: What is TCPy and what are its primary applications? A1: meso-Tetra(4-carboxyphenyl)porphine (TCPy) is a synthetic porphyrin derivative. It is frequently used as a building block in the development of metal-organic frameworks (MOFs), as a photosensitizer in photodynamic therapy, a photocatalyst for water oxidation, and as a component in selective sensors.[1][2][3]
Q2: What are the expected physicochemical properties of pure TCPy? A2: Pure TCPy is typically a purple powder.[4][5] Its purity is often reported to be above 95% or 98% by suppliers.[2][5] Key properties are summarized in the table below.
Q3: What are the most common impurities encountered during TCPy synthesis? A3: Impurities in synthesized TCPy typically arise from the starting materials or side reactions. These can include unreacted 4-formylbenzoic acid, pyrrole, and partially formed or oxidized porphyrin-like species such as chlorins (which have a partially hydrogenated porphyrin ring). Residual solvents from the reaction or purification process can also be present.
Q4: Which analytical techniques are recommended for assessing the purity of synthesized TCPy? A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the purity and detecting non-volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides structural confirmation and can detect solvent impurities and structurally similar contaminants.
-
Mass Spectrometry (MS) confirms the molecular weight of the desired product.
-
UV-Vis Spectroscopy is used to confirm the characteristic porphyrin electronic spectrum, including the intense Soret band (around 420 nm) and four weaker Q-bands in the 500-700 nm range.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Issue 1: The synthesized product has a brownish or greenish tint instead of the expected deep purple color.
-
Question: My final TCPy product is not the vibrant purple color described in the literature. What could be the cause?
-
Answer: This discoloration often indicates the presence of impurities. A common cause is the formation of chlorin-type byproducts, which are partially reduced porphyrins and often appear green or brown. Another possibility is the presence of unreacted starting materials or other colored side products. It is recommended to proceed with a thorough purification step, such as column chromatography, to isolate the pure purple fraction.
Issue 2: HPLC analysis of the purified product shows multiple peaks.
-
Question: I have purified my TCPy using column chromatography, but the HPLC chromatogram still shows several peaks. Why is this happening?
-
Answer: There are several potential reasons for observing multiple peaks in an HPLC analysis:
-
Incomplete Purification: The column chromatography may not have been sufficient to separate all impurities. Try adjusting the solvent system or using a different stationary phase.
-
Aggregation: Porphyrins are known to aggregate, especially in aqueous mobile phases. These aggregates can appear as separate, often broader, peaks. Try modifying the mobile phase composition (e.g., adding a small amount of acid like TFA or increasing the organic solvent percentage) or analyzing the sample at a higher column temperature.
-
On-Column Degradation: The compound might be degrading on the column. Ensure the mobile phase is compatible with your compound and that the column is not contaminated.
-
Isomers: While less common for TCPy, the presence of isomers cannot be entirely ruled out depending on the synthetic route.
-
Issue 3: The ¹H NMR spectrum of the product has very broad signals.
-
Question: The signals in the ¹H NMR spectrum of my TCPy sample are broad and poorly resolved, making interpretation difficult. What can I do to improve the spectrum?
-
Answer: Signal broadening in the NMR spectrum of porphyrins is a common issue, often caused by:
-
Aggregation: Porphyrin molecules tend to stack (aggregate) in solution, which significantly broadens the NMR signals. To mitigate this, try using a more polar, coordinating solvent like DMSO-d₆ or pyridine-d₅, running the experiment at an elevated temperature, or analyzing a more dilute sample.
-
Paramagnetic Impurities: The presence of trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening. These can be introduced from glassware or reagents. Washing the crude product with a solution of a chelating agent like EDTA can sometimes help remove these metal traces.
-
Residual Solvent: Ensure the sample is completely dry, as residual purification solvents can interfere with the spectrum.
-
Issue 4: The yield of pure TCPy after purification is very low.
-
Question: After performing column chromatography and recrystallization, my final yield of pure TCPy is much lower than expected. How can I improve it?
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Answer: Low recovery is a frequent challenge in multi-step purification processes.
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During Column Chromatography: Product can be lost if it irreversibly adsorbs to the stationary phase (e.g., silica (B1680970) gel).[6] To prevent this, a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid can be added to the eluent to improve recovery. Also, ensure you have selected an appropriate solvent system by first performing TLC analysis to find conditions where the product moves with an Rf value of approximately 0.25-0.35.[7]
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During Recrystallization: The choice of solvent is critical. The ideal solvent should dissolve the TCPy well at high temperatures but poorly at low temperatures.[8] If too much solvent is used, or if the solution is cooled too rapidly, crystallization will be incomplete, leading to significant loss of product in the mother liquor.[9]
-
Data Presentation
Table 1: Physicochemical Properties of TCPy
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₄₈H₃₀N₄O₈ | [5] |
| Molecular Weight | 790.79 g/mol | [5] |
| Appearance | Purple Powder | [4][5] |
| Melting Point | >300 °C | [4] |
| Storage | Room Temperature, Protect from Light |[1][2] |
Table 2: Example Parameters for HPLC Purity Analysis
| Parameter | Specification |
|---|---|
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 50% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 420 nm (Soret Band) |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Column chromatography is a widely used technique to purify synthesized TCPy from unreacted starting materials and side products based on polarity.[10][11]
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an optimal eluent. A good starting point is a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH). Adjust the ratio until the purple TCPy spot has an Rf value of ~0.3.
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Column Packing: Prepare a slurry of silica gel in the least polar solvent to be used (e.g., pure DCM). Pour the slurry into a glass column and allow it to pack evenly under gravity or gentle pressure.[7]
-
Sample Loading: Dissolve the crude TCPy in a minimal amount of the eluent or a slightly more polar solvent mixture (e.g., DCM with 5% MeOH). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined by TLC. The less polar impurities will elute first. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH) to elute the TCPy.
-
Fraction Collection: Collect the eluent in small fractions. The pure TCPy fraction is typically a vibrant purple color.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
Recrystallization purifies solid compounds by leveraging differences in solubility.[8]
-
Solvent Selection: Find a suitable solvent or solvent pair. A good solvent will dissolve TCPy when hot but not when cold. A solvent pair, such as Chloroform/Methanol or DMF/Water, can also be effective.
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Dissolution: Place the crude TCPy in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., DMF) dropwise while heating and stirring until the solid is completely dissolved.[12]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If using a solvent pair, this is the stage where the anti-solvent (e.g., water) is added dropwise until the solution becomes cloudy.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain the pure TCPy.
Mandatory Visualizations
Caption: Workflow for the synthesis, purification, and analysis of TCPy.
Caption: Troubleshooting logic for unexpected HPLC purity analysis results.
References
- 1. Cu(II) meso-Tetra(4-carboxyphenyl)porphine | [frontierspecialtychemicals.com]
- 2. Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride | [frontierspecialtychemicals.com]
- 3. meso-Tetra(4-carboxyphenyl)porphine | 14609-54-2 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. strem.com [strem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. columbia.edu [columbia.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Thermal Degradation of PCP Analogs during GC Analysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the thermal degradation of phencyclidine (PCP) analogs during Gas Chromatography (GC) analysis.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the GC analysis of thermally labile PCP analogs.
Q1: I am observing poor peak shape (e.g., tailing or broadening) and reduced peak area for my PCP analog. What is the likely cause?
This is a classic indication of on-column or injector-port thermal degradation. Many PCP analogs are thermally labile and can decompose at the high temperatures used in GC analysis. This degradation leads to a lower amount of the intact analyte reaching the detector, resulting in a smaller peak area and poor peak shape due to the presence of degradation products. Some analogs, such as TCP (Thiophene analog of PCP) and 4-MeO PCP, are known to consistently degrade in common GC systems.[1] Inconsistent breakdown has also been observed for BCP, 4-Me PCP, and 3-Me PCP.[1]
Q2: My chromatogram shows multiple peaks even though I injected a pure standard of a PCP analog. Why is this happening?
The appearance of multiple peaks from a pure standard is a strong indicator of thermal degradation within the GC system, particularly in the hot injector. The high temperature can cause the parent molecule to break down into several smaller, more stable compounds, each of which will produce a separate peak in the chromatogram.
Q3: How can I confirm that the issues I'm seeing are due to thermal degradation?
You can perform a simple experiment to test for thermal lability:
-
Injector Temperature Study: Analyze your PCP analog standard at a series of decreasing injector temperatures (e.g., starting at 250°C and decreasing in 20°C increments to 180°C), keeping all other GC parameters constant.
-
Observe the Results: If you observe an increase in the peak area and an improvement in the peak shape of your target analyte at lower injector temperatures, it is a strong indication that thermal degradation is occurring. Conversely, you may see a decrease in the size of the extraneous peaks.
Q4: What are the primary strategies to minimize or prevent thermal degradation of PCP analogs?
There are two main approaches to mitigate this issue:
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Optimization of GC Parameters: This involves adjusting your instrument settings to be gentler on the analyte.
-
Derivatization: This chemical modification technique converts the thermally labile parts of the molecule into more stable forms.
Frequently Asked Questions (FAQs)
Q1: Which GC parameters are most critical for preventing the degradation of PCP analogs?
The injector temperature is the most critical parameter. A lower injector temperature will reduce the thermal stress on the analyte during vaporization. Additionally, using a deactivated (silanized) inlet liner is crucial to minimize active sites that can catalyze degradation. For trace analysis, a splitless injection is often used to maximize the transfer of the analyte to the column; however, this increases the residence time in the hot inlet, which can exacerbate thermal degradation. A faster injection speed is often preferred to minimize the time the needle spends in the hot inlet.
Q2: What is derivatization and how does it help in the analysis of PCP analogs?
Derivatization is a chemical reaction that modifies a compound to make it more suitable for a particular analytical method. For GC analysis, this typically involves replacing active hydrogens (e.g., in -OH, -NH, or -COOH groups) with more stable chemical groups. This modification increases the volatility and thermal stability of the analyte, leading to improved peak shape and reduced degradation. While derivatization is not always necessary for PCP itself, it can be highly beneficial for its more polar or thermally labile analogs.
Q3: What is a common derivatization technique for compounds similar to PCP analogs?
Silylation is a widely used derivatization method. It involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. A common and effective silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a catalyst like 1% trimethylchlorosilane (TMCS). This technique is particularly useful for analogs containing hydroxyl groups.
Q4: Are there any PCP analogs that are particularly prone to thermal degradation?
Yes, studies have shown that certain PCP analogs are more susceptible to thermal degradation than others. For example, TCP (Thiophene analog of PCP) and 4-MeO PCP have been observed to undergo consistent degradation across different GC systems.[1] Other analogs like BCP, 4-Me PCP, and 3-Me PCP have also shown inconsistent breakdown.[1]
Data Presentation
While specific quantitative data on the thermal degradation of a wide range of PCP analogs is limited in publicly available literature, the following table illustrates the expected impact of injector temperature on the recovery of a thermally labile compound, based on studies of similar analytes. This data serves as a representative example to guide your optimization efforts.
Table 1: Representative Effect of Injector Temperature on the Recovery of a Thermally Labile Analyte
| Injector Temperature (°C) | Analyte Recovery (%) | Degradation Product Peak Area (Arbitrary Units) |
| 280 | 65 | 3500 |
| 260 | 78 | 2200 |
| 240 | 89 | 1100 |
| 220 | 95 | 500 |
| 200 | 98 | <100 |
| 180 | 99+ | Not Detected |
This table is illustrative and the optimal temperature for your specific PCP analog may vary.
Experimental Protocols
Below are detailed methodologies for the GC-MS analysis of PCP analogs, both with and without derivatization.
Protocol 1: GC-MS Analysis of PCP Analogs without Derivatization
This protocol is suitable for more thermally stable PCP analogs or when derivatization is not feasible.
1. Sample Preparation:
- Dissolve a known amount of the PCP analog standard or extracted sample in a suitable solvent (e.g., ethyl acetate, methanol, or acetonitrile) to a final concentration of approximately 0.1-1.0 mg/mL.
2. GC-MS Parameters:
- Injector Temperature: Start at 220°C and optimize by decreasing in 20°C increments if degradation is observed.
- Injection Mode: Splitless (for trace analysis) or Split (e.g., 10:1 or 25:1 for higher concentrations).
- Injection Volume: 1 µL.
- Inlet Liner: Deactivated (silanized) glass liner.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
- GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.
Protocol 2: GC-MS Analysis of PCP Analogs with Silylation Derivatization
This protocol is recommended for thermally labile PCP analogs, especially those containing hydroxyl or other active hydrogen groups.
1. Sample Preparation and Derivatization:
- Place a known amount of the dried sample extract or standard into a clean, dry reaction vial.
- Add 50 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).
- Add 50 µL of a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Cap the vial tightly and vortex for 30 seconds.
- Heat the vial at 70°C for 30 minutes.
- Cool the vial to room temperature before injection.
2. GC-MS Parameters:
- Use the same GC-MS parameters as in Protocol 1. The injector temperature can often be set higher (e.g., 250°C) for the more stable derivatized analytes, leading to better chromatography.
Visualizations
Logical Workflow for Troubleshooting Thermal Degradation
Caption: A logical workflow for diagnosing and resolving thermal degradation issues.
Proposed Thermal Degradation Pathway of PCP Analogs
The thermal degradation of many PCP analogs in the hot GC injector is speculated to proceed via the elimination of the piperidine (B6355638) ring, a retro-Ene type reaction.
Caption: Proposed thermal degradation of PCP via retro-Ene reaction.
References
Technical Support Center: Optimizing Mass Spectrometry for TCPy Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the identification of TCPy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your TCPy analysis experiments.
Issue 1: No or low signal intensity for TCPy.
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Question: I am not seeing a peak for TCPy, or the signal is very weak. What should I check?
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Answer: Low signal intensity can be caused by several factors, from sample preparation to instrument settings.[1] First, ensure your sample is properly prepared and concentrated.[1] If the concentration is too low, you may not get a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[1] Check for issues with the autosampler and syringe to ensure the sample is being introduced into the system correctly.[2] It is also crucial to verify that the mass spectrometer is properly tuned and calibrated.[1] Regular calibration ensures the instrument is operating at its peak performance.[1] Additionally, review your ionization source settings; the choice of ionization technique (e.g., ESI, APCI) and its parameters can significantly impact signal intensity.[1][3]
Issue 2: Poor peak shape or peak splitting.
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Question: My TCPy peak is showing significant tailing/fronting or is split into multiple peaks. What could be the cause?
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Answer: Poor peak shape is often related to chromatographic conditions. An asymmetric peak, where the tailing or asymmetric factor is greater than 2, is generally not acceptable for accurate quantification.[4] This can be caused by issues with the column, such as degradation or contamination. It can also be a result of an inappropriate mobile phase composition or gradient. Ensure your mobile phase is compatible with both your analyte and the column. The interaction between the analyte and the stationary phase is critical; a mismatch can lead to poor peak shapes. Consider adjusting the mobile phase composition, gradient slope, or even trying a different column chemistry.[5]
Issue 3: Inconsistent retention times.
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Question: The retention time for TCPy is shifting between injections. How can I stabilize it?
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Answer: Retention time variability can be a significant issue in quantitative analysis.[6] Fluctuations in the HPLC system, such as inconsistent pump flow rates or temperature changes, are common causes. Ensure the HPLC system is properly equilibrated before starting your analytical run. Mobile phase preparation is also critical; ensure it is consistent between batches. Column degradation can also lead to shifts in retention time. If you observe a gradual shift over many injections, it might be time to replace the column.
Issue 4: High background noise or interfering peaks.
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Question: I am observing a high baseline or many interfering peaks in my chromatogram, making it difficult to identify TCPy. What can I do?
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Answer: High background noise can originate from several sources, including contaminated solvents, improper sample preparation, or leaks in the system.[2] Using high-purity, LC-MS grade solvents is crucial.[7] Ensure that your sample preparation method effectively removes interfering matrix components.[8][9] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can help clean up complex samples.[10] Also, check for leaks in the LC and MS systems, as these can introduce contaminants.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting parameters for TCPy analysis using LC-MS?
A1: The optimal parameters will depend on your specific instrumentation and the nature of your sample. However, a good starting point for a small molecule like TCPy can be found in the tables below. These are general recommendations and should be optimized for your specific application.
Table 1: Recommended Starting Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Recommended Starting Mass Spectrometry Parameters (ESI)
| Parameter | Recommended Setting |
| Ionization Mode | Positive or Negative (analyte dependent) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas Flow | 800 L/Hr |
Q2: How do I choose the correct ionization mode (positive vs. negative) for TCPy?
A2: The choice of ionization mode depends on the chemical properties of TCPy. If TCPy has basic functional groups that can readily accept a proton, positive ion mode is generally preferred.[11] If it has acidic functional groups that can lose a proton, negative ion mode will likely be more sensitive. The best approach is to infuse a standard solution of TCPy into the mass spectrometer and test both polarities to determine which provides a better signal.[3]
Q3: What should I do if I suspect my sample matrix is interfering with TCPy ionization?
A3: Matrix effects, where components of the sample other than the analyte of interest suppress or enhance its ionization, are a common challenge in LC-MS.[11] To mitigate this, improve your sample preparation to remove as many interfering compounds as possible.[8][9] This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.[10] You can also try diluting your sample, which can reduce the concentration of interfering substances. Chromatographic separation is also key; by optimizing your LC method, you can separate TCPy from the majority of matrix components before it enters the mass spectrometer.
Q4: How can I confirm the identity of the TCPy peak?
A4: To confirm the identity of a peak as TCPy, you should ideally use a tandem mass spectrometer (MS/MS). By isolating the precursor ion (the ion with the mass-to-charge ratio corresponding to TCPy) and fragmenting it, you can obtain a characteristic fragmentation pattern.[12][13] This fragmentation pattern serves as a "fingerprint" for the molecule. Comparing the fragmentation pattern of your sample peak to that of a certified reference standard of TCPy provides high confidence in its identification.
Experimental Protocols & Workflows
Protocol 1: Basic Sample Preparation for TCPy in Biological Fluids
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Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard.
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Vortex: Vortex the mixture for 30 seconds to precipitate proteins.
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Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
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Injection: Inject the reconstituted sample into the LC-MS system.
Workflow for Method Optimization
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Current challenges in software solutions for mass spectrometry-based quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of chlorpyrifos and its metabolites in cells and culture media by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing TCPy Solubility for In Vitro Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of meso-tetra(4-pyridyl)porphine (TCPy) in in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: What is TCPy and why is its solubility a concern for in vitro assays?
A1: TCPy, or meso-tetra(4-pyridyl)porphine, is a synthetic porphyrin commonly investigated for its photosensitizing properties in applications like photodynamic therapy (PDT). For in vitro biological assays, TCPy needs to be dissolved in aqueous culture media to interact with cells. However, TCPy is inherently hydrophobic and has very low solubility in aqueous solutions at physiological pH, often leading to precipitation and aggregation.[1] This can result in inconsistent experimental results and reduced biological activity.
Q2: What are the recommended solvents for preparing a TCPy stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended organic solvent for preparing a concentrated stock solution of TCPy.[2] It is crucial to use anhydrous (dry) DMSO to prevent the introduction of water, which can promote aggregation.
Q3: My TCPy precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs due to the rapid change in solvent polarity. To prevent this, a stepwise dilution into pre-warmed (37°C) aqueous medium is recommended. Instead of adding the concentrated DMSO stock directly to the final volume, create an intermediate dilution first. It is also critical to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[3][4]
Q4: How does pH affect the solubility of TCPy?
A4: The solubility of TCPy in aqueous solutions is highly pH-dependent. It is significantly more soluble in acidic conditions (pH < 5.5) and tends to aggregate and precipitate at neutral or physiological pH.[1]
Q5: What is porphyrin aggregation and how does it affect my experiments?
A5: Porphyrin aggregation is the process where individual porphyrin molecules stick together to form larger structures in a solution. This is a common issue with hydrophobic porphyrins like TCPy in aqueous environments.[2] Aggregation can alter the photophysical properties of the porphyrin, reduce its uptake by cells, and decrease its efficiency as a photosensitizer, leading to inaccurate and irreproducible results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer/media. | 1. Rapid change in solvent polarity ("crashing out").2. Final concentration of TCPy exceeds its aqueous solubility. | 1. Use a stepwise dilution method (see Protocol 2).2. Ensure the final DMSO concentration is as low as possible (≤ 0.1%).3. Vigorously vortex or stir the aqueous solution while adding the TCPy stock dropwise.[4] |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | 1. Slow aggregation of TCPy molecules.2. Temperature fluctuations affecting solubility.3. The pH of the medium has shifted. | 1. Prepare TCPy working solutions fresh before each experiment.2. Store solutions at a constant temperature and protect them from light.3. Ensure your culture medium is well-buffered. |
| Inconsistent or poor results in biological assays. | 1. Variable amounts of soluble, monomeric TCPy due to precipitation or aggregation.2. Degradation of the TCPy stock solution. | 1. Visually inspect solutions for any precipitate before use. If present, try to redissolve by gentle warming (37°C) and sonication. If this fails, prepare a fresh solution.2. Store stock solutions in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the initial TCPy powder in DMSO. | 1. TCPy powder has absorbed moisture.2. Insufficient mixing. | 1. Use anhydrous DMSO.2. Vortex the solution vigorously. If solids persist, use a bath sonicator for 5-10 minutes.[3] |
Quantitative Data Summary
| Solvent | Relative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions.[2] |
| Dichloromethane, Chloroform | High | Suitable for chemical synthesis and purification but not for direct use in biological assays. |
| Acetonitrile, Methanol | Moderate | May be used, but solubility is generally lower than in DMSO.[2] |
| Aqueous Solutions (pH 7.0 - 7.4) | Very Low | TCPy is prone to aggregation and precipitation at physiological pH.[1] |
| Aqueous Solutions (pH < 5.5) | Moderate | Solubility is significantly increased in acidic conditions.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM TCPy Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of TCPy that can be stored and diluted for future experiments.
Materials:
-
meso-tetra(4-pyridyl)porphine (TCPy) powder (Molecular Weight: 618.7 g/mol )[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Bath sonicator
-
Analytical balance
Procedure:
-
In a sterile environment, accurately weigh out 6.19 mg of TCPy powder and transfer it to a sterile amber vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex vigorously for 2-3 minutes until the powder is completely dissolved.
-
If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes.[3]
-
Visually inspect the solution to ensure it is clear and free of any undissolved material.
-
Store the 10 mM stock solution in small, single-use aliquots in amber tubes at -20°C to protect from light and prevent repeated freeze-thaw cycles.
Protocol 2: Preparation of TCPy Working Solutions in Cell Culture Medium
Objective: To dilute the TCPy stock solution into cell culture medium at the final desired concentrations with minimal precipitation.
Materials:
-
10 mM TCPy stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM TCPy stock solution at room temperature.
-
Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM TCPy stock solution to 18 µL of pre-warmed cell culture medium. This creates a 1 mM solution. Mix gently by pipetting.
-
Final Dilution: To prepare your final working concentrations, add the intermediate dilution to the final volume of pre-warmed cell culture medium while gently vortexing. For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
Ensure the final concentration of DMSO in your working solutions remains below cytotoxic levels (e.g., for a 10 µM final TCPy concentration prepared as above, the final DMSO concentration will be 0.1%).
-
Use the freshly prepared working solutions for your experiments immediately to minimize the risk of aggregation and precipitation.
Mandatory Visualizations
TCPy Solubility Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting TCPy solubility issues.
General Signaling Pathway for TCPy-mediated Photodynamic Therapy (PDT)
Caption: Simplified signaling pathway of TCPy in photodynamic therapy (PDT).
References
- 1. Non-covalent assembly of meso-tetra-4-pyridyl porphine with single-stranded DNA to form nano-sized complexes with hydrophobicity-dependent DNA release and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. meso-Tetra(4-pyridyl)porphine | [frontierspecialtychemicals.com]
Technical Support Center: Stabilizing 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCP) in Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCP) stock solutions to ensure their stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for TCP?
A1: For optimal stability, TCP should be stored under specific conditions in both solid and solution forms. As a solid, it is recommended to store the compound in a tightly sealed container. In solution, storage at low temperatures is crucial to minimize degradation. One supplier suggests that in solvent, TCP can be stored for up to 6 months at -80°C and for 1 month at -20°C[1].
Q2: What are the best solvents for preparing TCP stock solutions?
A2: While specific stability data for TCP in various solvents is limited, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of many research compounds. Studies on general compound repositories have shown that many compounds remain stable in DMSO when stored properly. One study demonstrated that 85% of compounds in a DMSO/water mixture were stable for up to two years at 4°C[2]. Ethanol (B145695) and saline solutions are also used for in vivo experiments, but long-term stability in these aqueous solutions may be lower compared to DMSO[3][4][5]. It is crucial to use anhydrous solvents whenever possible, as water can contribute to compound degradation.
Q3: How long can I store my TCP stock solution?
A3: The stability of your TCP stock solution will depend on the solvent, storage temperature, and exposure to light and air. For long-term storage, it is recommended to store aliquots of the stock solution at -80°C, which can be stable for up to six months[1]. For shorter-term storage, -20°C is acceptable for up to one month[1]. It is best practice to prepare fresh solutions for critical experiments whenever possible.
Q4: What are the potential signs of TCP degradation in my stock solution?
A4: Visual signs of degradation can include a change in color or the appearance of precipitates in the solution. However, degradation can occur without any visible changes. The most reliable way to assess the stability of your stock solution is to use analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks or a decrease in the peak area of the parent compound.
Q5: What are the likely degradation pathways for TCP?
A5: As an arylcyclohexylamine containing a thiophene (B33073) ring, TCP is susceptible to degradation through several pathways. The thiophene ring can undergo oxidation at the sulfur atom or at the double bonds[5]. Additionally, as with many pharmaceutical compounds, hydrolysis and photolysis are potential degradation routes, especially under harsh conditions of pH, temperature, and light exposure[6][7][8].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of TCP stock solution. | 1. Prepare a fresh stock solution from solid TCP. 2. Perform a stability check of your current stock solution using HPLC. 3. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. |
| Precipitate forms in the stock solution upon storage. | Poor solubility of TCP in the chosen solvent at low temperatures or potential degradation. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a degradation product. Prepare a fresh solution. 3. Consider using a different solvent or a lower concentration for your stock solution. |
| Discoloration of the stock solution. | Oxidation or other chemical degradation. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution using an anhydrous solvent and store it under an inert atmosphere (e.g., argon or nitrogen). 3. Protect the stock solution from light by using amber vials or wrapping the container in foil. |
Data Presentation
Table 1: Recommended Storage Conditions for TCP
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Note: "In Solvent" refers to a generic recommendation. Stability in a specific solvent should be experimentally verified.
Experimental Protocols
Protocol: Forced Degradation Study of this compound (TCP)
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Materials and Reagents:
-
This compound (TCP)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (B78521) (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of TCP in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the TCP stock solution, add 1 mL of 1M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize it with 1M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the TCP stock solution, add 1 mL of 1M NaOH.
-
Keep the solution at room temperature for 48 hours.
-
Neutralize the solution with 1M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the TCP stock solution, add 1 mL of 30% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid TCP in a calibrated oven at 70°C for 48 hours.
-
After exposure, cool the sample to room temperature, dissolve it in methanol, and dilute to a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of TCP (1 mg/mL in methanol) to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Keep a control sample, protected from light, under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent TCP compound.
-
If using LC-MS, attempt to identify the mass of the degradation products to help elucidate their structures.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study of TCP.
Caption: Postulated degradation pathways for TCP.
References
- 1. This compound | phencyclidine analogue | CAS# 22912-13-6 | 美国InvivoChem [invivochem.cn]
- 2. researchgate.net [researchgate.net]
- 3. Long-term stability of ethanol solutions for breath-alcohol tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Arylcyclohexylamines: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of arylcyclohexylamines presents a complex yet rewarding challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during the chemical synthesis of this important class of compounds.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues that may arise during the synthesis of arylcyclohexylamines.
Grignard Reaction
The Grignard reaction is a critical step in forming the arylcyclohexylamine scaffold, typically involving the reaction of an arylmagnesium halide with a cyclohexanone (B45756) derivative.
Q1: My Grignard reaction has a low yield or fails to initiate. What are the common causes?
A1: Failure to initiate or low yields in Grignard reactions are frequently due to:
-
Presence of Water: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, and anhydrous solvents are used.
-
Inactive Magnesium Surface: A layer of magnesium oxide can form on the magnesium turnings, preventing the reaction. Activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is recommended.
-
Poor Quality Reagents: Use fresh, high-quality aryl halide and magnesium turnings.
Q2: I am observing a significant amount of biphenyl (B1667301) byproduct in my reaction mixture. How can I minimize this?
A2: Biphenyl formation is a common side reaction. To minimize it:
-
Control Reaction Temperature: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and add the aryl halide dropwise to prevent overheating, which can favor the Wurtz-Fittig side reaction leading to biphenyl.
-
Use of Co-solvents: In some cases, the use of a co-solvent like benzene (B151609) with diethyl ether can improve the yield of the desired product.
Q3: My reaction is complete, but I'm having trouble with the work-up, resulting in a low isolated yield.
A3: The work-up of a Grignard reaction can be challenging.
-
Quenching: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. This is generally preferred over strong acids to avoid emulsion formation.
-
Extraction: Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent. Multiple extractions may be necessary.
Nitrile Hydrolysis
The hydrolysis of a nitrile intermediate is often employed to introduce a carbonyl group for subsequent reactions.
Q4: My nitrile hydrolysis is incomplete, and I have a significant amount of starting material remaining. What can I do?
A4: Incomplete nitrile hydrolysis can be due to:
-
Insufficiently Harsh Conditions: Nitrile hydrolysis often requires vigorous conditions. Ensure you are using a sufficiently concentrated acid or base and heating for an adequate amount of time.
-
Poor Solubility: The nitrile may not be fully soluble in the reaction medium. Consider using a co-solvent to improve solubility.
Q5: The hydrolysis is proceeding, but I am isolating the amide intermediate instead of the desired ketone or carboxylic acid. How can I promote full hydrolysis?
A5: The amide is an intermediate in nitrile hydrolysis. To drive the reaction to completion:
-
Increase Reaction Time and/or Temperature: Prolonged heating under reflux is often necessary to hydrolyze the amide.
-
Use Harsher Conditions: A stronger acid or base concentration can facilitate the second hydrolysis step.
Reductive Amination
Reductive amination is a key step to introduce the amine functionality.
Q6: I am getting a mixture of primary, secondary, and tertiary amines in my reductive amination. How can I improve the selectivity?
A6: The formation of multiple amine products is a common challenge. To improve selectivity for the desired amine:
-
Control Stoichiometry: The molar ratio of the amine to the carbonyl compound is crucial. For the synthesis of a primary amine, a large excess of ammonia (B1221849) should be used. For a secondary amine, using one equivalent of the primary amine is a starting point, but optimization is often necessary.
-
Choice of Reducing Agent: The choice of reducing agent can influence the outcome. Sodium cyanoborohydride (NaBH₃CN) is often preferred for its selectivity in reducing the imine intermediate in the presence of the ketone or aldehyde.
-
One-Pot vs. Stepwise Procedure: A stepwise approach, where the imine is formed first and then reduced, can sometimes offer better control over a one-pot reaction.
Q7: My reductive amination is slow or incomplete.
A7: Several factors can lead to a sluggish reaction:
-
pH of the Reaction: The formation of the imine intermediate is pH-dependent. The optimal pH is typically weakly acidic (around 5-6) to facilitate both the nucleophilic attack of the amine and the dehydration step.
-
Inefficient Reducing Agent: Ensure the reducing agent is active and used in a sufficient amount.
PCC Oxidation
Pyridinium chlorochromate (PCC) is a common reagent for the oxidation of secondary alcohols to ketones.
Q8: My PCC oxidation is giving a low yield, and the work-up is difficult due to a tar-like residue.
A8: Low yields and difficult work-ups are known issues with PCC oxidations.
-
Anhydrous Conditions: PCC oxidations should be performed under anhydrous conditions to prevent the formation of carboxylic acid byproducts from any residual primary alcohol.
-
Use of an Adsorbent: Adding an inert adsorbent like Celite or silica (B1680970) gel to the reaction mixture can help to adsorb the chromium byproducts, making the filtration and work-up much easier.
-
Reaction Time and Temperature: Over-reaction or side reactions can occur with prolonged reaction times or elevated temperatures. Monitor the reaction by TLC to determine the optimal reaction time.
Data Presentation
Table 1: Diastereoselectivity in the Grignard Reaction with 2-Methylcyclohexanone
| Grignard Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| Methylmagnesium Bromide | Diethyl Ether | 25 | 76:24 |
| Ethylmagnesium Bromide | Diethyl Ether | 25 | 84:16 |
| Isopropylmagnesium Chloride | Diethyl Ether | 25 | 90:10 |
| Phenylmagnesium Bromide | Diethyl Ether | 25 | 29:71 |
Note: 'cis' refers to the axial attack of the Grignard reagent, and 'trans' refers to the equatorial attack.
Table 2: Yields of Reductive Amination of Cyclohexanone with Different Catalysts
| Catalyst | Reaction Time (h) | Conversion (%) | Yield of Cyclohexylamine (%) |
| 5% Ru/C | 5 | 98.5 | 97.2 |
| 5% Rh/C | 5 | 96.2 | 94.8 |
| 5% Pd/C | 5 | 85.3 | 83.1 |
| Raney Ni | 5 | 92.1 | 90.5 |
Conditions: Cyclohexanone (10 mmol), Ammonia (100 mmol), Methanol (50 mL), 100 °C, 10 bar H₂.
Experimental Protocols
General Procedure for Grignard Reaction with a Cyclohexanone Derivative
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in a round-bottom flask. Add a small crystal of iodine and gently heat with a heat gun until the iodine sublimes and coats the magnesium.
-
Grignard Reagent Formation: Add a portion of anhydrous diethyl ether to the flask. Prepare a solution of the aryl halide (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and the ether begins to reflux. Maintain a gentle reflux by controlling the rate of addition.
-
Reaction with Cyclohexanone: After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C. Add a solution of the cyclohexanone derivative (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Cool the mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
General Procedure for Reductive Amination of a Cyclohexanone
-
Imine Formation: In a round-bottom flask, dissolve the cyclohexanone (1.0 equivalent) and the desired amine (1.1 equivalents) in methanol. Adjust the pH to 5-6 with glacial acetic acid. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Make the solution basic with 2 M NaOH and extract with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: A general synthetic workflow for arylcyclohexylamines.
Caption: Troubleshooting decision tree for low Grignard reaction yields.
Caption: Common byproduct formation pathways.
Technical Support Center: Radioligand Displacement Assays with TCPy
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using TCPy or similar radioligands in displacement assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a radioligand displacement assay?
A radioligand displacement assay is used to determine the binding affinity of an unlabeled compound (the "competitor" or "test ligand") for a specific receptor. This is achieved by measuring how effectively the test ligand competes with and displaces a known radioligand that is already bound to the receptor. These assays are fundamental in drug discovery for screening compounds and determining their potency at a target.[1]
Q2: What is the difference between IC50 and Kᵢ?
The IC50 (half-maximal inhibitory concentration) is the concentration of a test compound that displaces 50% of the specific binding of the radioligand. It is an experimental value that can change depending on assay conditions, such as the concentration of the radioligand used.[2]
The Kᵢ (inhibition constant) is the equilibrium dissociation constant for the unlabeled test compound. It represents the intrinsic binding affinity of the compound for the receptor.[3] Kᵢ is a more absolute value and allows for the comparison of compound potencies across different experiments and labs.[2][3] It is often calculated from the IC50 value using the Cheng-Prusoff equation.[3][4]
Q3: What is non-specific binding (NSB) and why is it important to measure?
Non-specific binding (NSB) refers to the binding of the radioligand to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[5][6] It is measured by adding a high concentration of an unlabeled compound that saturates the target receptors, ensuring that any measured radioactivity is from the radioligand binding to non-target sites.[6][7] Subtracting NSB from the total binding is crucial to determine the specific binding to the receptor of interest, which is the signal that should be analyzed.[7]
Q4: How do I choose the right concentration of radioligand ([L]) for a displacement assay?
For competitive binding assays, the radioligand concentration should ideally be at or below its Kₔ value (the equilibrium dissociation constant of the radioligand).[8][9] Using a concentration much higher than the Kₔ will require a higher concentration of the competitor to displace it, shifting the IC50 value and making it more difficult to accurately determine the Kᵢ of high-affinity compounds.[7]
Experimental Workflow and Protocols
Standard Radioligand Displacement Assay Workflow
The following diagram outlines the typical workflow for a filtration-based radioligand displacement assay.
Detailed Experimental Protocol
This protocol provides a general methodology for a displacement assay using a hypothetical [³H]TCPy radioligand and a membrane preparation expressing the target receptor (e.g., NMDA receptor).
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand ([³H]TCPy): Prepare a 2X working solution (e.g., 2 nM for a final concentration of 1 nM) in Assay Buffer. The final concentration should be near the Kₔ of [³H]TCPy.
-
Unlabeled Competitor: Prepare a serial dilution series (e.g., 10⁻¹⁰ M to 10⁻⁴ M) in Assay Buffer.
-
Non-Specific Binding (NSB) Control: Prepare a high concentration of a known saturating ligand (e.g., 10 µM of unlabeled TCPy or another high-affinity antagonist) in Assay Buffer.
-
Receptor Membranes: Thaw the membrane aliquot on ice and dilute to the desired concentration (e.g., 20-50 µg protein per well) in Assay Buffer. Keep on ice.[10][11]
2. Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
NSB Wells: Add 50 µL of the NSB control solution.
-
Competitor Wells: Add 50 µL of each concentration of the unlabeled competitor dilution series.
-
Add Radioligand: Add 50 µL of the 2X [³H]TCPy working solution to all wells.
-
Initiate Reaction: Add 100 µL of the diluted membrane preparation to all wells to start the binding reaction. The final volume is 200 µL.
3. Incubation:
-
Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C with gentle agitation).[11][12] This should be optimized in separate association kinetics experiments.[13]
4. Filtration:
-
Pre-soak a 96-well glass fiber filter plate (e.g., GF/B or GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Terminate the incubation by rapidly transferring the contents of the assay plate to the filter plate using a cell harvester.
-
Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[11]
5. Counting:
-
Dry the filter plate completely (e.g., 30-60 minutes at 50°C).
-
Add scintillation cocktail to each well.
-
Count the radioactivity (in Counts Per Minute, CPM) in each well using a scintillation counter.
Troubleshooting Guide
| Issue / Question | Potential Causes | Recommended Solutions |
| Q5: Why is my non-specific binding (NSB) so high (e.g., >30% of total binding)? | 1. Radioligand is "sticky" : Hydrophobic radioligands tend to bind non-specifically to plasticware, filters, and lipids.[8][14] 2. Filter Binding : The radioligand is binding to the filter paper itself. 3. Incorrect NSB Ligand : The concentration of the unlabeled ligand is too low to fully saturate the specific sites. 4. Incubation is too long/hot : Prolonged incubation can increase NSB.[12] | 1. Add Blocking Agent : Include 0.1-0.5% Bovine Serum Albumin (BSA) in the assay buffer.[14] 2. Pre-treat Filters : Pre-soak filter plates in 0.3-0.5% polyethyleneimine (PEI). 3. Increase NSB Ligand Concentration : Use a concentration at least 100-1000 times the Kᵢ of the unlabeled ligand.[6][9] 4. Optimize Incubation : Reduce incubation time or temperature after performing a time-course experiment to ensure specific binding still reaches equilibrium.[13][14] |
| Q6: Why is my specific binding signal too low or absent? | 1. Inactive Receptor : Receptors may have degraded due to improper storage, handling, or excessive freeze-thaw cycles. 2. Insufficient Receptor : The amount of membrane protein per well is too low.[15] 3. Radioligand Degradation : The radioligand may have degraded over time. 4. Incubation Too Short : The reaction has not reached equilibrium.[12] | 1. Use Fresh Aliquots : Use a fresh aliquot of membranes and always store at -80°C. 2. Increase Protein : Titrate the membrane protein concentration upwards (e.g., from 20 µg to 100 µg per well). 3. Check Radioligand Quality : Verify the age and purity of the radioligand stock. 4. Optimize Incubation Time : Perform an association kinetics experiment to find the time to equilibrium.[12][13] |
| Q7: My displacement curve is flat or does not reach a bottom plateau. What's wrong? | 1. Competitor Insoluble/Inactive : The test compound may not be soluble in the assay buffer or may have degraded. 2. Incorrect Competitor Concentration Range : The dilution series does not cover a wide enough range to see the full displacement. 3. Low Affinity Compound : The test compound has very low affinity for the receptor. | 1. Check Compound : Verify the solubility and stability of your test compound. Consider using a small amount of DMSO (e.g., final concentration <1%). 2. Widen Concentration Range : Extend the dilution series (e.g., from 10⁻¹² M to 10⁻³ M). 3. Confirm with a Known Ligand : Run a control experiment with a known high-affinity unlabeled ligand to ensure the assay is working correctly. |
| Q8: Why is the variability between my replicate wells so high? | 1. Inconsistent Pipetting : Inaccurate or inconsistent pipetting of small volumes of reagents. 2. Inconsistent Incubation/Washing : Variation in timing, especially during the filtration and washing steps.[12] 3. Temperature Fluctuations : Inconsistent temperature during incubation.[12] 4. Membrane Clumping : Poorly homogenized membrane preparation. | 1. Calibrate Pipettes : Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. 2. Standardize Timing : Use a multichannel pipette and a precise timer. Ensure wash steps are rapid and consistent for all wells.[12] 3. Use Calibrated Equipment : Use a calibrated water bath or incubator.[12] 4. Homogenize Properly : Gently vortex or triturate the membrane suspension before adding it to the wells. |
Data Interpretation and Signaling Pathways
Data Analysis and Presentation
-
Calculate Specific Binding: For each competitor concentration, subtract the average NSB CPM from the average Total Binding CPM.
-
Normalize Data: Express the specific binding at each competitor concentration as a percentage of the maximal specific binding (the "Total Binding" wells with no competitor).
-
Non-linear Regression: Plot the normalized data (% specific binding) against the log of the competitor concentration. Use a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope" in GraphPad Prism) to fit the data and determine the log(IC50).
-
Calculate Kᵢ: Use the Cheng-Prusoff equation to convert the experimentally derived IC50 to the Kᵢ.[3][4]
Kᵢ = IC50 / (1 + [L]/Kₔ)
Where:
-
[L] = The concentration of the radioligand used in the assay.
-
Kₔ = The equilibrium dissociation constant of the radioligand for the receptor.
-
Example Data Table
The table below shows representative data from a displacement experiment designed to determine the Kᵢ of an unlabeled competitor against [³H]TCPy. (Assay conditions: [³H]TCPy [L] = 1.0 nM; Kₔ of [³H]TCPy = 1.0 nM).
| Competitor Conc. (M) | Log [Competitor] | Avg. CPM | Specific Binding (CPM) | % Specific Binding |
| Total Binding | N/A | 2500 | 2300 | 100.0% |
| NSB | N/A | 200 | 0 | 0.0% |
| 1.00E-10 | -10.0 | 2480 | 2280 | 99.1% |
| 1.00E-09 | -9.0 | 2250 | 2050 | 89.1% |
| 1.00E-08 | -8.0 | 1450 | 1250 | 54.3% |
| 1.00E-07 | -7.0 | 480 | 280 | 12.2% |
| 1.00E-06 | -6.0 | 220 | 20 | 0.9% |
| 1.00E-05 | -5.0 | 205 | 5 | 0.2% |
From non-linear regression of this data, the calculated IC50 is 8.5 nM. Using the Cheng-Prusoff equation: Kᵢ = 8.5 nM / (1 + 1.0 nM / 1.0 nM) = 4.25 nM
Relevant Signaling Pathway: NMDA Receptor
Since TCPy is analogous to compounds that target the NMDA receptor (NMDAR), understanding its signaling is crucial. The NMDAR is a glutamate-gated ion channel that plays a key role in synaptic plasticity, learning, and memory.[16][17][18] Its activation requires both glutamate (B1630785) and a co-agonist (glycine or D-serine) to bind, as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.[16][18]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. youtube.com [youtube.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 7. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 8. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. NMDA receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Two Arylcyclohexylamine NMDA Receptor Antagonists: 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCPy) and Tenocyclidine (TCP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent N-methyl-D-aspartate (NMDA) receptor antagonists, 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCPy) and Tenocyclidine (TCP). Both compounds belong to the arylcyclohexylamine class and are structurally related to phencyclidine (PCP). This document summarizes their pharmacological properties, including binding affinities and in vivo potencies, and provides detailed experimental protocols for their evaluation.
Chemical Structures
| Compound | Structure |
| This compound (TCPy) |
[1] |
| Tenocyclidine (TCP) |
|
Mechanism of Action
Both TCPy and TCP are non-competitive antagonists of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. They exert their effects by binding to a site within the NMDA receptor's ion channel, often referred to as the "PCP site," thereby blocking the influx of calcium ions. This action leads to dissociative, anesthetic, and psychotomimetic effects.
Quantitative Comparison of Pharmacological Data
The following table summarizes the available quantitative data for TCPy and TCP, providing a basis for comparing their potency and affinity.
| Parameter | This compound (TCPy) | Tenocyclidine (TCP) | Reference(s) |
| NMDA Receptor Binding Affinity (Kd) | Data not available in searched literature | 9 nM | |
| In Vivo Potency (Ataxia in mice, relative to PCP) | 0.05 - 2.15 x PCP | 0.05 - 2.15 x PCP | |
| Molecular Weight | 235.39 g/mol | 249.42 g/mol | [1] |
Note: A direct comparison of binding affinity is challenging due to the lack of a reported Ki or Kd value for TCPy in the reviewed literature. However, the in vivo potency data suggests they have comparable activity ranges.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is designed to determine the binding affinity of test compounds for the PCP site on the NMDA receptor using a competitive binding assay with a radiolabeled ligand such as [³H]TCP.
Materials:
-
Rat cortical membranes (prepared in-house or commercially available)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]TCP (1-5 nM final concentration)
-
Non-specific binding control: 10 µM PCP or another high-affinity ligand
-
Test compounds (TCPy and TCP) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Locomotor Activity Assay in Rodents
This protocol assesses the in vivo potency of TCPy and TCP by measuring their effects on spontaneous locomotor activity in mice or rats.
Materials:
-
Test animals (e.g., male Swiss-Webster mice)
-
Open-field activity chambers equipped with infrared beams to automatically record movement.
-
Test compounds (TCPy and TCP) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Habituation: Place each animal individually into an open-field chamber and allow them to habituate for a set period (e.g., 30-60 minutes).
-
Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
Data Recording: Immediately place the animal back into the open-field chamber and record locomotor activity (e.g., distance traveled, number of beam breaks) for a defined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total locomotor activity between different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to generate dose-response curves.
Signaling Pathways and Experimental Workflows
Discussion and Conclusion
Both this compound (TCPy) and Tenocyclidine (TCP) are potent arylcyclohexylamine NMDA receptor antagonists. While direct comparative data on their binding affinities is limited, in vivo studies suggest they possess a similar range of potencies. The primary structural difference lies in the amine moiety, with TCPy containing a pyrrolidine (B122466) ring and TCP a piperidine (B6355638) ring. This seemingly minor alteration can influence a compound's pharmacological profile, including its affinity for other receptors and its pharmacokinetic properties.
The provided experimental protocols offer a standardized framework for the direct comparison of these and other novel arylcyclohexylamines. Such studies are crucial for elucidating the structure-activity relationships within this class of compounds and for identifying candidates with desirable therapeutic profiles, potentially for conditions where NMDA receptor modulation is beneficial, such as certain neurodegenerative disorders or as research tools to probe the function of the glutamatergic system. Further research is warranted to fully characterize and compare the pharmacological and toxicological profiles of TCPy and TCP.
References
A Comparative Analysis of the Bioactivity of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine and Phencyclidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCPy) and the well-characterized dissociative anesthetic, phencyclidine (PCP). This document summarizes available experimental data to highlight the pharmacological similarities and differences between these two arylcyclohexylamines.
Introduction
Phencyclidine (PCP) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, known for its dissociative, anesthetic, and hallucinogenic properties.[1] Its mechanism of action primarily involves blocking the ion channel of the NMDA receptor.[1][2] this compound, also known as TCPy, is a structural analog of PCP where the phenyl group is replaced by a thienyl group and the piperidine (B6355638) ring is replaced by a pyrrolidine (B122466) ring. This comparison explores how these structural modifications influence its biological activity relative to PCP.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the binding affinities and functional potencies of TCPy and PCP at their primary molecular targets. It is important to note that direct comparative studies for TCPy are limited, and some data is inferred from related compounds.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | NMDA Receptor (PCP Site) | Dopamine (B1211576) Transporter (DAT) | Sigma-2 Receptor |
| Phencyclidine (PCP) | 59 | >10,000 | 136 |
| This compound (TCPy) | Data not available | Potent inhibitor (specific values not found) | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by these compounds and a general workflow for a key experimental procedure used to determine their bioactivity.
Caption: NMDA Receptor Signaling Pathway Blockade by PCP and TCPy.
Caption: General Experimental Workflow for a Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assays for NMDA Receptor Occupancy
Objective: To determine the binding affinity (Ki) of test compounds for the PCP binding site within the NMDA receptor ion channel.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[3H]TCP (Tenocyclidine) as the radioligand
-
Test compounds: Phencyclidine (PCP) and this compound (TCPy)
-
Incubation buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Rat brain tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.
-
Binding Assay: In test tubes, the membrane preparation is incubated with a fixed concentration of [3H]TCP and varying concentrations of the unlabeled competitor drug (PCP or TCPy). Non-specific binding is determined in the presence of a high concentration of unlabeled PCP.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in vials with scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Behavioral Pharmacology
Table 2: Comparative Behavioral Effects
| Effect | Phencyclidine (PCP) | This compound (TCPy) |
| Dissociative Anesthesia | Induces a trance-like state with analgesia and amnesia.[4] | Presumed to have similar effects based on its structural analogy to PCP.[5] |
| Psychotomimetic Effects | Can produce hallucinations, paranoia, and agitation.[6] | Likely to have similar psychotomimetic effects.[5] |
| Motor Impairment (Ataxia) | Causes loss of coordination and an exaggerated gait.[7] | Potent in inducing ataxia in mice.[8][9] |
| Cerebral Arterial Spasm | Induces contraction of cerebral arteries.[10] | Less potent than PCP in inducing cerebral arterial spasm.[10] |
Discussion of Structure-Activity Relationships
The primary structural differences between PCP and TCPy are the substitution of the phenyl ring with a thienyl ring and the piperidine ring with a pyrrolidine ring.
-
Aromatic Ring: The replacement of the phenyl ring with a thienyl ring has been shown in some PCP analogs to increase activity at the NMDA receptor.[11]
-
Amine Moiety: The substitution of the piperidine ring with a pyrrolidine ring can alter the potency and selectivity of the compound for different receptors. For instance, in the case of the benzothienyl analog of PCP, the pyrrolidine-containing compound showed higher affinity for the dopamine transporter.[3]
Conclusion
Both phencyclidine and this compound are arylcyclohexylamines that interact with the NMDA receptor and other neuronal targets. While PCP is a well-documented non-competitive NMDA receptor antagonist, the precise quantitative bioactivity of TCPy at this receptor is not as extensively characterized in publicly available literature. Available data suggests that TCPy is a potent psychoactive compound with significant effects on motor function. One study indicated that it is less potent than PCP in causing cerebral vasospasm.[10] Further research is required to fully elucidate the comparative pharmacology of TCPy, particularly its binding affinities at the NMDA receptor and monoamine transporters, to better understand its unique bioactivity profile relative to PCP.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationship studies of phencyclidine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Comparison of the Behavioral Pharmacology of Phencyclidine to Related " by Kathleen T. Brady [scholarscompass.vcu.edu]
- 5. This compound | C14H21NS | CID 62764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phencyclidine ("angel dust") analogs and sigma opiate benzomorphans cause cerebral arterial spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trafficking and Targeting of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Phencyclidine (PCP)-structure versus reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Ketamine Analogs and the Toxicological Profile of TCPy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacology of ketamine and its analogs, focusing on their mechanisms of action, receptor binding affinities, and downstream signaling pathways. Crucially, this document also clarifies the distinct toxicological profile of 3,5,6-trichloro-2-pyridinol (B117793) (TCPy), a compound erroneously associated with ketamine-like pharmacology. The information presented herein is supported by experimental data and detailed methodologies to facilitate informed research and development.
Section 1: Understanding the Distinction - TCPy is Not a Ketamine Analog
Contrary to the initial premise of a direct pharmacological comparison, extensive literature review reveals that 3,5,6-trichloro-2-pyridinol (TCPy) is not a ketamine analog and does not share its mechanism of action. TCPy is the primary metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr[1][2]. Its presence is a biomarker for exposure to these pesticides[1]. The parent compound, chlorpyrifos, has been shown to act as a positive modulator and agonist of N-methyl-D-aspartate (NMDA) receptors, a mechanism distinct from ketamine's antagonism[3][4][5][6]. However, the primary health concern surrounding TCPy is its own inherent toxicity.
Toxicological Profile of TCPy
Toxicological studies have demonstrated that TCPy is a biologically active molecule with a range of adverse effects[1].
-
Hepatotoxicity and Nephrotoxicity : Studies in animal models have shown that TCPy can cause damage to the liver and kidneys[1][2].
-
Endocrine Disruption : TCPy has been identified as an antagonist of the androgen receptor, which can interfere with the normal functioning of the endocrine system[1].
-
Ototoxicity : Exposure to TCPy is associated with hearing loss due to oxidative stress, inflammation, and apoptosis in the cochlea[1].
-
Developmental and Neurotoxicity : As a metabolite of neurotoxic pesticides, there are concerns about the potential for TCPy to contribute to adverse neurodevelopmental outcomes[1].
The primary mechanisms underlying TCPy toxicity involve the induction of oxidative stress, inflammation, and programmed cell death (apoptosis)[1].
Experimental Protocol: Acute and Sub-chronic Oral Toxicity Assessment of TCPy in Rodents
This protocol provides a general framework for assessing the oral toxicity of TCPy.
Objective: To determine the no-observed-adverse-effect level (NOAEL) and the lowest-observed-adverse-effect level (LOAEL) of TCPy following oral administration in rodents.
Materials:
-
3,5,6-trichloro-2-pyridinol (TCPy)
-
Vehicle for oral administration (e.g., corn oil)
-
Rodent species (e.g., male mice or Fischer 344 rats)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing, observation, and sample collection.
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for a specified period before the study begins.
-
Dose Preparation: TCPy is dissolved or suspended in the chosen vehicle at various concentrations.
-
Administration: Animals are administered TCPy or vehicle daily via oral gavage for a predetermined duration (e.g., 28 days for sub-chronic studies)[1]. The volume administered is based on the animal's body weight[1].
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly[1].
-
Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for serum biochemical analysis. Key organs, particularly the liver and kidneys, are weighed and preserved for histopathological examination[1].
Section 2: Comparative Pharmacology of Ketamine and its Analogs
Ketamine and its analogs are a class of dissociative anesthetics that primarily act as non-competitive antagonists at the NMDA receptor[7][8][9]. Their unique pharmacological profile has led to their investigation for various therapeutic applications, including treatment-resistant depression. This section compares the pharmacology of ketamine with some of its notable analogs.
Mechanism of Action at the NMDA Receptor
Ketamine and its analogs bind to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor[9]. This binding blocks the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission.
Receptor Binding Affinities
The affinity of these compounds for the NMDA receptor and other targets varies, which influences their potency and side-effect profiles. The inhibitor constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
| Compound | NMDA Receptor (PCP Site) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| Ketamine | 659[7] | >10,000 | >10,000 | >10,000 |
| Methoxetamine | 337[10] | 481 | 3190 | 1810 |
| 3-MeO-PCP | 20[7] | 216[7] | 42[7] | 1960 |
| 3-MeO-PCE | 61[11] | 115 | 4519 | 525 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Downstream Signaling Pathways
The therapeutic effects of ketamine and its analogs, particularly their rapid antidepressant effects, are linked to the modulation of downstream signaling pathways, most notably the mTOR and BDNF pathways.
Ketamine's antagonism of NMDA receptors on GABAergic interneurons leads to a surge in glutamate (B1630785) release. This glutamate then activates AMPA receptors on pyramidal neurons, initiating a signaling cascade that activates the mammalian target of rapamycin (B549165) (mTOR) pathway. Activated mTOR promotes the synthesis of synaptic proteins, leading to increased synaptogenesis[12][13][14][15].
The activation of AMPA receptors also leads to the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then activates its receptor, TrkB, which further stimulates the mTOR pathway and promotes synaptogenesis. This BDNF-dependent mechanism is considered crucial for the sustained antidepressant effects of ketamine[13][16][17].
Section 3: Experimental Methodologies
NMDA Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the PCP site of the NMDA receptor.
Objective: To determine the inhibitor constant (Ki) of a test compound at the NMDA receptor PCP site.
Materials:
-
Rat brain cortical membranes (a source of NMDA receptors)
-
[³H]MK-801 or a similar radioligand for the PCP site
-
Test compounds and a known PCP site ligand (e.g., PCP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
0.5% Polyethylenimine (PEI) solution
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter[18].
Procedure:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction[18]. Protein concentration is determined.
-
Assay Setup: In a 96-well plate, reactions are set up in triplicate for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and test compound wells (radioligand + serial dilutions of the test compound)[18].
-
Incubation: The diluted membrane preparation and radioligand are added to the wells. The plate is incubated at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes)[18].
-
Filtration: The incubation is terminated by rapid filtration through PEI-pre-soaked glass fiber filters to separate bound from free radioligand[18].
-
Washing: Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand[18].
-
Quantification: Filters are dried, and scintillation cocktail is added. The radioactivity is quantified using a liquid scintillation counter[18].
-
Data Analysis: The specific binding is calculated, and IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined. IC50 values are then converted to Ki values using the Cheng-Prusoff equation.
Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant-like activity in rodents.
Objective: To assess the antidepressant-like effects of a test compound by measuring the duration of immobility in a swimming task.
Materials:
-
Rodent species (e.g., male Wistar rats or C57BL/6J mice)
-
Cylindrical container filled with water (24-30°C)[19]
-
Test compound and vehicle
-
Video recording and analysis software (optional)
Procedure:
-
Pre-test Session (Day 1): Animals are placed in the water-filled cylinder for a 15-minute habituation session[20].
-
Drug Administration (Day 2): Animals are administered the test compound or vehicle at a specified time before the test session (e.g., 30 minutes intraperitoneally)[20].
-
Test Session (Day 2): Animals are placed back into the water for a shorter duration (e.g., 5 minutes), and the time spent immobile is recorded[20]. Immobility is defined as the lack of struggling and making only movements necessary to keep the head above water[20].
-
Data Analysis: The duration of immobility is compared between the different treatment groups. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Conclusion
This guide provides a comprehensive overview of the comparative pharmacology of ketamine and its analogs, highlighting their shared mechanism as NMDA receptor antagonists and their distinct binding profiles and downstream effects. It also serves to correct the misconception surrounding TCPy, which is a toxic metabolite of pesticides with a pharmacological profile unrelated to that of ketamine. The detailed experimental protocols and visualizations are intended to support further research into the therapeutic potential and risks associated with these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Chlorpyrifos Acts as a Positive Modulator and an Agonist of N-Methyl-d-Aspartate (NMDA) Receptors: A Novel Mechanism of Chlorpyrifos-Induced Neurotoxicity | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. cdn.who.int [cdn.who.int]
- 8. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antidepressant action of ketamine via mTOR is mediated by inhibition of nitrergic Rheb degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. tandfonline.com [tandfonline.com]
A Comparative Analysis of BTCP and TCPy as Dopamine Uptake Inhibitors
For researchers and professionals in drug development and neuroscience, understanding the potency and mechanism of action of dopamine (B1211576) transporter (DAT) inhibitors is crucial. This guide provides a detailed comparison of two such compounds: BTCP (N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine) and TCPy, which is understood to be Tenocyclidine (TCP, N-[1-(2-thienyl)cyclohexyl]piperidine). Both are derivatives of phencyclidine (PCP) and interact with the dopaminergic system, but they exhibit distinct profiles in their potency as dopamine uptake inhibitors.
Quantitative Comparison of Potency
The inhibitory potency of a compound at the dopamine transporter is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). These values are determined through in vitro assays that measure the compound's ability to block the reuptake of dopamine into neurons or cells expressing the dopamine transporter.
| Compound | Common Name | Chemical Name | Dopamine Uptake Inhibition Potency (IC50) |
| BTCP | Benocyclidine | N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine | 70 nM[1] |
| TCPy | Tenocyclidine (TCP) | N-[1-(2-thienyl)cyclohexyl]piperidine | Specific IC50/Ki value for dopamine uptake inhibition is not readily available in the literature. However, studies suggest it has a lower affinity for the dopamine reuptake site compared to BTCP.[2] |
Summary of Findings:
BTCP is a potent dopamine uptake inhibitor with a reported IC50 value of 70 nM.[1] It is often described as a powerful and selective agent for blocking the dopamine transporter.[1] In contrast, while TCPy (Tenocyclidine) is known to interact with the dopaminergic system, its primary characterization is often in the context of its high affinity for the PCP binding site on the NMDA receptor.[3][4] Behavioral studies indicate that TCP has a considerably lower reinforcing efficacy compared to BTCP, which is suggested to reflect a lower affinity for the dopamine reuptake site.[2]
Dopamine Synaptic Signaling and Transporter Inhibition
The following diagram illustrates the process of dopamine reuptake at the synapse and the mechanism of action for inhibitors like BTCP.
Caption: Dopamine signaling at the synapse and the inhibitory action of BTCP/TCPy on the dopamine transporter (DAT).
Experimental Protocols
The determination of a compound's potency as a dopamine uptake inhibitor is typically achieved through a radioligand uptake assay. The following is a representative protocol synthesized from established methodologies.
Dopamine Uptake Inhibition Assay Using Synaptosomes
This in vitro assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals isolated from brain tissue.
1. Preparation of Synaptosomes:
-
Rodent brain tissue, typically the striatum due to its high density of dopaminergic terminals, is dissected and placed in ice-cold homogenization buffer (e.g., 0.32 M sucrose (B13894) with 4 mM HEPES).
-
The tissue is homogenized using a mechanical disruptor.
-
The homogenate undergoes differential centrifugation. A low-speed spin (e.g., 1,000 x g for 10 minutes at 4°C) removes nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 16,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the crude synaptosomes.
-
The synaptosomal pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Varying concentrations of the test compounds (e.g., BTCP, TCPy) are added to the wells in triplicate.
-
Control wells are included to determine total uptake (vehicle only) and non-specific uptake (a high concentration of a known potent DAT inhibitor, such as cocaine or nomifensine).
-
The synaptosomal suspension is added to each well and pre-incubated with the test compounds for a short period (e.g., 10-20 minutes) at 37°C.
-
Dopamine uptake is initiated by adding a solution containing a fixed concentration of radiolabeled dopamine, such as [3H]Dopamine.
-
The incubation continues for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
The uptake is terminated by rapid filtration or by adding an excess of ice-cold uptake buffer and washing the cells.
-
The radioactivity retained within the synaptosomes is measured using a scintillation counter.
3. Data Analysis:
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each concentration of the test compound is determined relative to the control (total specific uptake).
-
The IC50 value, which is the concentration of the inhibitor that reduces the specific uptake of [3H]Dopamine by 50%, is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical dopamine uptake inhibition assay.
Caption: A generalized workflow for determining the IC50 of a dopamine uptake inhibitor.
Conclusion
Based on the available experimental data, BTCP is a significantly more potent dopamine uptake inhibitor than TCPy (Tenocyclidine). While both compounds originate from a similar chemical scaffold, their pharmacological profiles diverge considerably. BTCP's high affinity for the dopamine transporter makes it a valuable tool for research focused on the dopaminergic system and a reference compound in the development of new DAT inhibitors. TCPy, on the other hand, is more prominently characterized by its effects on the NMDA receptor, with a comparatively weaker interaction at the dopamine transporter. For researchers selecting a compound for studies specifically targeting dopamine reuptake, BTCP represents the more potent and selective choice of the two.
References
- 1. Localization of dopamine carriers by BTCP, a dopamine uptake inhibitor, on nigral cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phencyclidine and the midbrain dopamine system: electrophysiology and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP lesions of the nigrostriatal dopaminergic projection decrease [3H]1-[1-(2-thienyl)cyclohexyl]piperidine binding to PCP site 2: further evidence that PCP site 2 is associated with the biogenic amine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Thienyl-Based PCP Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of thienyl-based phencyclidine (PCP) derivatives, focusing on their binding affinities for the PCP binding site on the NMDA receptor and the dopamine (B1211576) transporter (DAT). The information is compiled from various scientific studies to aid in the understanding of how structural modifications to the thienyl, cyclohexyl, and amine moieties influence the pharmacological profile of these compounds.
I. Introduction to Thienyl-Based PCP Derivatives
Phencyclidine (PCP) is a well-known N-methyl-D-aspartate (NMDA) receptor antagonist. Replacing the phenyl ring of PCP with a thienyl group, as seen in N-[1-(2-thienyl)cyclohexyl]piperidine (TCP), has been shown to increase PCP-like activity.[1] This guide explores the SAR of two main classes of thienyl-based PCP derivatives: TCP analogs and 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) analogs. While TCP and its derivatives primarily interact with the PCP binding site within the NMDA receptor ion channel, BTCP and its analogs show a higher affinity and selectivity for the dopamine transporter.[2] Understanding these differences is crucial for the development of more selective and potent pharmacological tools and potential therapeutics.
II. Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of various thienyl-based PCP derivatives at the PCP binding site of the NMDA receptor, the dopamine transporter (labeled by [³H]BTCP and [³H]cocaine), and sigma (σ) receptors.
Table 1: Binding Affinities of TCP and Related Analogs
| Compound | Modification | PCP Site (Ki, nM) | Reference |
| Phencyclidine (PCP) | Phenyl ring | 80 | [3] |
| N-[1-(2-thienyl)cyclohexyl]piperidine (TCP) | Thienyl ring | 12 | [3] |
| (+)-MK-801 | - | 5.7 | [4] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Structure-Activity Relationship of BTCP Homologues
This table presents the binding affinities of various homologues of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) at multiple sites. The data is adapted from Roth, B. L., et al. (1993).
| Compound | R (Amine Moiety) | [³H]BTCP (Ki, nM) | [³H]Cocaine (Ki, nM) | [³H]TCP (Ki, nM) | --INVALID-LINK---Pentazocine (σ site) (Ki, nM) | [³H]DA Uptake (IC50, nM) |
| BTCP | Piperidine | 5 | 39 | >10,000 | 125 | 15 |
| 7 | Pyrrolidine | 1 | 23 | >10,000 | 180 | 10 |
| 8 | Azetidine | 10 | 150 | >10,000 | 1,500 | 80 |
| 9 | Hexamethyleneimine | 8 | 100 | >10,000 | 250 | 50 |
| 10 | N-Butyl | 0.3 | 60 | >10,000 | 300 | 20 |
| 14 | N-(Cyclopropylmethyl) | 1 | 23 | >10,000 | 200 | 15 |
| 31 | N,N-Dibutyl | 50 | 500 | >10,000 | 9,170 | 1,000 |
Data extracted from a study on BTCP derivatives, which generally show low affinity for the PCP site labeled by [³H]TCP.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
A. Radioligand Binding Assays
1. [³H]TCP Binding Assay for PCP Site on NMDA Receptor
-
Tissue Preparation: Whole rat brains (minus cerebellum) are homogenized in ice-cold 0.32 M sucrose (B13894). The homogenate is centrifuged, and the resulting pellet is resuspended in buffer and incubated to remove endogenous glutamate (B1630785) and other ligands. After further centrifugation, the final pellet is resuspended in 5 mM Tris-HCl buffer (pH 7.4).
-
Assay Conditions: The assay is conducted in a final volume of 1 ml containing the membrane preparation, [³H]TCP (at a concentration near its Kd), and the test compounds at various concentrations.
-
Incubation: The mixture is incubated at 25°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in a solution like 0.5% polyethylenimine to reduce non-specific binding. The filters are then washed rapidly with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known PCP site ligand (e.g., 10 µM PCP). The IC50 values of the test compounds are determined by non-linear regression analysis of the competition binding data, and Ki values are calculated using the Cheng-Prusoff equation.
2. [³H]BTCP and [³H]Cocaine Binding Assays for Dopamine Transporter
-
Tissue Preparation: Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, pH 7.4). The homogenate is centrifuged, and the pellet is washed and resuspended in the same buffer.
-
Assay Conditions: The assay mixture contains the striatal membrane preparation, the radioligand ([³H]BTCP or [³H]cocaine), and varying concentrations of the test compound.
-
Incubation: The incubation is typically carried out at 0-4°C for a specified period (e.g., 2 hours).
-
Filtration and Quantification: Similar to the [³H]TCP assay, the reaction is terminated by rapid filtration, followed by washing and liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined using a high concentration of a suitable dopamine uptake inhibitor (e.g., 10 µM GBR 12909 for [³H]BTCP or 100 µM cocaine for [³H]cocaine). IC50 and Ki values are calculated as described above.
B. Dopamine Uptake Inhibition Assay
-
Synaptosome Preparation: Rat striatal tissue is homogenized in sucrose buffer. The homogenate is centrifuged at a low speed to remove nuclei and debris. The supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are then resuspended in a physiological buffer.
-
Uptake Assay: Synaptosomes are pre-incubated at 37°C. The uptake of [³H]dopamine is initiated by adding it to the synaptosomal suspension in the presence or absence of the test compounds.
-
Incubation: The incubation is carried out for a short period (e.g., 5 minutes) at 37°C.
-
Termination and Filtration: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular [³H]dopamine.
-
Quantification: The radioactivity trapped inside the synaptosomes on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a potent dopamine uptake inhibitor (e.g., 10 µM nomifensine). The IC50 values for the inhibition of dopamine uptake are determined from the concentration-response curves.
IV. Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacology of thienyl-based PCP derivatives.
Caption: NMDA Receptor Signaling Pathway and Site of Action for Thienyl-PCP Derivatives.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Logical Relationships in the SAR of Thienyl-Based PCP Derivatives.
References
- 1. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of the phencyclidine analogs BTCP and TCP on nigrostriatal dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 4. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
A Comparative Guide to Validating Novel Analytical Methods for 3,5,6-trichloro-2-pyridinol (TCPy) Quantification
This guide provides a comprehensive comparison of validated analytical methods for quantifying 3,5,6-trichloro-2-pyridinol (B117793) (TCPy), the primary biomarker for assessing exposure to the organophosphate pesticide chlorpyrifos (B1668852). The methodologies and data presented are intended to assist researchers, scientists, and drug development professionals in selecting and validating analytical techniques for toxicological studies and human biomonitoring.
Biological Context: The Metabolic Pathway of Chlorpyrifos
Chlorpyrifos (CPF) is metabolized in the liver by cytochrome P450 enzymes. The primary metabolic routes involve bioactivation via oxidative desulfation to the highly toxic chlorpyrifos-oxon (CPO) and detoxification via dearylation. Both CPF and CPO are subsequently hydrolyzed to form the stable metabolite TCPy, which can be conjugated and excreted in urine.[1][2][3][4][5] Accurate quantification of TCPy is therefore essential for estimating exposure to the parent compound.
Caption: Metabolic conversion of Chlorpyrifos to its primary biomarker, TCPy.
Quantitative Performance Comparison
The selection of an analytical method is a trade-off between sensitivity, specificity, throughput, and available instrumentation. Established methods like Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity, while newer techniques focus on simplifying sample preparation and improving throughput.
| Analytical Method | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery) | Precision (RSD) | Reference |
| GC-MS (Steam Distillation & SPE) | Urine | Not Specified | 0.05 µg/L | 0.1 µg/L | 104% | 4.2% | [6][7] |
| GC-MS (Liquid-Liquid Extraction) | Urine | 0.8 - 792 ng/mL | 0.5 ng/mL | 2.96 ng/mL | 93 ± 12% | < 10% | [6] |
| LC-MS/MS (Coupled-Column) | Serum, Urine | > 0.9995 (r²) | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| Novel HPLC-UV (Vortex-Assisted LLME) | Water | 0.5 - 500 µg/L | 0.05 - 0.12 µg/L | Not Specified | Not Specified | 0.26 - 2.62% | [9] |
Detailed Experimental Protocols
Detailed and reproducible protocols are critical for validating and implementing an analytical method. Below are methodologies for a standard GC-MS technique and a novel liquid-liquid microextraction technique.
Protocol 1: GC-MS with Derivatization for TCPy in Urine
This method is a widely used approach known for its high sensitivity and specificity.
-
Sample Hydrolysis: To a 1 mL urine sample, add an internal standard (e.g., 2,6-Dibromophenol) and perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase to deconjugate TCPy metabolites.[6][7]
-
Extraction:
-
Solid-Phase Extraction (SPE): Acidify the sample and pass it through an SPE cartridge (e.g., polystyrene-divinylbenzene). Wash the cartridge to remove interferences and elute the analyte with a suitable organic solvent.[7]
-
Liquid-Liquid Extraction (LLE): Alternatively, perform LLE by adding a solvent like diethyl ether, vortexing, and separating the organic layer.[6]
-
-
Derivatization: Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in toluene (B28343) and add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create a more volatile silyl (B83357) derivative of TCPy suitable for GC analysis.[10]
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into a GC-MS system.
-
Separation: Use a capillary column (e.g., RTX-5MS) to separate the TCPy derivative from other components.[10]
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for the derivatized TCPy.[10]
-
Protocol 2: Novel Vortex-Assisted Liquid-Liquid Microextraction (LLME) for TCPy in Water
This novel method simplifies sample preparation, reduces solvent consumption, and is coupled with High-Performance Liquid Chromatography (HPLC).[9]
-
Sample Preparation: Place a 5 mL water sample into a conical test tube. Add 1.0 g of NaCl to increase the ionic strength and 0.4% v/v acetic acid.
-
Microextraction:
-
Add 80 µL of 1-undecanol (B7770649) (low-density extraction solvent) and 0.2 mmol/L of Triton X-114 (surfactant) to the sample. The surfactant enhances the emulsification process.[9]
-
Vortex the mixture at 3000 rpm for 60 seconds. This disperses the extraction solvent into fine droplets, maximizing the surface area for rapid mass transfer of TCPy from the aqueous sample to the organic solvent.[9]
-
-
Phase Separation: Centrifuge the sample to break the emulsion. The low-density 1-undecanol droplet containing the extracted TCPy will float on the surface.
-
Solidification & Collection: Place the tube in an ice bath to solidify the floating organic droplet. Transfer the solidified droplet to a clean vial, allow it to melt, and prepare for HPLC analysis.
-
HPLC Analysis: Analyze the extract using an HPLC system with a suitable column and UV detector.
Caption: Workflow for the novel vortex-assisted LLME method for TCPy analysis.
Framework for Validating a Novel Analytical Method
Any novel analytical method must be rigorously validated to ensure it is fit for its intended purpose. The validation process confirms that the method provides reliable, reproducible, and accurate data. Key performance characteristics are evaluated according to guidelines like ICH Q2(R1).[11][12]
Caption: A logical workflow for the validation of a new analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of chlorpyrifos and chlorpyrifos oxon by human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 3,5,6-trichloro-2-pyridinol, phoxim and chlorpyrifos-methyl in water samples using a new pretreatment method coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. scispace.com [scispace.com]
Lack of TCPy Cross-Reactivity Data in Forensic PCP Immunoassays Poses Analytical Challenges
A comprehensive review of available literature and manufacturer's data reveals a significant gap in the understanding of TCPy (Rolicyclidine) cross-reactivity in commonly used forensic immunoassays for the detection of phencyclidine (PCP). While various PCP analogs and metabolites have been evaluated for their potential to interfere with these screening tests, specific quantitative data for TCPy remains largely unreported. This absence of information presents a challenge for forensic toxicologists and drug development professionals, as the potential for false-negative or unpredictable results in cases involving TCPy use cannot be definitively assessed.
Forensic immunoassays are a critical first-line tool for the rapid screening of drugs of abuse. However, their reliability hinges on a thorough understanding of their cross-reactivity profiles with structurally related compounds. In the case of PCP, a number of analogs and metabolites have been shown to elicit a positive result in these assays, albeit with varying degrees of sensitivity. For instance, studies have documented the cross-reactivity of compounds such as 4-phenyl-4-piperidinocyclohexanol (B162774) (a PCP metabolite), as well as unrelated drugs like dextromethorphan (B48470) and venlafaxine (B1195380) which can lead to false-positive results.[1]
Data from studies on other novel psychoactive substances (NPS) demonstrate the variability in cross-reactivity of different analogs within the same drug class. For example, in studies evaluating PCP analogs, hydroxy-PCP and chloro-PCP have shown significant cross-reactivity, in some cases even exceeding that of PCP itself.[2][3] This highlights the unpredictable nature of antibody binding and underscores the necessity of individual validation for each emerging analog.
Comparative Cross-Reactivity of PCP and Other Compounds
To illustrate the current state of knowledge, the following table summarizes the cross-reactivity data for PCP and a selection of other compounds in common forensic immunoassays. It is important to note the absence of TCPy in this comparative data.
| Compound | Immunoassay Type(s) | Concentration for Positive Result (ng/mL) | Percent Cross-Reactivity (%) |
| Phencyclidine (PCP) | Various | Cutoff Dependent (e.g., 25) | 100 |
| 4-phenyl-4-piperidinocyclohexanol | Abbott Architect PCP | 30 | Not Reported |
| Dextromethorphan | Syva EMIT | 12,000 | Not Reported |
| Dextromethorphan | Biosite Triage | 500,000 | Not Reported |
| Meperidine | Abbott Architect | Not Reported | Not Reported |
| Meperidine | Syva EMIT | Not Reported | Not Reported |
| Hydroxy-PCP | ELISA | Not Reported | 151 |
| Chloro-PCP | ELISA | Not Reported | 137 |
| Fluoro-PCP | ELISA | Not Reported | 56.6 |
| Tramadol | EMIT II+ | High concentrations | Can cause false positives |
| Venlafaxine | Various | Therapeutic doses | Can cause false positives |
This table is a compilation of data from multiple sources and is for illustrative purposes. Specific performance characteristics can vary by manufacturer and lot.
Experimental Protocols for Assessing Cross-Reactivity
The evaluation of cross-reactivity in forensic immunoassays typically follows a standardized protocol. The fundamental principle involves challenging the immunoassay with varying concentrations of the compound of interest (in this case, TCPy) to determine the minimum concentration that produces a positive result equivalent to the assay's cutoff for the target analyte (PCP).
A general workflow for such an experiment is outlined below:
Methodology:
-
Preparation of Stock Solutions: A certified reference standard of TCPy is used to prepare a concentrated stock solution in a suitable solvent (e.g., methanol).
-
Preparation of Spiked Samples: The TCPy stock solution is serially diluted into a certified drug-free urine matrix to create a range of concentrations.
-
Immunoassay Analysis: The prepared TCPy-spiked urine samples are analyzed using the forensic immunoassay for PCP according to the manufacturer's instructions. This is typically performed on an automated clinical chemistry analyzer.
-
Data Interpretation: The response of each TCPy concentration is compared to the response of the PCP cutoff calibrator (e.g., 25 ng/mL). The lowest concentration of TCPy that produces a result at or above the cutoff is determined.
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of PCP at Cutoff / Minimum Concentration of TCPy Producing a Positive Result) x 100
The Path Forward: A Call for Data
The emergence of new psychoactive substances like TCPy necessitates continuous evaluation and updating of forensic toxicology screening methods. The current lack of data on TCPy's cross-reactivity in PCP immunoassays represents a critical knowledge gap. Manufacturers of immunoassay kits, as well as independent research laboratories, are encouraged to perform the necessary validation studies to characterize the potential for interference from this and other emerging PCP analogs. Such data is essential for ensuring the accuracy and reliability of forensic drug testing and for providing the scientific community with the tools needed to address the evolving landscape of substance use.
The logical relationship between the structural similarity of a compound to the target analyte and its potential for cross-reactivity is a guiding principle in this field. However, it is not an absolute predictor, as minor structural modifications can significantly alter antibody binding affinity.
Ultimately, empirical testing remains the gold standard for determining the cross-reactivity of any new compound in a forensic immunoassay. Until specific data for TCPy becomes available, forensic toxicologists should exercise caution when interpreting PCP immunoassay results in cases where the use of novel PCP analogs is suspected and consider the use of more specific confirmatory methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacology of TCPy and Cocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed comparison of the pharmacological profiles of 3,5,6-trichloro-2-pyridinol (B117793) (TCPy) and cocaine. While both are small organic molecules that elicit biological effects, their mechanisms of action, physiological consequences, and behavioral impacts are fundamentally disparate. This document clarifies these differences by presenting experimental data on their distinct pharmacological domains. TCPy is a principal metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and is primarily associated with toxicity. In contrast, cocaine is a well-known psychostimulant with a high potential for abuse, acting on the central nervous system's reward pathways. A direct comparison of their behavioral pharmacology is not scientifically feasible due to their unrelated mechanisms and effects. Therefore, this guide will contrast their properties to provide a clear understanding of each compound.
Pharmacological and Toxicological Profiles
The primary pharmacological target of cocaine is the dopamine (B1211576) transporter (DAT), leading to increased synaptic dopamine and psychostimulant effects. Conversely, the biological effects associated with TCPy exposure are linked to the actions of its parent compound, chlorpyrifos, which, after metabolic activation to chlorpyrifos-oxon, irreversibly inhibits the enzyme acetylcholinesterase (AChE).
| Parameter | TCPy (via Chlorpyrifos-oxon) | Cocaine |
| Primary Molecular Target | Acetylcholinesterase (AChE) | Dopamine Transporter (DAT) |
| Binding Affinity / Inhibitory Potency | Chlorpyrifos-oxon kᵢ for human AChE: 9.3 x 10⁶ M⁻¹ min⁻¹[1] | Kᵢ for DAT: ~100-600 nM (Varies by method) |
| Primary Mechanism of Action | Irreversible inhibition of AChE, leading to accumulation of acetylcholine (B1216132). | Competitive inhibition of DAT, leading to increased extracellular dopamine. |
| Primary Physiological Effect | Cholinergic toxicity, neurotoxicity. | Psychostimulation, euphoria, reward. |
| Secondary Targets | Butyrylcholinesterase (BChE)[1] | Serotonin and norepinephrine (B1679862) transporters. |
Behavioral Pharmacology of Cocaine
The behavioral effects of cocaine are well-documented and are central to its abuse liability. These effects are typically studied using animal models to assess locomotor activity, reinforcing properties, and reward association.
Locomotor Activity
Cocaine administration typically increases locomotor activity in rodents, an effect that can be quantified by measuring the distance traveled in an open field arena.
| Study Parameter | Results | Reference |
| Animal Model | Adult female Sprague Dawley rats | [2] |
| Cocaine Dose | 20 mg/kg, intraperitoneal (IP) | [2] |
| Effect | Significant increase in total distance moved compared to saline controls. | [2] |
| Animal Model | Male Sprague-Dawley rats | [3] |
| Cocaine Dose | 10 mg/kg, IP | [3] |
| Effect | Bimodal distribution of locomotor response, allowing classification into high and low responders. | [3] |
Drug Self-Administration
Self-administration paradigms are the gold standard for assessing the reinforcing properties of a drug. In these studies, animals learn to perform a response (e.g., a lever press) to receive a drug infusion.
| Study Parameter | Results | Reference |
| Animal Model | Rats with intravenous (IV) catheters | [4] |
| Cocaine Dose | 0.75 mg/kg/infusion | [4] |
| Effect | Rats reliably learn to press a lever to receive cocaine infusions, demonstrating its reinforcing effects. | [4] |
| Animal Model | Inbred mouse strains | [5] |
| Cocaine Dose | 0.125, 0.25, 0.5, 1, and 2 mg/kg/infusion | [5] |
| Effect | Most strains exhibited dose-dependent self-administration of cocaine. | [5] |
Conditioned Place Preference (CPP)
CPP is a form of Pavlovian conditioning used to measure the rewarding effects of a drug. An animal learns to associate a specific environment with the effects of the drug.
| Study Parameter | Results | Reference |
| Animal Model | Mice | [6] |
| Cocaine Dose | 10 mg/kg | [6] |
| Effect | Mice spend significantly more time in the compartment previously paired with cocaine, indicating a conditioned preference. | [6] |
| Animal Model | Adolescent rats | [7] |
| Cocaine Dose | 20 mg/kg, IP | [7] |
| Effect | Cocaine induced a significant conditioned place preference. | [7] |
Toxicology of TCPy
The study of TCPy in isolation is primarily in the context of toxicology and pharmacokinetics as a biomarker for exposure to its parent pesticides. There is no evidence to suggest it has rewarding or reinforcing properties.
| Study Parameter | Results | Reference |
| Animal Model | Rats | [8][9][10][11][12] |
| Administration | Intravenous (IV) infusion of TCPy | [8][9][10][11][12] |
| Primary Finding | TCPy pharmacokinetics were characterized in blood and saliva, establishing it as a viable biomarker for chlorpyrifos exposure. | [8][9][10][11][12] |
| Human Studies | Epidemiological | |
| Finding | Urinary TCPy levels are associated with exposure to chlorpyrifos and have been studied in relation to various health outcomes. |
Experimental Protocols
Cocaine-Induced Locomotor Activity
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or video tracking software to monitor movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the session.
-
Each animal is placed in the center of the open-field arena and allowed to explore for a baseline period (e.g., 30 minutes).
-
Animals are then removed, administered an intraperitoneal (IP) injection of either cocaine (e.g., 10-20 mg/kg) or saline vehicle.
-
Immediately after injection, the animal is returned to the arena, and locomotor activity (e.g., total distance traveled, beam breaks) is recorded for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: The total distance traveled or number of beam breaks after cocaine injection is compared to the saline control group using statistical tests such as ANOVA.[2][3]
Cocaine Self-Administration
-
Apparatus: Operant conditioning chambers equipped with two levers (one "active," one "inactive"), a stimulus light, a drug infusion pump, and a swivel system to allow for drug delivery to a freely moving animal.
-
Procedure:
-
Surgery: Animals are surgically implanted with an indwelling intravenous (IV) catheter into the jugular vein.
-
Acquisition: Animals are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in an IV infusion of cocaine (e.g., 0.75 mg/kg) and the presentation of a conditioned stimulus (e.g., a light and/or tone). Presses on the inactive lever have no consequence.
-
Maintenance: Training continues until a stable pattern of responding is established.
-
-
Data Analysis: The primary dependent measure is the number of infusions earned per session. A significantly higher number of presses on the active lever compared to the inactive lever indicates the reinforcing effect of the drug.[4][13]
Cocaine Conditioned Place Preference
-
Apparatus: A three-chamber apparatus with two larger outer chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral center chamber.
-
Procedure:
-
Pre-Conditioning (Baseline): On day 1, animals are placed in the center chamber and allowed to freely explore all three chambers for a set time (e.g., 15 minutes) to determine any initial preference for one of the outer chambers.
-
Conditioning: This phase typically occurs over several days. On "drug" days, animals are injected with cocaine (e.g., 10-20 mg/kg, IP) and confined to one of the outer chambers for a period (e.g., 30 minutes). On "saline" days, they are injected with saline and confined to the opposite chamber. The chamber paired with the drug is typically counterbalanced across animals or biased to the initially non-preferred side.
-
Test: After the conditioning phase, animals are placed back in the center chamber in a drug-free state with free access to all chambers. The time spent in each chamber is recorded.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. A positive score indicates a rewarding effect of the drug.[6][7][14][15]
Signaling Pathways and Mechanisms of Action
The signaling pathways initiated by TCPy's parent compound and cocaine are fundamentally different, targeting distinct neurotransmitter systems.
Chlorpyrifos Metabolism and Acetylcholinesterase Inhibition
Chlorpyrifos itself is not a potent acetylcholinesterase inhibitor. It must first be metabolically activated in the liver to chlorpyrifos-oxon. This active metabolite then irreversibly binds to the serine hydroxyl group in the active site of acetylcholinesterase, leading to an accumulation of acetylcholine in the synapse and subsequent cholinergic overstimulation. Chlorpyrifos can also be detoxified to TCPy.[16]
Cocaine and the Dopaminergic Reward Pathway
Cocaine's primary action is to block the dopamine transporter (DAT) in the presynaptic terminal of dopaminergic neurons. This inhibition prevents the reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and enhanced stimulation of postsynaptic dopamine receptors (primarily D1 and D2 receptors) in brain regions like the nucleus accumbens. This amplified dopaminergic signaling is central to cocaine's reinforcing and addictive properties.
Conclusion
TCPy and cocaine represent two vastly different classes of chemical compounds with unrelated pharmacological profiles. TCPy is a biomarker for exposure to organophosphate insecticides, the toxicity of which is mediated by the inhibition of acetylcholinesterase. In stark contrast, cocaine is a psychostimulant whose behavioral effects and abuse potential are driven by its inhibition of the dopamine transporter and subsequent modulation of the brain's reward circuitry. The experimental data and methodologies presented in this guide underscore these fundamental differences, providing a clear and objective comparison for the scientific community.
References
- 1. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heightened cocaine-induced locomotor activity in adolescent compared to adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rats classified as low or high cocaine locomotor responders: A unique model involving striatal dopamine transporters that predicts cocaine addiction-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous cocaine self-administration in a panel of inbred mouse strains differing in acute locomotor sensitivity to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining Cocaine Conditioning Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 14. Novel Approach to Data Analysis in Cocaine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Increased conditioned place preference for cocaine in high anxiety related behavior (HAB) mice is associated with an increased activation in the accumbens corridor [frontiersin.org]
- 16. Chlorpyrifos - Wikipedia [en.wikipedia.org]
Comparative Analysis of Modulator Potency at NMDA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the relative potency of selective modulators at different N-methyl-D-aspartate (NMDA) receptor subtypes. Due to the ambiguity of the term "TCPy," this document focuses on well-characterized subtype-selective modulators, including compounds from the TCN series and the established antagonist ifenprodil. Additionally, we address the neuroactive properties of chlorpyrifos (B1668852) (CPF), of which 3,5,6-trichloro-2-pyridinol (B117793) (TCPy) is a major metabolite, although direct modulatory data for TCPy on NMDA receptor subtypes is not currently available in the reviewed literature.
Data Presentation: Potency of NMDA Receptor Modulators
The following tables summarize the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for selected compounds at various diheteromeric and triheteromeric NMDA receptor subtypes. These values are critical for understanding the selectivity and potential therapeutic applications of these molecules.
| Compound | Receptor Subtype | IC50 / EC50 (µM) | Notes | Reference |
| TCN-201 | GluN1/GluN2A | 0.32 | Highly selective for GluN2A-containing receptors.[1] | [1] |
| GluN1/GluN2B | >300 | Demonstrates over 1000-fold selectivity for GluN2A over GluN2B.[1] | [1] | |
| GluN1/GluN2C | >300 | No significant inhibition observed.[1] | [1] | |
| GluN1/GluN2D | >300 | No significant inhibition observed.[1] | [1] | |
| GluN1/GluN2A/GluN2B | 0.28 | Potent inhibition of triheteromeric receptors.[2] | [2] | |
| Ifenprodil | GluN1/GluN2A | 146 | Approximately 400-fold lower affinity compared to GluN1/GluN2B.[3] | [3] |
| GluN1/GluN2B | 0.34 | High affinity and selectivity for GluN2B-containing receptors.[3] | [3] | |
| Chlorpyrifos (CPF) | GluN1-1a/GluN2A | ~0.04 (EC50) | Potentiates NMDA/glycine-evoked currents.[4][5] | [4][5] |
| GluN1-1a/GluN2B | ~0.055 (EC50) | Potentiates NMDA/glycine-evoked currents.[4][5] | [4][5] |
Note: The potency of TCN-201 is dependent on the concentration of the GluN1 co-agonist (glycine or D-serine).
Experimental Protocols
The determination of the relative potency of compounds at different NMDA receptor subtypes typically involves heterologous expression of receptor subunits in host cells, followed by electrophysiological recordings.
1. Heterologous Expression of NMDA Receptors:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Xenopus laevis oocytes are commonly used.[1][3]
-
Transfection/Injection: cDNAs or cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) are introduced into the host cells. For triheteromeric receptors, cRNAs for three different subunits (e.g., GluN1, GluN2A, and GluN2B) are co-injected.
-
Incubation: Cells are incubated for a period to allow for protein expression and assembly of functional receptors on the cell surface.
2. Electrophysiological Recordings:
-
Technique: Two-electrode voltage-clamp (TEVC) for Xenopus oocytes or whole-cell patch-clamp for HEK293 cells are standard techniques.[1][3][6]
-
Agonist Application: NMDA receptors are activated by the co-application of glutamate (B1630785) and a co-agonist (glycine or D-serine).
-
Compound Application: The test compound (e.g., TCN-201, ifenprodil) is applied at varying concentrations to determine its effect on the agonist-evoked currents.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition or potentiation against the compound concentration. These curves are then fitted with a logistic function to determine the IC50 or EC50 value.
Mandatory Visualization
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of NMDA receptor activation.
Experimental Workflow for Potency Determination
Caption: Workflow for determining compound potency at NMDA receptors.
References
- 1. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chlorpyrifos Acts as a Positive Modulator and an Agonist of N-Methyl-d-Aspartate (NMDA) Receptors: A Novel Mechanism of Chlorpyrifos-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorpyrifos Acts as a Positive Modulator and an Agonist of N-Methyl-d-Aspartate (NMDA) Receptors: A Novel Mechanism of Chlorpyrifos-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Monoamine Transporter Selectivity of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the binding affinity of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCPy) at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. For comparative context, the selectivity profile of its parent compound, Phencyclidine (PCP), is also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction
This compound, also known as TCPy, is a dissociative anesthetic and a structural analog of Phencyclidine (PCP). While the primary mechanism of action for this class of compounds is antagonism of the N-methyl-D-aspartate (NMDA) receptor, their interaction with monoamine transporters contributes significantly to their overall pharmacological profile, including their psychostimulant effects. Understanding the selectivity of these compounds for the dopamine, serotonin, and norepinephrine transporters is crucial for elucidating their complex neurochemical effects and for the development of novel therapeutics with improved selectivity and reduced side effects. Some reports suggest that TCPy possesses dopamine reuptake inhibitor activity.[1] It is considered to be more potent than its parent compound, PCP, and exhibits a higher affinity for NMDA receptors.[2]
Comparative Selectivity Profile
The following table summarizes the available quantitative data on the binding affinities (Ki in nM) of TCPy and PCP for the human monoamine transporters. Lower Ki values are indicative of higher binding affinity.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| This compound (TCPy) | Data Not Available | Data Not Available | Data Not Available |
| Phencyclidine (PCP) | >10,000[3] | 2,234[3] | >10,000[3] |
Note: The lack of publicly available quantitative binding data for TCPy at monoamine transporters represents a significant gap in the understanding of its pharmacology.
Based on the available data, Phencyclidine (PCP) demonstrates a very low affinity for both the dopamine and norepinephrine transporters, with a moderate affinity for the serotonin transporter.[3] While quantitative data for TCPy is not available, qualitative reports suggest it has activity as a dopamine reuptake inhibitor.[1][2]
Logical Relationship of Transporter Selectivity
The following diagram illustrates the classification of a compound based on its relative affinity for the different monoamine transporters. The position of PCP is estimated based on the available data, highlighting its low affinity for DAT and NET and moderate affinity for SERT. The position of TCPy remains speculative pending the availability of quantitative binding data.
Caption: Logical relationship of monoamine transporter selectivity.
Experimental Protocols
The determination of binding affinities for monoamine transporters is typically achieved through in vitro radioligand binding assays. These assays measure the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the transporter. The following are generalized protocols for assessing binding to DAT, SERT, and NET.
Dopamine Transporter (DAT) Binding Assay
A common method for determining DAT binding affinity is a competitive radioligand binding assay using [³H]GBR-12935, a selective DAT ligand.
Workflow for DAT Binding Assay
Caption: Experimental workflow for a DAT radioligand binding assay.
Materials:
-
Cell membranes expressing the human dopamine transporter (DAT).
-
Radioligand: [³H]GBR-12935.
-
Test compound (e.g., TCPy, PCP).
-
Non-specific binding inhibitor (e.g., 10 µM Benztropine).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, set up triplicate wells for total binding (assay buffer, radioligand, and cell membranes), non-specific binding (assay buffer, radioligand, cell membranes, and non-specific binding inhibitor), and competitive binding (assay buffer, radioligand, cell membranes, and the test compound at various concentrations).
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined using non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Binding Assay
For SERT binding affinity, a similar competitive radioligand binding assay is employed, typically using [³H]citalopram as the radioligand.
Workflow for SERT Binding Assay
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine (TCP), ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body: A lab coat or chemical-resistant apron.
-
Respiratory: Use in a well-ventilated area or with a fume hood.
In case of a spill, absorb the material with an inert substance such as sand or vermiculite (B1170534) and place it in a sealed container for disposal.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste, in adherence to local, state, and federal regulations.
-
Containerization:
-
Do not mix this compound with other waste streams.
-
Keep the compound in its original, clearly labeled container if possible. If not, use a new, compatible, and properly labeled container. The label should include the full chemical name and any known hazard warnings.
-
-
Waste Characterization:
-
Based on available data for similar compounds, this compound should be treated as a potentially toxic and corrosive chemical.[1][3]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste characterization and to obtain the appropriate hazardous waste tags.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information about the compound, including its name, quantity, and any known hazards.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key physical and chemical properties gathered from available sources. This information is crucial for waste management professionals.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NS | PubChem[5] |
| Molecular Weight | 235.39 g/mol | PubChem[5] |
| Boiling Point (est.) | 326.098 °C at 760 mmHg | ChemBlink[6] |
| Density (est.) | 1.11 g/cm³ | ChemBlink[6] |
| Flash Point (est.) | 151.019 °C | ChemBlink[6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine
Essential Safety and Handling Guide for 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine
This document provides crucial safety and logistical information for the handling and disposal of this compound (TCPy), a phencyclidine analog. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier and Hazard Summary
| Identifier | Value |
| IUPAC Name | 1-(1-thiophen-2-ylcyclohexyl)pyrrolidine |
| Synonyms | TCPy, this compound |
| CAS Number | 22912-13-6 |
| Molecular Formula | C14H21NS |
| Molecular Weight | 235.39 g/mol |
| DEA Schedule | I |
Hazard Classification (Based on Analog Data)
| Hazard Class | Category |
| Acute Oral Toxicity | Category 4 |
| Acute Dermal Toxicity | Category 4 |
| Acute Inhalation Toxicity | Category 2 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2 |
| Specific Target Organ Toxicity | Category 3 (Respiratory System) |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the required equipment for handling TCPy.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double-gloving with chemical-resistant gloves | Inner glove (e.g., nitrile) should be tucked under the lab coat sleeve. The outer glove (e.g., thicker nitrile or neoprene) should extend over the cuff. Change gloves immediately if contaminated and after each handling session. |
| Body | Chemical-resistant lab coat or coveralls | A disposable, fluid-resistant lab coat is preferred. If using a reusable lab coat, it must be professionally laundered and not taken home. |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially during procedures with a splash risk, such as reconstitution or transfer of liquids. |
| Respiratory | NIOSH-approved respirator | A fit-tested N95 respirator is the minimum requirement for handling powders. For procedures that may generate aerosols or vapors, a full-face respirator with appropriate cartridges should be used. |
| Feet | Closed-toe, chemical-resistant shoes | Leather or canvas shoes are not permissible as they can absorb chemicals. |
Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
-
Designated Area: All handling of TCPy must occur in a designated, controlled-access area.
-
Ventilation: A certified chemical fume hood or a Class II biological safety cabinet is mandatory for all manipulations of the compound, including weighing, reconstitution, and aliquoting.
-
Emergency Equipment: Ensure immediate access to a safety shower, eyewash station, and a spill kit specifically designed for potent compounds.
2. Step-by-Step Handling Protocol:
-
Don PPE: Before entering the designated handling area, don all required personal protective equipment as outlined in the table above.
-
Prepare Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Compound Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood. Use anti-static weighing paper and tools.
-
Reconstitution: Add solvent to the vial slowly to avoid splashing. Cap and vortex to ensure complete dissolution.
-
-
Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol).
-
Doff PPE: Remove PPE in the designated doffing area, starting with the outer gloves, followed by the lab coat, face shield, goggles, and inner gloves. Respiratory protection is removed last after exiting the handling area.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify the laboratory supervisor and institutional safety office.
-
Cleanup (if trained):
-
Don appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material from the spill kit.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable deactivating agent.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Disposal Plan
All waste generated from the handling of TCPy is considered hazardous and must be disposed of accordingly.
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, lab coats, bench paper), weighing paper, and empty vials.
-
Liquid Waste: Unused solutions containing TCPy and the first rinse of contaminated glassware.
-
Sharps Waste: Contaminated needles and syringes.
Disposal Procedure:
-
Place all solid waste into a designated, labeled hazardous waste container.
-
Collect all liquid waste in a sealed, labeled, and chemical-resistant container.
-
Dispose of all sharps in a designated sharps container.
-
Arrange for the pickup and disposal of all hazardous waste through the institution's environmental health and safety department. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
